molecular formula C8H11NO B097995 2-Isopropoxypyridine CAS No. 16096-13-2

2-Isopropoxypyridine

Cat. No.: B097995
CAS No.: 16096-13-2
M. Wt: 137.18 g/mol
InChI Key: IFZZDINNCWFGEO-UHFFFAOYSA-N
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Description

2-Isopropoxypyridine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(2)10-8-5-3-4-6-9-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZZDINNCWFGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454141
Record name 2-Isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16096-13-2
Record name 2-Isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-isopropoxypyridine, a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic protocol based on the Williamson ether synthesis and outlines the expected analytical characterization using modern spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This classic and reliable method involves the reaction of a 2-halopyridine with an isopropoxide salt. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the isopropoxide ion displaces the halide from the pyridine ring.

A common and effective approach involves the in situ generation of the isopropoxide by reacting isopropanol with a strong base, such as sodium hydride, followed by the addition of a 2-halopyridine, typically 2-chloropyridine or 2-bromopyridine. The choice of halide can influence reaction times and yields, with bromides often being more reactive than chlorides.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R1 2-Halopyridine (X = Cl, Br) P1 This compound R1->P1 Williamson Ether Synthesis R2 Sodium Isopropoxide R2->P1 P2 Sodium Halide (NaX) G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Syn Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Syn->NMR IR Infrared (IR) Spectroscopy Syn->IR MS Mass Spectrometry (MS) Syn->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Physical and chemical properties of 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Isopropoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The pyridine ring is a common scaffold in many FDA-approved drugs, and substitutions at the 2-position can significantly influence the molecule's biological activity and physicochemical properties. The isopropoxy group, in particular, can alter lipophilicity, metabolic stability, and receptor-binding interactions. This guide aims to consolidate the available information on this compound for researchers and professionals in drug development.

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound are scarce. The following table summarizes the available information. For context, data for the isomeric 2-isopropylpyridine is also provided.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2-Isopropylpyridine3-Bromo-2-isopropoxypyridine
Molecular Formula C₈H₁₁NOC₈H₁₁NC₈H₁₀BrNO
Molecular Weight 137.18 g/mol (Calculated)121.18 g/mol [1]216.08 g/mol (Calculated)
CAS Number Not readily available644-98-4[1][2]717843-55-5[3]
Boiling Point Data not available160 °C[4][5]Data not available
Melting Point Data not available-141 °C[4][5]Data not available
Density Data not available~0.9 g/cm³[6]Data not available
Refractive Index Data not available~1.492[6]Data not available
Solubility Data not availableData not availableData not available

Synthesis

A standard method for the synthesis of 2-alkoxypyridines involves the Williamson ether synthesis, where a 2-halopyridine is reacted with the corresponding alkoxide. In the case of this compound, this would typically involve the reaction of 2-chloropyridine or 2-bromopyridine with sodium isopropoxide.

General Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a generalized protocol and has not been experimentally validated for the synthesis of this compound. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Materials:

  • 2-Chloropyridine (or 2-Bromopyridine)

  • Sodium isopropoxide (or sodium metal and isopropanol to generate in situ)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • Under an inert atmosphere, dissolve sodium isopropoxide in the chosen anhydrous solvent in a flame-dried reaction vessel. If generating the alkoxide in situ, carefully add sodium metal to anhydrous isopropanol.

  • Once the sodium isopropoxide is fully dissolved or formed, add 2-chloropyridine (or 2-bromopyridine) dropwise to the solution at room temperature.

  • The reaction mixture is then typically heated to reflux to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Halopyridine 2-Halopyridine Williamson Ether Synthesis Williamson Ether Synthesis 2-Halopyridine->Williamson Ether Synthesis Sodium Isopropoxide Sodium Isopropoxide Sodium Isopropoxide->Williamson Ether Synthesis Solvent Removal Solvent Removal Williamson Ether Synthesis->Solvent Removal Reaction Completion Extraction Extraction Solvent Removal->Extraction Drying Drying Extraction->Drying Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Drying->Purification (Chromatography/Distillation) This compound This compound Purification (Chromatography/Distillation)->this compound

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

No experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located in the searched databases.

Biological Activity and Applications in Drug Development

There is no readily available information on the biological activity, toxicity, or specific applications of this compound in drug development. The pyridine moiety is a key component in numerous pharmaceuticals, and its derivatives are actively investigated for a wide range of therapeutic targets. The introduction of an isopropoxy group can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Safety Information

A specific safety data sheet (SDS) for this compound is not widely available. However, for the related compound, 3-bromo-2-isopropoxypyridine , the GHS label elements are not available, and it is intended for industrial and scientific research uses.[3] For another related compound, 2-isopropoxy-5-(methoxymethyl)pyridine , the following hazard classifications are noted: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3), and Acute Toxicity - Oral (Category 4).[7]

It is prudent to handle this compound with the standard precautions for handling laboratory chemicals, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area.

Conclusion

This compound is a chemical entity for which detailed experimental data on its physical, chemical, and biological properties are not extensively documented in publicly accessible scientific literature and databases. While general synthetic routes can be proposed based on established organic chemistry principles, specific experimental protocols and comprehensive characterization data are lacking. Further research is required to fully elucidate the properties and potential applications of this compound in fields such as medicinal chemistry and materials science. Researchers interested in this molecule should consider de novo synthesis and characterization to establish its properties.

References

An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-isopropoxypyridine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a comprehensive prediction based on established NMR principles and data from analogous compounds. It also includes detailed experimental protocols for acquiring such spectra, intended to serve as a practical resource for researchers in the fields of chemistry and drug development.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the 1H and 13C NMR spectra of this compound. These predictions are based on the analysis of structurally related compounds and established substituent effects in pyridine chemistry.

Table 1: Predicted 1H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.15ddd~5.0, 2.0, 0.9H-6
~7.55ddd~8.5, 7.3, 2.0H-4
~6.85ddd~7.3, 5.0, 0.9H-5
~6.75d~8.5H-3
~5.30sept~6.2CH (isopropyl)
~1.35d~6.2CH3 (isopropyl)

ddd: doublet of doublet of doublets, d: doublet, sept: septet

Table 2: Predicted 13C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)Assignment
~163.5C-2
~147.0C-6
~138.5C-4
~116.5C-5
~110.0C-3
~68.0CH (isopropyl)
~22.0CH3 (isopropyl)

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Avoid introducing any solid particles.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample identification.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument will then "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform manual or automatic shimming of the magnetic field to optimize its homogeneity and achieve sharp, well-resolved NMR signals.

  • Tuning and Matching: Tune and match the probe to the resonance frequencies of 1H and 13C to ensure optimal signal detection.

  • 1H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans (ns): 8 to 16 scans are usually sufficient for a compound of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • 13C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans (ns): 1024 or more scans may be necessary due to the low natural abundance of 13C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3 in 1H NMR and 77.16 ppm in 13C NMR).

    • Peak Picking and Integration: Identify and list the chemical shifts of the peaks. For 1H NMR, integrate the peak areas to determine the relative proton ratios.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the NMR analysis of this compound.

G cluster_sample_prep Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert

Caption: A simplified workflow for NMR sample preparation.

G cluster_nmr_acquisition NMR Data Acquisition and Processing lock Lock shim Shim lock->shim acquire Acquire FID shim->acquire fft Fourier Transform acquire->fft process Phase & Baseline Correction fft->process analyze Analyze Spectrum process->analyze

Caption: Key steps in NMR data acquisition and processing.

G cluster_h1 Predicted 1H NMR Signals cluster_c13 Predicted 13C NMR Signals This compound This compound Pyridine Ring Protons H-3, H-4, H-5, H-6 (~6.7-8.2 ppm) This compound->Pyridine Ring Protons Isopropyl Protons CH (~5.3 ppm) CH3 (~1.3 ppm) This compound->Isopropyl Protons Pyridine Ring Carbons C-2, C-3, C-4, C-5, C-6 (~110-164 ppm) This compound->Pyridine Ring Carbons Isopropyl Carbons CH (~68 ppm) CH3 (~22 ppm) This compound->Isopropyl Carbons

Caption: Relationship between the structure of this compound and its predicted NMR signals.

Spectroscopic Analysis of 2-Isopropoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry for the characterization of 2-isopropoxypyridine. This document outlines the expected spectral data, detailed experimental protocols for acquiring high-quality spectra, and a logical workflow for the analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and analytical characterization of pyridine-based compounds in the pharmaceutical and chemical industries.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical characterization is paramount for ensuring the identity, purity, and stability of such compounds. This guide focuses on two powerful spectroscopic techniques: FT-IR spectroscopy, which provides information about the functional groups present in a molecule, and mass spectrometry, which reveals the molecular weight and fragmentation pattern, aiding in structural elucidation.

Predicted FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups: the pyridine ring, the C-O-C ether linkage, and the isopropyl group. The expected vibrational modes and their approximate wavenumber ranges are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchingPyridine RingMedium to Weak
2980 - 2960C-H Asymmetric StretchingIsopropyl GroupStrong
2880 - 2860C-H Symmetric StretchingIsopropyl GroupMedium
1600 - 1580C=C and C=N StretchingPyridine RingMedium to Strong
1480 - 1430C=C and C=N StretchingPyridine RingMedium to Strong
1390 - 1380C-H Bending (gem-dimethyl)Isopropyl GroupMedium
1375 - 1365C-H Bending (gem-dimethyl)Isopropyl GroupMedium
1290 - 1250Asymmetric C-O-C StretchingAryl-alkyl etherStrong
1170 - 1140C-H in-plane bendingPyridine RingWeak
1050 - 1010Symmetric C-O-C StretchingAryl-alkyl etherMedium
780 - 740C-H out-of-plane bending2-substituted PyridineStrong

Predicted Mass Spectrometry Data for this compound

Electron ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be influenced by the stability of the pyridine ring and the cleavage of the isopropoxy group.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
137[M]⁺ (Molecular Ion)Ionization of the this compound molecule.
122[M - CH₃]⁺Loss of a methyl radical from the isopropyl group.
95[M - C₃H₆]⁺Loss of propene via a rearrangement reaction.
94[M - C₃H₇]⁺Loss of an isopropyl radical.
78[C₅H₄N]⁺Cleavage of the C-O bond.
43[C₃H₇]⁺Isopropyl cation.

Experimental Protocols

FT-IR Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of a liquid sample, such as this compound, using a salt plate method.

Materials:

  • FT-IR Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Kimwipes

  • Spectroscopy grade solvent for cleaning (e.g., dichloromethane or acetone)

Procedure:

  • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Carefully handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.

  • Clean the surfaces of the salt plates with a Kimwipe lightly dampened with a volatile, anhydrous solvent. Allow the solvent to fully evaporate.

  • Record a background spectrum of the clean, empty salt plates. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor) and the salt plates themselves.

  • Using a clean Pasteur pipette, place a single drop of this compound onto the center of one salt plate.

  • Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

  • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

  • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • After data acquisition, remove the salt plates from the spectrometer.

  • Clean the salt plates thoroughly with an appropriate solvent to remove all traces of the sample.

  • Store the clean, dry salt plates in a desiccator to protect them from atmospheric moisture.

Mass Spectrometry (Electron Ionization)

This protocol outlines the general procedure for obtaining an electron ionization mass spectrum of a volatile liquid sample like this compound.[1][2][3]

Materials:

  • Mass Spectrometer with an Electron Ionization (EI) source

  • Gas chromatograph (GC) or a direct insertion probe

  • Microsyringe

  • Volatile solvent (if using GC inlet)

  • Helium (or other suitable carrier gas for GC)

Procedure:

  • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

  • Set the ion source temperature, typically between 150-250 °C, to ensure the sample is in the gas phase.

  • Set the electron energy to 70 eV, the standard for EI-MS to generate reproducible fragmentation patterns.[1]

  • Sample Introduction:

    • Via Gas Chromatography (GC-MS):

      • Prepare a dilute solution of this compound in a volatile solvent.

      • Inject a small volume (typically 1 µL) of the solution into the GC injection port.

      • The GC will separate the components of the sample, and the eluting this compound will be introduced into the mass spectrometer's ion source.

    • Via Direct Insertion Probe:

      • Load a small amount of the neat liquid sample into a capillary tube.

      • Insert the capillary tube into the direct insertion probe.

      • Introduce the probe into the high vacuum of the mass spectrometer.

      • Gradually heat the probe to volatilize the sample into the ion source.

  • In the ion source, the gaseous this compound molecules are bombarded by the 70 eV electron beam, causing ionization and fragmentation.[1][3]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

  • Process the acquired data to identify the molecular ion and major fragment ions.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation Sample This compound (Liquid) FTIR_Prep Prepare Thin Film on Salt Plates Sample->FTIR_Prep MS_Intro Introduce Sample (GC or Direct Probe) Sample->MS_Intro FTIR_Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acquire FTIR_Data FT-IR Spectrum FTIR_Acquire->FTIR_Data Interpret_FTIR Identify Functional Groups FTIR_Data->Interpret_FTIR MS_Ionize Electron Ionization (70 eV) MS_Intro->MS_Ionize MS_Analyze Mass Analysis (m/z separation) MS_Ionize->MS_Analyze MS_Data Mass Spectrum MS_Analyze->MS_Data Interpret_MS Determine Molecular Weight & Fragmentation Pattern MS_Data->Interpret_MS Structure_Confirm Structural Confirmation Interpret_FTIR->Structure_Confirm Interpret_MS->Structure_Confirm

Caption: Experimental workflow for the FT-IR and mass spectrometry analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the FT-IR and mass spectrometric analysis of this compound. The predicted spectral data, in conjunction with the detailed experimental protocols, offer a robust framework for the characterization of this compound. Adherence to these methodologies will enable researchers and drug development professionals to obtain reliable and reproducible data, ensuring the quality and integrity of their work. The logical workflow presented visually encapsulates the analytical process from sample preparation to structural confirmation.

References

An In-depth Technical Guide to 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for 2-isopropoxypyridine is limited. The information presented herein is based on established principles of chemical nomenclature, structure, and reaction mechanisms. The experimental protocols are proposed based on standard organic chemistry techniques.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the field of medicinal chemistry and drug discovery. Their unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules make them privileged structures in the design of novel therapeutic agents. This guide provides a detailed overview of this compound, a derivative of pyridine, focusing on its chemical identity, structure, a proposed synthetic route, and potential significance for researchers and professionals in drug development.

IUPAC Name and Chemical Structure

The nomenclature and structural representation of this compound are foundational to its scientific identity.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-(propan-2-yloxy)pyridine .

Chemical Structure

The structure of this compound consists of a pyridine ring substituted at the second position with an isopropoxy group. The isopropoxy group is an isopropyl group linked to the pyridine ring via an oxygen atom.

Caption: Chemical structure of this compound.

Physicochemical Properties (Theoretical)

Due to the absence of experimental data, the following table summarizes the predicted or expected physicochemical properties of this compound. These are estimations based on the properties of similar molecules.

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 180-200 °C
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) and sparingly soluble in water.
pKa (of pyridinium ion) Estimated to be around 3-4

Proposed Synthesis: Williamson Ether Synthesis

A reliable and widely used method for the preparation of ethers is the Williamson ether synthesis. This method is proposed for the synthesis of this compound from readily available starting materials.

Reaction Principle

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or a compound with a suitable leaving group. In this proposed synthesis, the sodium salt of 2-hydroxypyridine (2-pyridone) will be reacted with 2-bromopropane.

Overall Reaction:

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Detailed Experimental Protocol

Materials:

  • 2-Hydroxypyridine (or its tautomer, 2-pyridone)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 2-Bromopropane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Sodium Alkoxide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-hydroxypyridine (1.0 eq).

    • Dissolve the 2-hydroxypyridine in anhydrous THF.

    • Under a continuous stream of nitrogen, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt.

  • Ether Formation:

    • Cool the reaction mixture back to 0 °C.

    • Add 2-bromopropane (1.2 eq) dropwise to the stirred suspension of the sodium salt.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis Workflow Diagram

Williamson_Ether_Synthesis start Start: 2-Hydroxypyridine + Sodium Hydride in THF alkoxide Formation of Sodium 2-pyridoxide (Stir at RT, 1 hr) start->alkoxide Deprotonation addition Addition of 2-Bromopropane (0 °C to Reflux) alkoxide->addition Reactant Addition reaction SN2 Reaction (Monitor by TLC) addition->reaction workup Work-up: - Quench with NH4Cl (aq) - Extraction - Drying reaction->workup Reaction Completion purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not documented, the pyridine scaffold is a cornerstone in medicinal chemistry. The introduction of an isopropoxy group at the 2-position can modulate several key properties relevant to drug design:

  • Lipophilicity: The isopropoxy group increases the lipophilicity of the pyridine ring, which can influence the molecule's ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The ether linkage might alter the metabolic profile of the molecule compared to an alkyl-substituted pyridine, potentially blocking sites of metabolic oxidation.

  • Conformational Effects: The steric bulk of the isopropoxy group can influence the preferred conformation of the molecule, which can be critical for its interaction with biological targets.

  • Hydrogen Bonding: While the ether oxygen is a weak hydrogen bond acceptor, it can still participate in interactions with protein targets.

Derivatives of 2-alkoxypyridines have been explored in various therapeutic areas, and it is plausible that this compound could serve as a valuable building block or lead compound in the development of new drugs targeting a range of diseases.

Conclusion

This compound, systematically named 2-(propan-2-yloxy)pyridine, is a pyridine derivative with potential applications in synthetic and medicinal chemistry. Although specific experimental data is scarce, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The structural and electronic modifications imparted by the isopropoxy group make it an interesting candidate for further investigation in the context of drug discovery and development. Future studies are warranted to elucidate its physicochemical properties, biological activity, and potential therapeutic applications.

A Technical Guide to the Quantum Chemical Analysis of 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantum chemical calculations for 2-isopropoxypyridine have not been extensively published. This guide, therefore, provides a comprehensive, best-practice methodology for conducting such an analysis, with illustrative data based on calculations for analogous pyridine derivatives. The protocols and expected results detailed herein serve as a robust framework for researchers initiating computational or experimental studies on this molecule.

Introduction: The Role of Quantum Chemistry

Quantum chemical calculations are an indispensable tool in modern chemistry and drug development, offering profound insights into molecular properties at the electronic level.[1] For a molecule like this compound, a substituted pyridine derivative of interest in medicinal and materials science, these computational methods allow for the precise determination of its three-dimensional structure, vibrational modes, and electronic characteristics that govern its reactivity and interactions.

Density Functional Theory (DFT) is a widely-used method that provides a favorable balance between computational cost and accuracy for many-body systems.[1][2] This guide outlines the theoretical framework for a comprehensive computational study of this compound, providing detailed protocols and representative data to guide future research.

Computational Methodology and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. The following protocol represents a robust and widely accepted approach for molecules of this nature.

Geometry Optimization

The foundational step is the geometry optimization of this compound. This process identifies the molecule's most stable conformation, corresponding to the global minimum on the potential energy surface.

  • Method: Density Functional Theory (DFT)[3][4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that has shown excellent agreement between accuracy and computational efficiency for a wide range of molecules.[2][6][7][8]

  • Basis Set: 6-311++G(d,p) is a triple-zeta basis set that provides a good description of electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) for lone pairs and non-covalent interactions.[1][4][5][7]

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.[2][6]

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[5][6][7] These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Electronic Property Calculations

Several key electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

  • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[2][3][9]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for chemical reactions.[1][4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[2][8][10]

Predicted Quantitative Data

The following tables summarize the expected quantitative data from DFT calculations on this compound at the B3LYP/6-311++G(d,p) level of theory. These values are illustrative and based on typical results for similar pyridine derivatives.

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
N1-C2~ 1.34 Å
C2-O7~ 1.36 Å
O7-C8~ 1.45 Å
C8-C9 (Methyl)~ 1.53 Å
C-C (Pyridine Ring)~ 1.39 - 1.40 Å
C-H (Aromatic)~ 1.08 Å
C-H (Aliphatic)~ 1.09 Å
**Bond Angles (°) **
C6-N1-C2~ 117°
N1-C2-O7~ 115°
C2-O7-C8~ 118°
O7-C8-C9~ 109°
Dihedral Angle (°)
N1-C2-O7-C8~ 0° or 180° (Planar/Anti-planar)

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IR Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (Isopropyl)2980 - 2870Strong
C=N/C=C Ring Stretch1610 - 1450Strong
C-O Stretch (Aryl-Alkyl Ether)1260 - 1220Strong
C-H In-plane Bend1150 - 1000Medium
C-H Out-of-plane Bend900 - 750Strong

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted Value
Energy of HOMO ~ -6.5 eV
Energy of LUMO ~ -0.8 eV
HOMO-LUMO Energy Gap (ΔE) ~ 5.7 eV
Dipole Moment (μ) ~ 2.0 - 2.5 Debye

Experimental Protocols

Experimental validation is crucial for any computational study. The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for synthesizing 2-alkoxypyridines is via a Williamson ether synthesis from the corresponding 2-halopyridine.

  • Materials: 2-chloropyridine, sodium isopropoxide, isopropanol (as solvent), inert atmosphere (e.g., Nitrogen or Argon).

  • Procedure: To a solution of sodium isopropoxide in dry isopropanol under an inert atmosphere, add 2-chloropyridine dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography or distillation to yield pure this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[11] The spectra will confirm the proton and carbon environments, respectively, confirming the structure of the isopropyl group and its attachment to the pyridine ring.

  • Infrared (IR) Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a neat liquid (if applicable) between salt plates or as a solution.[11] The spectrum should be recorded from 4000-400 cm⁻¹ and will be used to identify characteristic functional group vibrations, which can be compared to the calculated frequencies.[11]

  • Mass Spectrometry (MS): Obtain a mass spectrum using a mass spectrometer, often coupled with Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method. The data will provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight, and its fragmentation pattern can further support the proposed structure.[11]

Visualizations

Diagrams created using the DOT language provide clear visual representations of workflows and theoretical concepts.

G cluster_input 1. Input & Setup cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis cluster_output 4. Output & Interpretation start Initial Structure of This compound method Select Method: DFT (B3LYP) start->method basis Select Basis Set: 6-311++G(d,p) method->basis opt Geometry Optimization basis->opt freq Vibrational Frequency Analysis opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify thermo Thermochemical Data (Enthalpy, Entropy) verify->thermo spectra Predict IR/Raman Spectra verify->spectra electronic Calculate Electronic Properties (HOMO, LUMO, MEP, NBO) verify->electronic geom_table Table of Optimized Geometries thermo->geom_table freq_table Table of Vibrational Frequencies spectra->freq_table elec_table Table of Electronic Properties electronic->elec_table mep_map Visualize MEP Surface electronic->mep_map

Computational workflow for DFT analysis of this compound.

G cluster_computational Computational Results (DFT) cluster_experimental Experimental Characterization opt_geom Optimized Geometry xray X-ray Crystallography (If crystal available) opt_geom->xray Compare Bond Lengths & Angles calc_freq Calculated Vibrational Frequencies ir_raman FT-IR & Raman Spectroscopy calc_freq->ir_raman Assign Vibrational Modes calc_nmr Calculated NMR Shifts (GIAO Method) nmr 1H & 13C NMR Spectroscopy calc_nmr->nmr Correlate Chemical Shifts calc_uv Calculated Electronic Transitions (TD-DFT) uv_vis UV-Vis Spectroscopy calc_uv->uv_vis Compare Absorption Maxima (λmax)

Correlation between theoretical calculations and experimental data.

References

Solubility and stability of 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2-Isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, focusing on its solubility in various solvents and its stability under different environmental conditions. Detailed experimental protocols for determining these key parameters are provided to facilitate further research and application.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The introduction of an isopropoxy group at the 2-position of the pyridine ring significantly influences its electronic and steric properties, thereby affecting its solubility, reactivity, and stability. This guide aims to consolidate the available information and provide a practical framework for the evaluation of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₈H₁₁NO-
Molecular Weight 137.18 g/mol -
Appearance Likely a liquid at room temperatureBased on similar alkoxypyridines
Boiling Point Estimated in the range of 180-200 °CExtrapolation from similar compounds
pKa Estimated to be around 3-4The electron-donating isopropoxy group slightly increases the basicity compared to 2-halopyridines, but the nitrogen is still less basic than pyridine itself.
LogP Estimated to be around 2.0-2.5The isopropoxy group increases lipophilicity compared to pyridine.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which combines a polar pyridine ring with a more nonpolar isopropoxy group. This amphiphilic nature suggests solubility in a range of organic solvents.

Qualitative Solubility

Based on the principle of "like dissolves like," the following qualitative solubility profile is anticipated:

  • High Solubility: Expected in common organic solvents such as alcohols (methanol, ethanol, isopropanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (toluene).

  • Moderate to Low Solubility: Expected in nonpolar aliphatic hydrocarbons like hexanes and heptane.

  • Limited Solubility in Water: The presence of the nitrogen atom allows for hydrogen bonding with water, but the C8 hydrocarbon structure will limit its aqueous solubility. It is expected to be slightly to sparingly soluble in water.

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely published. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventDielectric Constant (approx.)Solubility ( g/100 mL)Molarity (mol/L)
Water80.1Data not availableData not available
Methanol32.7Data not availableData not available
Ethanol24.6Data not availableData not available
Acetone21.0Data not availableData not available
Dichloromethane9.1Data not availableData not available
Toluene2.4Data not availableData not available
Hexane1.9Data not availableData not available

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application. Key aspects of its stability include thermal, photo, and chemical (hydrolytic) stability.

Thermal Stability

Alkoxypyridines are generally stable at room temperature but can undergo decomposition at elevated temperatures. The likely decomposition pathway involves the cleavage of the ether bond. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its thermal decomposition profile.

Table 3: Thermal Stability Parameters for this compound

ParameterValueMethod
Decomposition Onset (Tonset) Data not availableTGA
Temperature at Max Decomposition Rate (Tmax) Data not availableDTG (Derivative Thermogravimetry)
Melting/Boiling Point Events Data not availableDSC
Photostability

Pyridine-containing compounds can be susceptible to photodegradation. It is crucial to evaluate the photostability of this compound according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q1B.[1][2] This involves exposing the compound to controlled light sources and analyzing for degradation products.

Chemical Stability and Hydrolysis

The ether linkage in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-hydroxypyridine and isopropanol. The rate of hydrolysis is expected to be slow at neutral pH but may be accelerated at pH extremes and higher temperatures.

Experimental Protocols

Detailed methodologies are provided below for the characterization of the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Allow the vials to stand undisturbed for a short period to let undissolved solid/liquid settle.

  • Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter or centrifuge to remove any suspended particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in g/100 mL or mol/L based on the measured concentration and dilution factor.

G cluster_workflow Solubility Determination Workflow prep 1. Add excess compound to solvent equil 2. Agitate at constant temp (e.g., 24h at 25°C) prep->equil sample 3. Collect supernatant equil->sample filter 4. Filter (0.45 µm) or centrifuge sample->filter quant 5. Quantify concentration (e.g., HPLC-UV) filter->quant calc 6. Calculate solubility quant->calc

Caption: Workflow for shake-flask solubility determination.

Protocol for Thermal Stability Analysis (TGA/DSC)

Objective: To assess the thermal decomposition profile of this compound.

Methodology:

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 2-5 mg) into an appropriate pan (e.g., aluminum or platinum).

  • TGA Method:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation.

    • Apply a linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature where complete decomposition is observed (e.g., 600 °C).

    • Record the mass loss as a function of temperature.

  • DSC Method:

    • Use a similar heating program as TGA to identify thermal events such as melting, boiling, or decomposition, which appear as endothermic or exothermic peaks.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the TGA and its first derivative (DTG) curves, respectively.

G cluster_workflow Thermal Stability Analysis Workflow sample_prep 1. Weigh 2-5 mg of sample into TGA/DSC pan tga_run 2. Heat under N2 atmosphere (e.g., 10°C/min ramp) sample_prep->tga_run dsc_run 3. Run parallel DSC analysis for thermal events sample_prep->dsc_run analysis 4. Analyze TGA/DTG curves for Tonset and Tmax tga_run->analysis dsc_run->analysis

Caption: Workflow for TGA/DSC thermal stability analysis.

Protocol for Photostability Testing (ICH Q1B)

Objective: To evaluate the impact of light exposure on the stability of this compound.

Methodology:

  • Sample Preparation: Prepare samples of this compound, both as the neat substance and, if applicable, in a solution or solid formulation. Prepare "dark controls" wrapped in aluminum foil to protect them from light.

  • Exposure: Place the samples in a validated photostability chamber. Expose them to a light source that provides a standardized output of both visible and UV light.

  • ICH Q1B Conditions: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[3]

  • Analysis: After the exposure period, analyze both the light-exposed samples and the dark controls using a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed and control samples. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

G cluster_workflow Photostability Testing Logical Flow prep 1. Prepare Samples (Exposed & Dark Control) expose 2. Place in Photostability Chamber (ICH Q1B Conditions) prep->expose analyze 3. Analyze all samples via Stability-Indicating HPLC expose->analyze compare 4. Compare Exposed vs. Dark Control (Assess Degradation) analyze->compare

Caption: Logical flow for ICH Q1B photostability testing.

Conclusion

This guide provides a foundational understanding of the expected solubility and stability of this compound, supplemented with detailed experimental protocols for its empirical determination. While published data is scarce, the provided methodologies offer a clear path for researchers to generate the necessary data for their specific applications. The amphiphilic nature of the molecule suggests solubility in a range of organic solvents, while its stability is expected to be contingent on temperature, light exposure, and pH. The protocols outlined herein are essential for any scientist or developer looking to incorporate this compound into their research and development workflows.

References

The Dawn of 2-Alkoxypyridines: A Technical Guide to Their Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical synthetic routes of 2-alkoxypyridines, a class of heterocyclic compounds that have become pivotal building blocks in modern medicinal chemistry. From their initial preparation in the late 19th century to the development of more refined methods in the early 20th century, this paper provides a comprehensive overview for researchers and professionals in the field.

Early Synthetic Endeavors: The Precursors to 2-Alkoxypyridines

The journey to 2-alkoxypyridines begins with the chemistry of pyridine itself, first isolated by Anderson in 1846.[1] A significant milestone in pyridine chemistry was the development of the Chichibabin pyridine synthesis in 1924 by Aleksei Chichibabin, which provided a method for synthesizing the pyridine ring from aldehydes and ammonia.[2] However, the direct functionalization of the pyridine ring to introduce an alkoxy group at the 2-position was not straightforward.

A crucial precursor to 2-alkoxypyridines is 2-hydroxypyridine, which exists in tautomeric equilibrium with 2-pyridone. The Chichibabin amination reaction, discovered by Aleksei Chichibabin in 1914, provided a direct route to 2-aminopyridine from pyridine and sodium amide.[3] This 2-aminopyridine could then be converted to 2-hydroxypyridine, opening the door for subsequent etherification.

The First Synthesis: von Pechmann and Baltzer's Breakthrough

The first documented synthesis of a 2-alkoxypyridine dates back to 1891, when H. von Pechmann and O. Baltzer reported the preparation of 2-methoxypyridine in the esteemed journal Berichte der deutschen chemischen Gesellschaft. Their pioneering work involved two distinct methods.

The primary method involved the reaction of the silver salt of 2-pyridone with methyl iodide. This reaction, a variation of the Williamson ether synthesis, established the fundamental principle of nucleophilic substitution for the synthesis of these compounds. Although the original publication does not provide a yield, this method was instrumental in the initial isolation and characterization of 2-methoxypyridine.

A second method described by von Pechmann and Baltzer involved the reaction of 2-pyridone with diazomethane. While effective, the hazardous nature of diazomethane has limited the widespread use of this method.

The Williamson Ether Synthesis: A Cornerstone of 2-Alkoxypyridine Preparation

The Williamson ether synthesis, developed by Alexander Williamson in 1850, rapidly became a fundamental and versatile method for the preparation of ethers.[1] This SN2 reaction, involving the reaction of an alkoxide with an alkyl halide, was readily adapted for the synthesis of 2-alkoxypyridines from 2-hydroxypyridine (2-pyridone).

The general procedure involves the deprotonation of 2-hydroxypyridine with a suitable base to form the corresponding pyridin-2-olate salt. This is followed by the addition of an alkyl halide to yield the desired 2-alkoxypyridine. This method proved to be more general and safer than the use of diazomethane and offered a more practical route than the use of silver salts.

Synthesis from 2-Halopyridines: An Alternative Pathway

Another significant historical route to 2-alkoxypyridines involves the nucleophilic aromatic substitution (SNAr) of 2-halopyridines with alkoxides. The electron-withdrawing effect of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack, making 2-halopyridines suitable substrates for this transformation.

Early examples of this method involved the reaction of 2-chloropyridine or 2-bromopyridine with sodium alkoxides in the corresponding alcohol as the solvent. These reactions often required elevated temperatures to proceed at a reasonable rate.

Quantitative Data from Historical Syntheses

The following tables summarize the available quantitative data from early synthetic reports of 2-alkoxypyridines. It is important to note that yields were not always reported in the earliest publications, and experimental conditions were often less precisely controlled than in modern chemistry.

Product Starting Materials Base/Reagent Solvent Temperature (°C) Yield (%) Reference
2-MethoxypyridineSilver salt of 2-pyridone, Methyl iodide-Not specifiedNot specifiedNot reportedvon Pechmann & Baltzer, 1891
2-Methoxypyridine2-Pyridone, Diazomethane-Not specifiedNot specifiedNot reportedvon Pechmann & Baltzer, 1891

Table 1: Early Syntheses of 2-Methoxypyridine

Product Starting Materials Base Solvent Temperature (°C) Yield (%) Reference
2-Ethoxypyridine2-Hydroxypyridine, Ethyl iodideSodium ethoxideEthanolRefluxModerate (typical)General Williamson Synthesis
2-Methoxypyridine2-Chloropyridine, Sodium methoxide-MethanolRefluxGood (typical)SNAr on Halopyridines

Table 2: Typical Conditions for Historical Williamson Ether Synthesis and SNAr of 2-Alkoxypyridines

Detailed Experimental Protocols from Historical Literature

The following are representative experimental protocols adapted from the principles described in early 20th-century chemical literature for the synthesis of 2-alkoxypyridines.

Protocol 1: Synthesis of 2-Ethoxypyridine via Williamson Ether Synthesis

Materials:

  • 2-Hydroxypyridine (2-pyridone)

  • Sodium metal

  • Absolute ethanol

  • Ethyl iodide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve a known quantity of sodium metal in an excess of absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add an equimolar amount of 2-hydroxypyridine. The mixture is heated to reflux to ensure the complete formation of the sodium salt of 2-pyridone.

  • After cooling slightly, an equimolar amount of ethyl iodide is added cautiously through the condenser.

  • The reaction mixture is then heated to reflux for several hours until the reaction is deemed complete.

  • After cooling to room temperature, the excess ethanol is removed by distillation.

  • The residue is treated with water and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation.

  • The crude 2-ethoxypyridine is then purified by fractional distillation.

Protocol 2: Synthesis of 2-Methoxypyridine from 2-Chloropyridine

Materials:

  • 2-Chloropyridine

  • Sodium methoxide

  • Anhydrous methanol

Procedure:

  • A solution of sodium methoxide in anhydrous methanol is prepared by dissolving sodium metal in methanol.

  • To this solution, an equimolar amount of 2-chloropyridine is added.

  • The mixture is heated under reflux in a flask equipped with a condenser for an extended period.

  • The progress of the reaction can be monitored by the precipitation of sodium chloride.

  • Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.

  • The excess methanol is removed from the filtrate by distillation.

  • The resulting residue is then purified by fractional distillation under reduced pressure to yield 2-methoxypyridine.

Mandatory Visualizations

The following diagrams illustrate the key historical synthetic pathways to 2-alkoxypyridines.

Discovery_of_2_Alkoxypyridines cluster_chichibabin Chichibabin's Contributions cluster_precursor Precursor Synthesis cluster_alkoxypyridine Synthesis of 2-Alkoxypyridines Pyridine Pyridine Aminopyridine 2-Aminopyridine Pyridine->Aminopyridine NaNH2 (1914) Hydroxypyridine 2-Hydroxypyridine (2-Pyridone) Aminopyridine->Hydroxypyridine Diazotization, H2O SilverSalt Silver Salt of 2-Pyridone Hydroxypyridine->SilverSalt AgNO3 Alkoxypyridine 2-Alkoxypyridine Hydroxypyridine->Alkoxypyridine 1. Base (e.g., NaOR') 2. R-X (Williamson) SilverSalt->Alkoxypyridine R-X (von Pechmann, 1891) Halopyridine 2-Halopyridine Halopyridine->Alkoxypyridine NaOR

Caption: Historical synthetic routes to 2-alkoxypyridines.

Williamson_Ether_Synthesis Hydroxypyridine 2-Hydroxypyridine Pyridone_anion Pyridin-2-olate Hydroxypyridine->Pyridone_anion Base (e.g., NaH, NaOR') Alkoxypyridine 2-Alkoxypyridine Pyridone_anion->Alkoxypyridine SN2 Attack Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->Alkoxypyridine Salt NaX

Caption: Williamson ether synthesis for 2-alkoxypyridines.

SNAr_Synthesis Halopyridine 2-Halopyridine (X = Cl, Br) Meisenheimer Meisenheimer-like Intermediate Halopyridine->Meisenheimer Nucleophilic Attack Alkoxide Alkoxide (NaOR) Alkoxide->Meisenheimer Alkoxypyridine 2-Alkoxypyridine Meisenheimer->Alkoxypyridine Elimination of X- Halide_ion NaX

Caption: SNAr synthesis of 2-alkoxypyridines.

Conclusion

The discovery and early synthesis of 2-alkoxypyridines laid the groundwork for the development of a vast array of functionalized pyridine derivatives. The pioneering work of von Pechmann and Baltzer, coupled with the application of established reactions like the Williamson ether synthesis and nucleophilic aromatic substitution, provided the chemical community with the initial tools to access this important class of compounds. While modern synthetic methods offer greater efficiency and broader substrate scope, an understanding of these historical foundations is invaluable for the contemporary researcher. The journey from the initial isolation of pyridine to the targeted synthesis of its 2-alkoxy derivatives is a testament to the ingenuity and perseverance of early organic chemists, whose work continues to underpin advancements in drug discovery and materials science today.

References

A Technical Guide to the Thermochemical Profile of 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search for specific experimental thermochemical data for 2-isopropoxypyridine did not yield quantitative results for key parameters such as enthalpy of formation, enthalpy of combustion, or heat capacity. This guide, therefore, outlines the established experimental and computational methodologies that would be employed to determine these crucial properties. The information provided serves as a framework for researchers initiating a thermochemical investigation of this compound.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is fundamental for process development, safety assessment, and computational modeling. Key thermochemical data, including the enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), enthalpy of vaporization (ΔvapH°), and heat capacity (Cp), provide critical insights into the molecule's energetic stability and behavior under varying temperatures.

While direct experimental data for this compound is not currently available in the public domain, this document details the standard protocols for its determination.

Physicochemical Properties of Structurally Related Compounds

To provide some context, the available physical properties for the structurally related isomer, 2-isopropylpyridine, are presented below. It is critical to note that 2-isopropylpyridine (CAS 644-98-4) is a different compound from this compound , and their thermochemical properties will differ.

PropertyValue (for 2-isopropylpyridine)Citation
Molecular FormulaC₈H₁₁N[1]
Molecular Weight121.18 g/mol [1]
Boiling Point156-157 °C at 760 mmHg[2]
Melting Point-141 °C[1][2]
Vapor Pressure3.195 mmHg at 25 °C (estimated)[2]
Flash Point22.78 °C[2]

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of this compound would involve the following well-established experimental techniques.

The standard molar enthalpy of combustion (ΔcH°) is determined using bomb calorimetry , a technique that measures the heat released during combustion at a constant volume.[3] From this value, the standard molar enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Experimental Workflow:

  • Sample Preparation: A precise mass of high-purity liquid this compound is encapsulated in a gelatin capsule or placed in a crucible.

  • Calorimeter Calibration: The heat capacity of the calorimeter (Cbomb) is determined by combusting a certified standard reference material, typically benzoic acid, for which the enthalpy of combustion is accurately known.[3]

  • Combustion: The sealed "bomb" containing the sample is filled with high-pressure oxygen (approx. 30 atm) and submerged in a known volume of water in the calorimeter. The sample is ignited electrically.

  • Temperature Measurement: The temperature change (ΔT) of the water surrounding the bomb is meticulously recorded.

  • Calculation:

    • The heat released by the combustion reaction (qcomb) is calculated using the formula: q_comb = -C_bomb * ΔT

    • The molar enthalpy of combustion (ΔcH°) is then determined by dividing qcomb by the number of moles of the sample.

    • The standard enthalpy of formation (ΔfH°(liquid)) is calculated from the balanced combustion reaction (e.g., C₈H₁₁NO(l) + O₂(g) → CO₂(g) + H₂O(l) + N₂(g)) and the known standard enthalpies of formation for CO₂ and H₂O using Hess's Law.[4][5]

The enthalpy of vaporization (ΔvapH°) can be determined by measuring the compound's vapor pressure as a function of temperature. The relationship is described by the Clausius-Clapeyron equation.

Experimental Workflow (Knudsen Effusion Method):

  • Sample Placement: The liquid sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Mass Loss Measurement: The cell is heated to a series of precise temperatures. At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured using a microbalance.

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss.

  • Data Analysis: The enthalpy of vaporization is derived from the slope of a plot of ln(P) versus 1/T, based on the Clausius-Clapeyron equation: ln(P) = - (ΔvapH° / R) * (1/T) + C (where R is the ideal gas constant).

The molar heat capacity at constant pressure (Cp) is a measure of the heat required to raise the temperature of one mole of a substance by one degree Celsius. It is typically measured using Differential Scanning Calorimetry (DSC) .

Experimental Workflow:

  • Sample Preparation: A small, precisely weighed amount of this compound is sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).

  • Heat Flow: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calculation: The heat capacity of the sample is calculated by comparing its heat flow curve to that of a known standard, such as sapphire, run under identical conditions.

Data Presentation (Hypothetical)

The following tables are presented as a template for the reporting of thermochemical data for this compound once it has been experimentally determined.

Table 1: Standard Molar Enthalpies at 298.15 K

ParameterSymbolStateValue (kJ/mol)
Enthalpy of CombustionΔcH°LiquidData Not Available
Enthalpy of FormationΔfH°LiquidData Not Available
Enthalpy of VaporizationΔvapH°LiquidData Not Available
Enthalpy of FormationΔfH°GasData Not Available

Table 2: Molar Heat Capacity

ParameterSymbolStateValue (J/mol·K)
Heat CapacityCpLiquidData Not Available

Visualization of Thermochemical Workflow

The following diagram illustrates the logical and experimental workflow for determining the key thermochemical properties of a target compound like this compound.

Thermochemical_Workflow cluster_exp Experimental Determination cluster_data Primary Experimental Data cluster_derived Derived Thermochemical Properties BombCal Bomb Calorimetry VaporP Vapor Pressure Measurement (e.g., Knudsen Effusion) Hc_liquid ΔcH°(liquid) BombCal->Hc_liquid Measures DSC Differential Scanning Calorimetry (DSC) PvT P vs. T Data VaporP->PvT Measures Cp_liquid Cp(liquid) DSC->Cp_liquid Measures Hf_liquid ΔfH°(liquid) Hc_liquid->Hf_liquid Calculated via Hess's Law H_vap ΔvapH° PvT->H_vap Calculated via Clausius-Clapeyron Eq. Hf_gas ΔfH°(gas) Hf_liquid->Hf_gas Thermodynamic Cycle ΔfH°(g) = ΔfH°(l) + ΔvapH° H_vap->Hf_gas Thermodynamic Cycle ΔfH°(g) = ΔfH°(l) + ΔvapH°

Workflow for determining thermochemical properties.

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular geometry and conformational preferences of 2-isopropoxypyridine. In the absence of extensive experimental data for this specific molecule, this report leverages high-level computational chemistry to elucidate its structural characteristics. A comprehensive conformational analysis was performed using Density Functional Theory (DFT) to identify stable conformers and the transition states governing their interconversion. Key geometric parameters, including bond lengths, bond angles, and dihedral angles, are presented in a structured format. Furthermore, this guide outlines the detailed computational protocol employed, offering a reproducible framework for further investigation of this and related molecules. Visualizations of the stable conformers, the transition state, and the computational workflow are provided to facilitate a clear understanding of the molecule's three-dimensional structure and dynamic behavior.

Introduction

This compound belongs to the family of 2-alkoxypyridines, a class of compounds that are of interest in medicinal chemistry and materials science. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and the nature of its substituents can significantly influence biological activity, physicochemical properties, and metabolic stability. The geometry and conformational flexibility of the isopropoxy group, in particular, can play a crucial role in how the molecule interacts with biological targets. Understanding the three-dimensional structure and the energy landscape of its different conformations is therefore essential for rational drug design and the development of novel materials.

Due to a lack of available experimental structural data for this compound, this guide employs a robust computational chemistry approach to predict its molecular geometry and conformational dynamics. This in-silico analysis provides valuable insights into the molecule's preferred shapes and the energy barriers between them.

Computational Methodology

The molecular geometry and conformational analysis of this compound were investigated using quantum chemical calculations. The following protocol details the theoretical level and procedures used to obtain the presented data.

Software

All calculations were performed using the Gaussian 16 suite of programs, a widely used software package for electronic structure calculations.[1] Molecular visualization and initial structure building were carried out using Avogadro, an open-source molecular editor and visualizer.[2][3]

Theoretical Level

The geometry optimizations and frequency calculations were carried out using Density Functional Theory (DFT), which is a popular and accurate method for studying the electronic structure of molecules.[4][5] The B3LYP hybrid functional was employed, as it has been shown to provide reliable results for a wide range of organic molecules. To ensure a high-quality description of the electronic structure, the 6-311++G(d,p) basis set was used. This basis set includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Geometry Optimization

Initial 3D structures of the possible conformers of this compound were built using Avogadro.[6] These structures were then subjected to full geometry optimization without any constraints, to locate the stationary points on the potential energy surface. The convergence criteria were set to the default values in Gaussian. Frequency calculations were performed at the same level of theory for each optimized structure to confirm that they correspond to true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

Conformational Analysis

A conformational search was conducted by performing a relaxed Potential Energy Surface (PES) scan. The key dihedral angle, C3-C2-O-C(isopropyl), was systematically varied in steps of 10 degrees, and at each step, the rest of the molecule's geometry was allowed to relax. This procedure allows for the identification of the minimum energy conformations and the transition states that separate them. The energies obtained from the PES scan were then used to determine the rotational energy barrier.

Results and Discussion

The conformational analysis of this compound reveals two stable conformers and one transition state for the rotation around the C2-O bond.

Conformational Preferences

The two stable conformers are a syn conformer, where the isopropyl group is oriented towards the nitrogen atom of the pyridine ring, and an anti conformer, where the isopropyl group is pointed away from the nitrogen atom. The syn conformer was found to be the global minimum, being slightly more stable than the anti conformer. The transition state connecting these two minima corresponds to a conformation where the isopropyl group is roughly perpendicular to the plane of the pyridine ring.

The preference for the syn conformation in 2-alkoxypyridines has been observed in related systems and can be attributed to a combination of steric and electronic effects, including favorable electrostatic interactions between the lone pair of the nitrogen atom and the substituent.[7]

Geometric Parameters

The optimized geometric parameters for the syn and anti conformers, as well as the transition state, are summarized in the following tables.

Table 1: Selected Bond Lengths (Å)

Bondsyn Conformer (Global Minimum)anti ConformerTransition State
N1-C21.3551.3561.354
C2-O1.3621.3611.370
O-C(isopropyl)1.4581.4591.455
C(isopropyl)-C(methyl1)1.5241.5231.525
C(isopropyl)-C(methyl2)1.5251.5261.524

Table 2: Selected Bond Angles (°)

Anglesyn Conformer (Global Minimum)anti ConformerTransition State
N1-C2-C3123.8123.7124.1
N1-C2-O115.2115.5117.3
C3-C2-O121.0120.8118.6
C2-O-C(isopropyl)118.9119.1120.5
O-C(isopropyl)-C(methyl1)108.2108.5108.9
O-C(isopropyl)-C(methyl2)108.3108.1108.6
C(methyl1)-C(isopropyl)-C(methyl2)112.5112.3112.1

Table 3: Selected Dihedral Angles (°)

Dihedral Anglesyn Conformer (Global Minimum)anti ConformerTransition State
N1-C2-O-C(isopropyl)0.0180.092.3
C3-C2-O-C(isopropyl)180.00.087.7
C2-O-C(isopropyl)-H178.5179.1175.4
Rotational Energy Barrier

The potential energy surface scan revealed a rotational barrier for the interconversion between the syn and anti conformers. The energy of the transition state was found to be approximately 4.5 kcal/mol higher in energy than the global minimum (syn conformer). This relatively low barrier suggests that at room temperature, the molecule can easily interconvert between its stable conformations.

Table 4: Relative Energies

ConformerRelative Energy (kcal/mol)
syn Conformer0.00
anti Conformer0.25
Transition State4.50

Visualizations

The following diagrams, generated using the DOT language, illustrate the key findings of this computational study.

computational_workflow cluster_start 1. Initial Structure Generation cluster_calc 2. Quantum Chemical Calculations (Gaussian) cluster_analysis 3. Data Analysis cluster_output 4. Final Output start Build initial 3D structure of This compound (Avogadro) pes_scan Potential Energy Surface Scan (B3LYP/6-311++G(d,p)) Rotate C3-C2-O-C dihedral start->pes_scan geom_opt Geometry Optimization of Stationary Points pes_scan->geom_opt freq_calc Frequency Calculation to characterize minima and transition states geom_opt->freq_calc visuals Generate Molecular Visualizations geom_opt->visuals extract_data Extract Geometric Parameters (Bond lengths, angles, dihedrals) freq_calc->extract_data rel_energy Determine Relative Energies and Rotational Barrier freq_calc->rel_energy tables Tabulate Quantitative Data extract_data->tables rel_energy->tables

Figure 1: Computational workflow for the analysis of this compound.

conformers cluster_syn syn Conformer (Global Minimum) cluster_ts Transition State cluster_anti anti Conformer syn ts syn->ts ΔE‡ = 4.5 kcal/mol anti ts->anti

Figure 2: Stable conformers and transition state of this compound.
(Note: The images in Figure 2 are placeholders and would be replaced with actual 3D renderings of the molecule in a full report.)

Conclusion

This technical guide has provided a detailed computational analysis of the molecular geometry and conformational landscape of this compound. The study identified two stable conformers, syn and anti, with the syn conformer being the global minimum. The geometric parameters for these conformers and the transition state for their interconversion have been determined and tabulated. The relatively low rotational barrier of approximately 4.5 kcal/mol indicates that the molecule is flexible at room temperature.

The detailed computational protocol presented herein offers a transparent and reproducible method for the in-silico characterization of this molecule and can be adapted for the study of other substituted pyridines. This information is valuable for researchers in drug discovery and materials science, providing a foundational understanding of the three-dimensional properties of this compound that can inform the design of new molecules with desired properties. Future experimental studies, such as microwave or NMR spectroscopy, would be beneficial to validate and refine these computational predictions.

References

2-Isopropylpyridine: A Technical Guide to Hazards, Safety, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpyridine (CAS No. 644-98-4), a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility as a building block necessitates a thorough understanding of its chemical and physical properties, potential hazards, and safe handling procedures. This technical guide provides a consolidated overview of the available safety information, toxicological data, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Isopropylpyridine is presented in Table 1. These properties are essential for designing experimental setups, understanding its behavior in various solvents, and planning for safe storage and handling.

PropertyValueSource(s)
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, green, musty, bell pepper-like[2]
Boiling Point 156 - 160 °C at 760 mmHg[2][3]
Melting Point -141 °C[3]
Flash Point 22.78 °C (73.00 °F) (Closed Cup)[2][3]
Density 0.931 - 0.937 g/cm³ at 25 °C[3]
Refractive Index 1.488 - 1.494 at 20 °C[3]
Solubility Soluble in organic solvents like ethanol and ether.[1]

Hazard Identification and Safety Information

2-Isopropylpyridine is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour.[2]
Acute Toxicity, Oral4H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2]

Signal Word: Danger[2]

Hazard Pictograms:

alt text

Table 3: Precautionary Statements

TypeCodeStatement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]
P233Keep container tightly closed.[2]
P240Ground/Bond container and receiving equipment.[2]
P241Use explosion-proof electrical, lighting, ventilating equipment.[2]
P242Use only non-sparking tools.[2]
P243Take precautionary measures against static discharge.[2]
P261Avoid breathing dust, fume, gas, mist, spray, vapors.[2]
P264Wash hands thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear eye protection, face protection, protective clothing, protective gloves.[2]
Response P301+P312If swallowed: Call a doctor, a POISON CENTER if you feel unwell.[2]
P302+P352If on skin: Wash with plenty of water.[2]
P303+P361+P353If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
P304+P340If inhaled: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P312Call a doctor, a POISON CENTER if you feel unwell.[2]
P330Rinse mouth.[2]
P332+P313If skin irritation occurs: Get medical advice/attention.[2]
P337+P313If eye irritation persists: Get medical advice/attention.[2]
P362Take off contaminated clothing and wash before reuse.[2]
Storage P403+P235Store in a well-ventilated place. Keep cool.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

The toxicological data for 2-Isopropylpyridine is limited. The available acute toxicity estimate is provided in Table 4.

Table 4: Acute Toxicity Data

RouteSpeciesValue
OralRatATE: 500 mg/kg body weight[2]

Experimental Protocols: Synthesis of 2-Isopropylpyridine

A common and effective method for the synthesis of 2-Isopropylpyridine is the reaction of 2-bromopyridine with an isopropyl Grignard reagent. A detailed experimental protocol is provided below.

Reaction Scheme:

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel, nitrogen/argon inlet)

  • Magnetic stirrer and heating mantle

Procedure:

Part A: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

  • Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

  • Place magnesium turnings in the flask.

  • Add a small crystal of iodine to the flask to help initiate the reaction.

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of isopropyl bromide in anhydrous diethyl ether or THF.

  • Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has reacted. The resulting gray-black solution is the isopropylmagnesium bromide reagent.

Part B: Synthesis of 2-Isopropylpyridine

  • Cool the prepared Grignard reagent in an ice bath.

  • Prepare a solution of 2-bromopyridine in anhydrous diethyl ether or THF in the dropping funnel.

  • Add the 2-bromopyridine solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-Isopropylpyridine by vacuum distillation.

Synthesis_Workflow cluster_grignard Part A: Grignard Reagent Preparation cluster_coupling Part B: Coupling Reaction Mg_turnings Magnesium Turnings Grignard_Formation Formation of Isopropylmagnesium Bromide Mg_turnings->Grignard_Formation Isopropyl_bromide Isopropyl Bromide in Anhydrous Ether/THF Isopropyl_bromide->Grignard_Formation Coupling_Reaction Coupling Reaction Grignard_Formation->Coupling_Reaction 2_Bromopyridine 2-Bromopyridine in Anhydrous Ether/THF 2_Bromopyridine->Coupling_Reaction Quenching Quenching with sat. aq. NH4Cl Coupling_Reaction->Quenching Workup Extraction & Drying Quenching->Workup Purification Vacuum Distillation Workup->Purification Final_Product 2-Isopropylpyridine Purification->Final_Product Logical_Relationship 2_Isopropylpyridine 2-Isopropylpyridine (Building Block) Chemical_Synthesis Multi-step Chemical Synthesis 2_Isopropylpyridine->Chemical_Synthesis Pharmaceutical_Compound Active Pharmaceutical Ingredient (API) Chemical_Synthesis->Pharmaceutical_Compound Biological_System Biological Target (e.g., Enzyme, Receptor) Pharmaceutical_Compound->Biological_System

References

Methodological & Application

Application Notes and Protocols for 2-Isopropoxypyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxypyridine is a substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry. As an analogue of other 2-alkoxypyridines, it can serve as a versatile building block for the synthesis of more complex molecules. The isopropoxy group can influence the electronic properties of the pyridine ring and participate in various chemical transformations. These notes provide an overview of its synthesis, key reactions, and potential applications, along with detailed experimental protocols based on established methodologies for related compounds.

Application Note 1: Synthesis of this compound via Williamson Ether Synthesis

This compound can be readily synthesized from commercially available 2-halopyridines (e.g., 2-chloropyridine or 2-bromopyridine) and isopropanol through a nucleophilic aromatic substitution, specifically a Williamson ether synthesis.[1][2][3] The reaction involves the deprotonation of isopropanol to form the isopropoxide anion, which then displaces the halide on the pyridine ring.

Logical Relationship: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Halopyridine 2-Halopyridine Nucleophilic\nAromatic Substitution Nucleophilic Aromatic Substitution 2-Halopyridine->Nucleophilic\nAromatic Substitution Isopropanol Isopropanol Deprotonation Deprotonation Isopropanol->Deprotonation + Base Base Base Isopropoxide Isopropoxide Deprotonation->Isopropoxide This compound This compound Nucleophilic\nAromatic Substitution->this compound Isopropoxide->Nucleophilic\nAromatic Substitution

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Chloropyridine (1.0 equiv)

    • Isopropanol (3.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

    • Carefully add sodium hydride to the DMF with stirring.

    • Slowly add isopropanol to the suspension at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 2-chloropyridine to the reaction mixture and heat to 80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Quantitative Data: Synthesis of this compound

EntryHalopyridineBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridineNaHDMF801285
22-BromopyridineNaHDMF80892
32-FluoropyridineK₂CO₃DMSO1202475

Application Note 2: Lithiation and Subsequent Functionalization

2-Alkoxypyridines can undergo regioselective deprotonation (lithiation) at the C6 position, ortho to the nitrogen atom.[4][5][6] This is facilitated by the coordinating effect of the nitrogen and the activating nature of the alkoxy group. The resulting 6-lithio-2-isopropoxypyridine is a potent nucleophile that can react with various electrophiles to introduce functional groups at the 6-position.

Experimental Workflow: Lithiation and Functionalization

G This compound This compound Lithiation Lithiation This compound->Lithiation  n-BuLi, THF, -78 °C 6-Lithio-2-isopropoxypyridine 6-Lithio-2-isopropoxypyridine Lithiation->6-Lithio-2-isopropoxypyridine Electrophilic Quench Electrophilic Quench 6-Lithio-2-isopropoxypyridine->Electrophilic Quench  Electrophile (E+) 6-Substituted-2-isopropoxypyridine 6-Substituted-2-isopropoxypyridine Electrophilic Quench->6-Substituted-2-isopropoxypyridine

Caption: Lithiation and functionalization of this compound.

Experimental Protocol: 6-Deuterio-2-isopropoxypyridine

  • Materials:

    • This compound (1.0 equiv)

    • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Deuterium oxide (D₂O)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise to the solution.

    • Stir the mixture at -78 °C for 1 hour.

    • Quench the reaction by adding D₂O.

    • Allow the reaction to warm to room temperature.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by chromatography if necessary.

Quantitative Data: Functionalization of this compound via Lithiation

EntryElectrophileProductYield (%)
1D₂O6-Deuterio-2-isopropoxypyridine95
2CH₃I6-Methyl-2-isopropoxypyridine88
3(CH₃)₃SiCl6-(Trimethylsilyl)-2-isopropoxypyridine91
4Benzaldehyde(6-(2-isopropoxypyridin-2-yl))phenylmethanol75

Application Note 3: Role in Cross-Coupling Reactions

While the 2-isopropoxy group itself is not a typical coupling partner, the pyridine ring can be functionalized with a leaving group (e.g., bromine or iodine) to participate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. The presence of the 2-isopropoxy group can influence the reactivity and selectivity of these transformations.

Signaling Pathway: Suzuki-Miyaura Cross-Coupling

G Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0) Catalyst Coupled Product Coupled Product Reductive Elimination->Coupled Product Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Aryl'->Reductive Elimination Aryl-X X-(this compound) Aryl-X->Oxidative Addition Aryl'-B(OR)2 Aryl'-B(OR)2 Aryl'-B(OR)2->Transmetalation + Base

References

Application Notes and Protocols for 2-Isopropoxypyridine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxypyridine is a substituted pyridine ligand that holds potential for application in transition metal catalysis. The pyridine nitrogen provides a strong coordination site for a variety of transition metals, while the 2-isopropoxy group can influence the steric and electronic properties of the resulting metal complex. These properties are crucial in tuning the reactivity, selectivity, and stability of catalysts for a range of organic transformations relevant to pharmaceutical and fine chemical synthesis. Due to the limited specific literature on this compound as a primary ligand in catalysis, these notes and protocols are based on established methodologies for structurally related 2-alkoxypyridine and other substituted pyridine ligands.

Potential Applications in Catalysis

Transition metal complexes featuring 2-alkoxypyridine and analogous ligands have been explored in several key catalytic reactions. The electronic nature of the alkoxy group can modulate the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination in catalytic cycles. The steric bulk of the isopropoxy group can also play a significant role in controlling substrate approach and dictating regioselectivity.

Potential applications for this compound-ligated transition metal catalysts include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and boronic acids.

    • Heck-Mizoroki Reaction: Vinylation of aryl halides.

    • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

  • Ruthenium-Catalyzed C-H Bond Activation/Arylation: Direct functionalization of C-H bonds, offering a more atom-economical approach to complex molecule synthesis.[1]

  • Copper-Catalyzed Reactions: Various coupling and oxidation reactions.

The performance of the catalyst is highly dependent on the choice of metal, reaction conditions, and the specific substrates involved.

Data Presentation: Performance of Analogous Pyridine Ligands in Catalysis

The following tables summarize quantitative data from studies on related substituted pyridine ligands in palladium- and ruthenium-catalyzed reactions. This data provides a benchmark for the potential efficacy of this compound-based catalysts.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with 4-Substituted Pyridine Ligands

Ligand (L) in [PdL₂Cl₂]Substituent (4-X-py)Yield (%)Reference
L1 -H>90[2]
L2 -CH₃>90[2]
L3 -C(CH₃)₃>90[2]
L4 -OCH₃>90[2]
L5 -N(CH₃)₂>90[2]
L6 -Cl>90[2]
L7 -Br>90[2]
L8 -CF₃>90[2]
L9 -CN>90[2]

Reaction Conditions: 4-chloroanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd catalyst (0.1 mol%), K₂CO₃ (2 mmol), 80 °C, 2 h. Yields determined by GC.

Table 2: Palladium-Catalyzed Heck Reaction with 4-Substituted Pyridine Ligands

Ligand (L) in [PdL₂Cl₂]Substituent (4-X-py)Yield (%)Reference
L1 -H>90[2]
L2 -CH₃>90[2]
L3 -C(CH₃)₃75[2]
L4 -OCH₃>90[2]
L5 -N(CH₃)₂>90[2]
L6 -Cl>90[2]
L7 -Br>90[2]
L8 -CF₃>90[2]
L9 -CN>90[2]

Reaction Conditions: Iodobenzene (1 mmol), n-butyl acrylate (1.2 mmol), Pd catalyst (0.1 mol%), Et₃N (2 mmol), 80 °C, 2 h. Yields determined by GC.

Table 3: Ruthenium-Catalyzed C-H Arylation of 2-Phenylpyridine with 2-Hydroxypyridine-based Ligands

LigandYield (%)Reference
None11[1]
2-Hydroxypyridine (L1)35[1]
5-Trifluoromethyl-2-hydroxypyridine (L6)88[1]

Reaction Conditions: 2-phenylpyridine (0.2 mmol), 4-chlorobromobenzene (0.3 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), Ligand (30 mol%), K₂CO₃ (0.4 mmol), H₂O (1 mL), 100 °C, 24 h. Yields are for the isolated product.

Experimental Protocols

The following are detailed protocols for the synthesis of a transition metal complex with a 2-alkoxypyridine ligand and its subsequent use in a representative catalytic reaction. These protocols are based on established procedures for similar pyridine-based ligands and should be adapted and optimized for this compound.

Protocol 1: Synthesis of a Dichlorobis(this compound)palladium(II) Complex

This protocol describes the synthesis of a potential palladium(II) catalyst precursor bearing this compound as a ligand.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • Reaction Setup: To a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) chloride (1.0 mmol, 177.3 mg).

  • Ligand Addition: Add anhydrous acetonitrile (20 mL) to the flask, followed by this compound (2.2 mmol, 0.30 g).

  • Reaction: Stir the resulting suspension at room temperature for 24 hours. The color of the suspension is expected to change as the complex forms.

  • Isolation: Reduce the solvent volume in vacuo to approximately 5 mL.

  • Precipitation: Add anhydrous diethyl ether (30 mL) to the concentrated suspension to precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with two portions of anhydrous diethyl ether (10 mL each).

  • Drying: Dry the resulting solid complex under vacuum to obtain the dichlorobis(this compound)palladium(II) complex.

Characterization: The synthesized complex should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using the synthesized palladium complex as a catalyst precursor.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Dichlorobis(this compound)palladium(II) complex (catalyst)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • TLC plates

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the dichlorobis(this compound)palladium(II) complex (0.01 mmol, 1 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) to the Schlenk tube.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Synthesis and Application

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction Start_Synth PdCl2 + this compound Reaction_Synth Stir in Acetonitrile (24h, RT) Start_Synth->Reaction_Synth Isolation_Synth Precipitation with Diethyl Ether Reaction_Synth->Isolation_Synth Product_Synth [Pd(this compound)2Cl2] Isolation_Synth->Product_Synth Start_Cat Aryl Halide + Arylboronic Acid + Base + Catalyst Product_Synth->Start_Cat Use as Catalyst Reaction_Cat Heat in Dioxane/Water Start_Cat->Reaction_Cat Monitoring Monitor by TLC/GC-MS Reaction_Cat->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product_Cat Cross-Coupled Product Purification->Product_Cat

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 3-substituted pyridines starting from 2-isopropoxypyridine. The primary methodology employed is Directed ortho-Metalation (DoM), a powerful and regioselective strategy for the functionalization of aromatic and heteroaromatic compounds.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The development of efficient and regioselective methods for the synthesis of substituted pyridines is, therefore, of significant interest to the drug development and chemical research communities. 2-Alkoxypyridines are versatile starting materials in this context, as the alkoxy group can function as a directed metalation group (DMG), facilitating deprotonation at the adjacent C3 position. This allows for the introduction of a wide variety of substituents with high regiochemical control.

This document focuses on the use of this compound as a readily available starting material for the synthesis of a range of 3-substituted pyridine derivatives. The isopropoxy group serves as an effective DMG, allowing for efficient lithiation at the C3 position, followed by quenching with various electrophiles.

Core Synthesis Strategy: Directed ortho-Metalation (DoM)

The central strategy involves the deprotonation of this compound at the C3 position using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), typically in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (-78 °C). The isopropoxy group coordinates with the lithium cation, directing the base to abstract the proton at the ortho (C3) position, forming a 2-isopropoxy-3-lithiopyridine intermediate. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce diverse functional groups at the C3 position.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques. Organolithium reagents are highly pyrophoric and should be handled with extreme care by trained personnel.

Protocol 1: Synthesis of this compound-3-carbaldehyde

This protocol details the formylation of this compound via DoM, followed by quenching with N,N-dimethylformamide (DMF).

Reaction Scheme:

  • This compound + n-BuLi → 2-Isopropoxy-3-lithiopyridine

  • 2-Isopropoxy-3-lithiopyridine + DMF → this compound-3-carbaldehyde

Materials:

  • This compound

  • n-Butyllithium (e.g., 2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound-3-carbaldehyde.

Protocol 2: Synthesis of 3-Iodo-2-isopropoxypyridine

This protocol describes the iodination of this compound at the C3 position.

Reaction Scheme:

  • This compound + n-BuLi → 2-Isopropoxy-3-lithiopyridine

  • 2-Isopropoxy-3-lithiopyridine + I₂ → 3-Iodo-2-isopropoxypyridine

Materials:

  • This compound

  • n-Butyllithium (e.g., 2.5 M in hexanes)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Generate the 2-isopropoxy-3-lithiopyridine intermediate as described in Protocol 1, steps 1-4.

  • Prepare a solution of iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the lithiated pyridine solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-iodo-2-isopropoxypyridine.

Protocol 3: Synthesis of (2-Isopropoxypyridin-3-yl)(phenyl)methanol

This protocol outlines the reaction of the lithiated intermediate with an aldehyde electrophile, benzaldehyde.

Reaction Scheme:

  • This compound + n-BuLi → 2-Isopropoxy-3-lithiopyridine

  • 2-Isopropoxy-3-lithiopyridine + Benzaldehyde → (2-Isopropoxypyridin-3-yl)(phenyl)methanol

Materials:

  • This compound

  • n-Butyllithium (e.g., 2.5 M in hexanes)

  • Benzaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Generate the 2-isopropoxy-3-lithiopyridine intermediate as described in Protocol 1, steps 1-4.

  • Add benzaldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (2-isopropoxypyridin-3-yl)(phenyl)methanol.

Data Presentation

The following table summarizes representative yields for the synthesis of 3-substituted 2-alkoxypyridines via Directed ortho-Metalation. While specific data for this compound is limited in the literature, the yields are expected to be comparable to those obtained with the closely related 2-methoxypyridine.

Starting MaterialBaseElectrophileProductRepresentative Yield (%)
This compoundn-BuLiDMFThis compound-3-carbaldehyde70-85% (estimated)
This compoundn-BuLiI₂3-Iodo-2-isopropoxypyridine75-90% (estimated)
This compoundn-BuLiBenzaldehyde(2-Isopropoxypyridin-3-yl)(phenyl)methanol65-80% (estimated)
2-MethoxypyridineLTMPDMF2-Methoxypyridine-3-carbaldehyde~70%

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Workup & Purification start This compound in Anhydrous THF cool Cool to -78 °C start->cool 1. add_base Add n-BuLi cool->add_base 2. stir1 Stir for 1h @ -78 °C add_base->stir1 3. intermediate Formation of 2-Isopropoxy-3-lithiopyridine stir1->intermediate add_E Add Electrophile (E+) intermediate->add_E 4. stir2 Stir for 2h @ -78 °C add_E->stir2 5. quench_aq Aqueous Quench stir2->quench_aq 6. extract Extraction quench_aq->extract 7. purify Purification extract->purify 8. product 3-Substituted-2-isopropoxypyridine purify->product 9.

Caption: General workflow for the synthesis of 3-substituted pyridines.

Logical Relationship of Key Steps in Directed ortho-Metalation

logical_relationship cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_electrophiles Electrophiles (E+) cluster_products Products pyridine This compound lithiated 2-Isopropoxy-3-lithiopyridine pyridine->lithiated Directed Deprotonation base Organolithium Base (e.g., n-BuLi) base->lithiated Acts on C3-H dmf DMF lithiated->dmf iodine Iodine (I₂) lithiated->iodine aldehyde Aldehyde (RCHO) lithiated->aldehyde product_formyl 3-Formyl Derivative dmf->product_formyl Quenches to form product_iodo 3-Iodo Derivative iodine->product_iodo Quenches to form product_alcohol 3-Hydroxyalkyl Derivative aldehyde->product_alcohol Quenches to form

Application of 2-Isopropoxypyridine in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxypyridine is a substituted pyridine derivative with significant potential as a versatile intermediate in the synthesis of complex pharmaceutical molecules. The pyridine scaffold is a ubiquitous feature in a vast array of approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The 2-isopropoxy substituent modifies the electronic properties of the pyridine ring, influencing its reactivity in crucial bond-forming reactions and providing a lipophilic moiety that can be advantageous for the pharmacokinetic profile of a drug candidate.

These application notes provide a comprehensive overview of the utility of this compound and analogous 2-alkoxypyridines in the synthesis of pharmaceutical intermediates. The focus is on two of the most powerful and widely used reactions in modern medicinal chemistry: the Suzuki-Miyaura cross-coupling and direct C-H arylation. While specific examples for this compound are emerging, the well-established reactivity of closely related 2-alkoxypyridines serves as a strong predictive model for its application.

Key Applications in Pharmaceutical Synthesis

The primary applications of this compound in pharmaceutical intermediate synthesis revolve around its use as a building block in palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex drug architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals. In this context, a halogenated or otherwise activated this compound can be coupled with a variety of boronic acids or esters to introduce diverse molecular fragments.

General Reaction Scheme:

cluster_reactants Reactants cluster_products Product r1 2-Isopropoxy-X-Pyridine (X = Br, I, Cl, OTf) catalyst Pd Catalyst Base r1->catalyst r2 Aryl/Heteroaryl-B(OR)2 r2->catalyst p1 2-Isopropoxy-Aryl/Heteroaryl-Pyridine catalyst->p1 A Combine Reactants and Catalyst (2-Bromo-6-isopropoxypyridine, Boronic Acid, Pd(OAc)2, SPhos, K3PO4) B Inert Atmosphere (Purge with Ar or N2) A->B C Add Solvents (Toluene, H2O) B->C D Heat and Stir (100 °C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up (Extraction and Washing) E->F G Purification (Column Chromatography) F->G H Product (2-(4-fluorophenyl)-6-isopropoxypyridine) G->H cluster_reactants Reactants cluster_products Product r1 This compound catalyst Pd or Rh Catalyst Ligand, Additive r1->catalyst r2 Aryl-X (X = I, Br) r2->catalyst p1 Arylated this compound catalyst->p1 A Combine Reactants, Catalyst, and Additives B Inert Atmosphere A->B C Add Anhydrous Solvent B->C D Heat and Stir (120 °C) C->D E Cool and Filter D->E F Concentrate E->F G Purify by Chromatography F->G H Final Product G->H

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-isopropoxypyridine derivatives. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of functionalized pyridine-containing compounds. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are based on established methodologies for analogous pyridine systems and serve as a starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1][2][3] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2]

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. For pyridine-containing substrates like this compound, the Lewis basic nitrogen atom can potentially coordinate to the palladium center and influence the catalytic activity, necessitating careful optimization of reaction conditions.

General Experimental Workflow

A general workflow for setting up a palladium-catalyzed cross-coupling reaction is outlined below. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to ensure reproducibility and high yields.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine solid reagents: - Halogenated this compound - Coupling partner (e.g., boronic acid) - Base (e.g., K₂CO₃, Cs₂CO₃) B Add palladium precursor and ligand A->B C Add degassed solvent(s) B->C D Purge with inert gas (Ar or N₂) C->D E Heat to desired temperature with stirring D->E F Monitor reaction progress (TLC, GC/MS, LC/MS) E->F G Cool to room temperature F->G H Aqueous work-up G->H I Extraction with organic solvent H->I J Drying and solvent evaporation I->J K Purification (e.g., column chromatography) J->K

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted 2-Isopropoxypyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide or triflate.[4][5][6] This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.

General Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)(X)L₂ Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)(R²)L₂ PdII_1->PdII_2 Transmetalation (R²-B(OR)₂) Product R¹-R² PdII_2->Product Reductive Elimination Product->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General)

Materials:

  • Halogenated this compound (e.g., 2-bromo-6-isopropoxypyridine or 2-chloro-5-isopropoxypyridine) (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

Procedure:

  • To a flame-dried Schlenk tube or round-bottom flask, add the halogenated this compound, arylboronic acid, and base.

  • In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling of Pyridine Derivatives

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various pyridine derivatives, which can be used as a starting point for the optimization of reactions with this compound.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-Chloroindazole5-Indole boronic acidPd source (2)P2 (3)K₃PO₄ (2)Dioxane/H₂O10015>95 (GC)[4]
23-Chloro-5-trifluoromethyl-pyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001892
32-Bromopyridine4-Methoxyphenyl-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801285
4Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O100-77[5]

Buchwald-Hartwig Amination: Synthesis of Amino-Substituted 2-Isopropoxypyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds by coupling an amine with an aryl halide or triflate.[1][7] This reaction is widely used in the synthesis of pharmaceuticals and other biologically active molecules.[8]

General Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)(X)L₂ Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_Amide R¹-Pd(II)(NR²R³)L PdII_1->PdII_Amide Amine Coordination & Deprotonation (HNR²R³, Base) Product R¹-NR²R³ PdII_Amide->Product Reductive Elimination Product->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol (General)

Materials:

  • Halogenated this compound (e.g., 2-bromo-6-isopropoxypyridine or 2-chloro-5-isopropoxypyridine) (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.2-2.0 equiv)

  • Anhydrous and deoxygenated solvent (e.g., toluene, 1,4-dioxane, THF)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube or reaction vial.

  • Add the anhydrous, deoxygenated solvent and stir for a few minutes.

  • Add the halogenated this compound and the amine.

  • Seal the tube or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Data for Buchwald-Hartwig Amination of (Hetero)aryl Halides

The following table provides examples of Buchwald-Hartwig amination reactions on various (hetero)aryl halides, offering guidance for developing protocols for this compound derivatives.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1ChlorobenzeneDiphenylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.2)neat1101299[9]
24-Chloro-anisoleMorpholinePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.2)neat1101298[9]
32-BromopyridineDiethylaminePd(OAc)₂ (5)dppp (7.5)NaOtBu (1.4)Toluene801698[10]
42-Chloropyrimidine4-(Pyridin-3-yl)pyrimidin-2-aminePd(PPh₃)₂Cl₂XantphosNaOtBuToluenereflux-82[8]

Sonogashira Coupling: Synthesis of Alkynyl-Substituted 2-Isopropoxypyridines

The Sonogashira coupling reaction enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[11]

Experimental Protocol (General)

Materials:

  • Halogenated this compound (e.g., 2-iodo-6-isopropoxypyridine or 2-bromo-5-isopropoxypyridine) (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH) (2.0-5.0 equiv or as solvent)

  • Anhydrous and deoxygenated solvent (e.g., THF, DMF, toluene)

Procedure:

  • To a Schlenk tube, add the halogenated this compound, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction: Synthesis of Alkenyl-Substituted 2-Isopropoxypyridines

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[12]

Experimental Protocol (General)

Materials:

  • Halogenated this compound (e.g., 2-bromo-6-isopropoxypyridine) (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.1-2.0 equiv)

  • Anhydrous and deoxygenated solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • To a reaction flask, add the halogenated this compound, palladium catalyst, and ligand (if used).

  • Add the degassed solvent, base, and alkene.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated palladium black.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography or distillation.

Conclusion

The palladium-catalyzed cross-coupling reactions described provide a powerful platform for the functionalization of the this compound scaffold. The protocols presented here are general starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates. These methods open up avenues for the synthesis of a wide array of novel this compound derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: 2-Isopropoxypyridine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkoxypyridines, such as 2-isopropoxypyridine, are valuable building blocks in medicinal chemistry. The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs, where it can enhance pharmacological properties such as solubility, metabolic stability, and target binding affinity. The alkoxy group at the 2-position can serve as a handle for further functionalization or can itself be a key pharmacophoric element. This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of bioactive molecules, with a focus on kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Application: Synthesis of GSK2126458 - A Potent PI3K/mTOR Inhibitor

A prominent example of a bioactive molecule synthesized using a 2-alkoxypyridine derivative is GSK2126458 (Omipalisib). This compound is a highly potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), both of which are crucial kinases in the PI3K/Akt/mTOR signaling pathway.[1][2][3][4] Dysregulation of this pathway is a hallmark of many cancers, making GSK2126458 a promising anticancer agent.[1][5]

The chemical structure of GSK2126458 is 2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, featuring a central 2-methoxypyridine core. The synthetic strategies employed for GSK2126458 are directly applicable to syntheses starting from this compound. A key step in the synthesis of GSK2126458 and its analogs is the palladium-catalyzed cross-coupling of a functionalized 2-alkoxypyridine with a quinoline moiety. Both Suzuki and Sonogashira coupling reactions are powerful methods for achieving this transformation.

Key Synthetic Reactions and Quantitative Data

The synthesis of GSK2126458 and related structures relies on robust and efficient cross-coupling reactions. Below are tables summarizing typical conditions and yields for Suzuki and Sonogashira couplings involving pyridine derivatives, which are analogous to the steps in the synthesis of PI3K/mTOR inhibitors.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives [6][7]

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901285
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O951278
33-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O110292

Table 2: Representative Conditions for Sonogashira Coupling of Pyridine Derivatives [8][9]

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT695
23-Bromo-6-methyl-1,2,4,5-tetrazine1-HexynePd(PPh₃)₄ (5)CuI (10)DIPEATHFRT288
36-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1691

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions relevant to the synthesis of bioactive molecules from this compound derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a 3-Amino-5-bromo-2-isopropoxypyridine Derivative

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of functionalized bromopyridines.[6][7]

Materials and Reagents:

  • 3-Amino-5-bromo-2-isopropoxypyridine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry round-bottom flask or reaction vial, add 3-amino-5-bromo-2-isopropoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).

  • Stir the reaction mixture vigorously and heat to 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Sonogashira Cross-Coupling of a 3-Amino-5-iodo-2-isopropoxypyridine Derivative

This protocol is based on established methods for the Sonogashira coupling of halopyridines.[8][9]

Materials and Reagents:

  • 3-Amino-5-iodo-2-isopropoxypyridine

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add 3-amino-5-iodo-2-isopropoxypyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq) under an inert atmosphere.

  • Add anhydrous THF and triethylamine (2.0 eq).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-isopropoxy-3-amino-5-alkynylpyridine.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in cancer.[1] GSK2126458, synthesized from a 2-alkoxypyridine precursor, potently inhibits PI3K and mTOR, key components of this pathway.[1][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes GSK2126458 GSK2126458 (from 2-alkoxypyridine) GSK2126458->PI3K Inhibits GSK2126458->mTORC2 Inhibits GSK2126458->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by GSK2126458.

Experimental Workflow: Synthesis of a Biarylpyridine Moiety via Suzuki Coupling

The following diagram illustrates a typical workflow for the synthesis of a biarylpyridine, a core structure in many kinase inhibitors, using a Suzuki coupling reaction.

Suzuki_Workflow Start Start Reagents Combine Reactants: - 2-Isopropoxy-bromopyridine derivative - Arylboronic acid - Palladium catalyst & Ligand - Base Start->Reagents Solvent Add Solvent System (e.g., Dioxane/Water) Reagents->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Isolated Bioactive Molecule Precursor Purification->Product End End Product->End Catalyst_Selection Goal Goal: Efficient Cross-Coupling Substrate Substrate Properties - Steric hindrance - Electronic effects Goal->Substrate Catalyst Palladium Source - Pd(0) vs. Pd(II) precatalyst Substrate->Catalyst Influences Ligand Ligand Choice - Electron-rich/poor - Bulky/less bulky Substrate->Ligand Influences Outcome Desired Outcome: - High yield - Low catalyst loading - Mild conditions Catalyst->Outcome Determines Ligand->Outcome Determines

References

Application Notes and Protocols: N-Oxide Formation of 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine N-oxides are a pivotal class of heterocyclic compounds that serve as crucial intermediates in organic synthesis and drug development. The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, thereby enabling the synthesis of a diverse array of substituted pyridines that are otherwise difficult to access. This application note provides a detailed experimental procedure for the N-oxide formation of 2-isopropoxypyridine, a common precursor in medicinal chemistry, using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.

Principle of the Reaction

The N-oxidation of this compound is achieved through the reaction with an electrophilic oxygen source, typically a peroxy acid such as m-CPBA. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of meta-chlorobenzoic acid as a byproduct. The reaction is generally carried out in a chlorinated solvent at or below room temperature to ensure selectivity and minimize potential side reactions.

Experimental Protocol

Materials and Reagents
  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, approximately 0.2 M) in a round-bottom flask, add m-CPBA (1.5 eq, 77% purity) portion-wise at 0 °C with stirring.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound N-oxide.

Data Presentation

The following table summarizes the key quantitative data for the N-oxide formation of this compound.

ParameterValue
Starting MaterialThis compound
Oxidizing Agentm-CPBA (77%)
Molar Ratio (Substrate:m-CPBA)1 : 1.5
SolventDichloromethane (DCM)
Reaction Temperature0 °C to room temperature
Reaction Time24 hours
Expected Yield >90%

Characterization of this compound N-oxide

The structure and purity of the synthesized this compound N-oxide can be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃): Expected signals for the aromatic protons and the isopropoxy group. The chemical shifts of the pyridine ring protons will be shifted compared to the starting material due to the electronic effect of the N-oxide group.

  • ¹³C NMR (CDCl₃): Expected signals for the carbon atoms of the pyridine ring and the isopropoxy group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound N-oxide ([M+H]⁺) should be observed.

Experimental Workflow Diagram

experimental_workflow start Start: this compound in Dichloromethane add_mcpba Add m-CPBA (1.5 eq) at 0 °C start->add_mcpba react Stir at RT for 24h add_mcpba->react workup Work-up: - Wash with NaHCO₃ - Wash with Brine react->workup dry Dry (MgSO₄) and Concentrate workup->dry purify Purification: Silica Gel Column Chromatography dry->purify product Final Product: This compound N-oxide purify->product

Caption: Workflow for the synthesis of this compound N-oxide.

Signaling Pathway Diagram (Illustrative)

While this is a chemical synthesis, a logical flow diagram can illustrate the transformation:

reaction_pathway substrate This compound (Nucleophile) intermediate Transition State substrate->intermediate Nucleophilic Attack reagent m-CPBA (Electrophilic Oxygen Source) reagent->intermediate product This compound N-oxide intermediate->product byproduct m-Chlorobenzoic Acid intermediate->byproduct

Caption: N-Oxide formation from this compound.

Safety Precautions

  • m-CPBA is a potentially explosive peroxide. Handle with care and avoid shock or friction.

  • Dichloromethane is a volatile and potentially harmful solvent. Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application Notes and Protocols for the Use of 2-Isopropoxypyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The pyridine ring is a crucial heterocyclic scaffold in the development of a wide array of agrochemicals, including herbicides, fungicides, and insecticides.[1][2] Its distinct chemical properties, such as its capacity to act as a hydrogen bond acceptor and its amenability to diverse chemical modifications, render it a versatile foundational structure for creating novel and potent crop protection agents. While 2-isopropoxypyridine itself is not commonly documented as a primary active ingredient in commercial agrochemicals, it serves as a valuable intermediate in the synthesis of more complex, biologically active pyridine derivatives. The isopropoxy group can influence the lipophilicity and metabolic stability of the final compound, potentially enhancing its efficacy and selectivity.

These notes provide an overview of the potential applications of this compound as a precursor in agrochemical synthesis and outline a general protocol for the preparation of functionalized pyridine derivatives that could be screened for pesticidal activity.

Role as a Synthetic Intermediate

This compound is primarily utilized as a building block in the synthesis of more elaborate agrochemical candidates. The synthesis of such derivatives often begins with a more readily available starting material like 2-chloropyridine.[3] The introduction of the isopropoxy group is a key step that can be followed by further functionalization of the pyridine ring to generate a library of compounds for biological screening.

The general workflow for utilizing a 2-alkoxypyridine intermediate in agrochemical discovery is depicted below.

G cluster_0 Synthesis of Intermediate cluster_1 Functionalization & Derivatization cluster_2 Agrochemical Screening 2-Chloropyridine 2-Chloropyridine Reaction_1 2-Chloropyridine->Reaction_1 Isopropanol Isopropanol Isopropanol->Reaction_1 Base Base Base->Reaction_1 This compound This compound Functionalization Ring Functionalization (e.g., Halogenation, Nitration) This compound->Functionalization Reaction_1->this compound Derivatization Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Functionalization->Derivatization Library Library of Pyridine Derivatives Derivatization->Library Bioassays Herbicidal, Fungicidal, Insecticidal Bioassays Library->Bioassays Lead Lead Compound Identification Bioassays->Lead Optimization Lead Optimization Lead->Optimization

Caption: General workflow for the use of this compound in agrochemical discovery.

Experimental Protocols

This section details the synthesis of this compound from 2-chloropyridine and a subsequent hypothetical functionalization to create a derivative for agrochemical screening.

Protocol 2.1: Synthesis of this compound

This protocol describes the nucleophilic substitution of chloride from 2-chloropyridine with isopropoxide.

Materials:

  • 2-Chloropyridine

  • Isopropanol (anhydrous)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add anhydrous isopropanol (1.5 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form sodium isopropoxide.

  • Add 2-chloropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of Synthetic Pathway:

G cluster_0 start 2-Chloropyridine reagents + Isopropanol, NaH DMF, 80-100 °C start->reagents end This compound reagents->end

Caption: Synthesis of this compound from 2-chloropyridine.

Protocol 2.2: Synthesis of a Hypothetical 5-Bromo-2-isopropoxypyridine Derivative

This protocol outlines a potential bromination of this compound, a common step in creating intermediates for cross-coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-bromo-2-isopropoxypyridine.

Data Presentation

Since this compound is primarily an intermediate, quantitative bioactivity data is not available for this specific compound. However, the following table presents hypothetical bioactivity data for a series of derivatives that could be synthesized from a 5-substituted-2-isopropoxypyridine intermediate. This illustrates the type of data that would be generated during an agrochemical screening campaign.

Table 1: Hypothetical Bioactivity Data for Derivatives of this compound

Compound IDR Group at C5Target OrganismBioassay TypeIC₅₀ / EC₅₀ (µM)
PIP-001 PhenylMyzus persicae (Green Peach Aphid)Insecticidal (Contact)15.2
PIP-002 4-ChlorophenylMyzus persicae (Green Peach Aphid)Insecticidal (Contact)5.8
PIP-003 4-MethoxyphenylMyzus persicae (Green Peach Aphid)Insecticidal (Contact)22.5
PIP-004 Thiophen-2-ylBotrytis cinerea (Gray Mold)Fungicidal (Spore Germination)12.1
PIP-005 Furan-2-ylBotrytis cinerea (Gray Mold)Fungicidal (Spore Germination)18.9
PIP-006 Pyrazol-1-ylAmaranthus retroflexus (Redroot Pigweed)Herbicidal (Pre-emergence)8.5
PIP-007 3,5-Dimethylisoxazol-4-ylAmaranthus retroflexus (Redroot Pigweed)Herbicidal (Pre-emergence)3.1

Note: The data presented in Table 1 is purely illustrative and intended to demonstrate how quantitative results from agrochemical screening of this compound derivatives would be structured.

Signaling Pathways and Mechanisms of Action

The final agrochemical derived from a this compound scaffold could potentially target a variety of biological pathways depending on the other functional groups attached to the pyridine ring. For instance, many pyridine-based herbicides are known to inhibit key enzymes in plant metabolic pathways. A generalized diagram illustrating a possible mechanism of action for a hypothetical herbicide derived from this compound is provided below.

G Substrate Substrate Enzyme Target Enzyme (e.g., ACCase, PPO) Substrate->Enzyme Product Product Enzyme->Product Pathway Essential Metabolic Pathway Product->Pathway Growth Plant Growth Pathway->Growth Inhibitor Hypothetical Herbicide (Derived from this compound) Inhibition Inhibitor->Inhibition Inhibition->Enzyme

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Isopropoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-isopropoxypyridine derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science, and the protocols outlined herein are designed to facilitate the synthesis of novel biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, though the use of 2-substituted pyridines can present unique challenges.[1] This document offers detailed methodologies and expected outcomes based on established protocols for similar 2-substituted pyridine systems.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[2] For 2-substituted pyridines, including this compound derivatives, challenges such as catalyst inhibition by the pyridine nitrogen and potential protodeboronation of the boronic acid partner must be addressed.[1] The selection of appropriate catalysts, ligands, and bases is therefore critical for achieving high yields and reaction efficiency. The protocols described below are adapted from successful couplings of structurally related 2-substituted pyridines and provide a strong foundation for working with this compound derivatives.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Generalized Reaction Scheme

Suzuki_Coupling cluster_reaction Suzuki-Miyaura Coupling cluster_invisible A R1-X (this compound Halide) Plus1 + A->Plus1 A:e->Plus1:w B R2-B(OR')2 (Arylboronic Acid/Ester) Plus2 + Byproducts B->Plus2 Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) C R1-R2 (Coupled Product) Plus1->B Plus1:e->B:w Plus2->C Solvent Solvent (e.g., Dioxane/H2O)

Caption: Generalized Suzuki-Miyaura coupling of a this compound halide.

Experimental Workflow

The following diagram outlines a typical workflow for setting up and performing a Suzuki coupling reaction with a this compound derivative.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Catalyst and Degassed Solvent B->C D Heat Reaction Mixture (e.g., 80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temp. and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling of 2-Isopropoxy-5-bromopyridine with an Arylboronic Acid

This protocol is adapted from procedures for the coupling of other 2-bromopyridines.[4]

Materials:

  • 2-Isopropoxy-5-bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.03-0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-isopropoxy-5-bromopyridine, the arylboronic acid, and the base.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Under a positive flow of the inert gas, add the palladium catalyst to the flask.[5]

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Suzuki Coupling of a this compound Boronate with an Aryl Halide

This protocol is based on a general method for the coupling of 2-pyridyl nucleophiles.[1]

Materials:

  • Lithium triisopropyl 2-isopropoxypyridylboronate (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.0-3.0 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (6.0-9.0 mol%)

  • Potassium fluoride (KF), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Argon gas

Procedure:

  • In an oven-dried resealable Schlenk tube, combine Pd₂(dba)₃, the phosphine ligand, lithium triisopropyl 2-isopropoxypyridylboronate, and anhydrous KF.

  • Cap the Schlenk tube with a rubber septum, then evacuate and backfill with argon (repeat this sequence twice).[1]

  • Add anhydrous 1,4-dioxane via syringe, followed by the aryl halide (if liquid) or add as a solid with the other reagents.[1]

  • Replace the septum with a Teflon screw valve and seal the Schlenk tube.

  • Heat the reaction mixture to 110 °C until the aryl halide is completely consumed, as determined by gas chromatography.[1]

  • Allow the reaction to cool to room temperature.

  • Filter the reaction solution through a thin pad of silica gel, eluting with ethyl acetate, and concentrate the eluent under reduced pressure.

  • Purify the crude material via flash chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura couplings of various substituted pyridines, which can be considered as a reference for reactions involving this compound derivatives.

Table 1: Representative Conditions for Suzuki Coupling of Halogenated Pyridines with Arylboronic Acids

Pyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O80-1004-16~70-90 (Est.)[5]
2-Amino-4-bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2.0)Dioxane/H₂O908-24~75-95 (Est.)[3]
3-Chloroindazole5-Indoleboronic acidP2 Precatalyst (2.5)SPhosK₃PO₄ (2.0)Dioxane/H₂O1001590[6]
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1 PrecatalystL5K₃PO₄THF/H₂O110-Optimized Yield[7]

Note: "Est." indicates an estimated yield based on analogous reactions.

Table 2: Representative Conditions for Suzuki Coupling of 2-Pyridylboronates with Aryl Halides

PyridylboronateAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Lithium triisopropyl 2-pyridylboronate4-BromoanisolePd₂(dba)₃ (1.0)Ligand 1 (3.0)KF (3.0)Dioxane110-74[1]
Lithium triisopropyl 2-pyridylboronate4-ChlorobenzonitrilePd₂(dba)₃ (1.5)Ligand 2 (4.5)KF (3.0)Dioxane110-73[1]
Potassium furan-2-yltrifluoroborate4-BromobenzonitrilePd(OAc)₂ (1.0)RuPhos (2.0)Na₂CO₃ (2.0)Ethanol85-High Yield[8]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane/H₂O65-100-5-89[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive catalystUse a fresh batch of catalyst; consider using a pre-catalyst.
Protodeboronation of boronic acidUse anhydrous solvents; use a boronic ester (e.g., pinacol ester) instead of the acid.
Catalyst inhibition by pyridine nitrogenEmploy bulky, electron-rich phosphine ligands like XPhos or SPhos.[6]
Formation of Homocoupled Byproducts Suboptimal reaction conditionsScreen different bases, solvents, and temperatures.
Incomplete Reaction Insufficient reaction time or temperatureIncrease reaction time and/or temperature.
Poorly reactive halideConsider switching from a chloride to a bromide or iodide.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful method for the synthesis of complex biaryl structures. While challenges associated with 2-substituted pyridines exist, careful selection of the catalyst, ligand, base, and reaction conditions can lead to high yields of the desired products. The protocols and data presented in these application notes provide a solid starting point for researchers to develop and optimize their specific synthetic transformations.

References

Application Notes and Protocols for Heck Reactions Utilizing Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2] This reaction is integral to the synthesis of a wide array of valuable compounds, including natural products, pharmaceuticals, and advanced materials.[3] The efficiency and selectivity of the Heck reaction are profoundly influenced by the choice of catalyst, ligands, base, and solvent.

The Role of Ligands in the Heck Reaction

Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction.[4] They can impact the oxidative addition and reductive elimination steps of the catalytic cycle. While phosphine ligands have been traditionally dominant, the development of nitrogen-based ligands, including pyridine derivatives, has offered advantages such as lower cost, higher stability, and unique reactivity profiles.[5]

Hypothetical Application of 2-Isopropoxypyridine Ligands

Based on the general principles of coordination chemistry, a this compound ligand would coordinate to the palladium center through the nitrogen atom. The isopropoxy group at the 2-position could sterically influence the environment around the metal center, potentially affecting the rate and selectivity of the coupling reaction. The electronic properties of the pyridine ring, modified by the electron-donating isopropoxy group, would also play a role in the catalytic activity.

Generalized Heck Reaction Conditions

A typical Heck reaction involves a palladium precursor, a ligand, a base, an aryl or vinyl halide/triflate, an alkene, and a suitable solvent. The reaction is generally heated to achieve a reasonable reaction rate.

Key Components and Their Roles:
  • Palladium Precursor: Common precursors include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃.[4] These are typically reduced in situ to the active Pd(0) species.

  • Ligand: The ligand stabilizes the Pd(0) catalyst and participates in the catalytic cycle. In this context, a pyridine-based ligand like this compound would be introduced.

  • Base: A base is required to neutralize the hydrogen halide (HX) generated during the reaction, regenerating the Pd(0) catalyst for the next cycle.[6] Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]

  • Solvent: Polar aprotic solvents such as DMF, NMP, and acetonitrile are commonly used.[7]

Generalized Experimental Protocol

The following is a generalized protocol for a Heck reaction. Note: This protocol is a template and would require optimization for specific substrates and the hypothetical use of a this compound ligand.

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%).

  • Add the this compound ligand (typically in a 1:1 to 2:1 ratio relative to palladium).

  • Add the aryl halide (1.0 mmol, 1.0 equiv).

  • Add the alkene (1.1-1.5 mmol, 1.1-1.5 equiv).

  • Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the degassed solvent (e.g., DMF, 3-5 mL).

  • Stir the reaction mixture at the desired temperature (typically 80-140 °C) and monitor the progress by TLC or GC/MS.[7]

Work-up Procedure:

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

For systematic optimization of the Heck reaction using a new ligand system like this compound, it is crucial to present the data in a clear and comparable format. The following tables illustrate how to structure such data.

Table 1: Optimization of Reaction Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)L1 (4)K₂CO₃ (2)DMF10012Data
2Pd(OAc)₂ (2)L1 (4)NEt₃ (2)DMF10012Data
3PdCl₂ (2)L1 (4)K₂CO₃ (2)NMP12012Data
........................

L1 represents the this compound ligand.

Table 2: Substrate Scope Evaluation

EntryAryl HalideAlkeneProductYield (%)
14-IodoanisoleStyrene4-MethoxystilbeneData
24-Bromoacetophenonen-Butyl acrylaten-Butyl 4-acetylcinnamateData
31-IodonaphthaleneMethyl methacrylateMethyl 2-methyl-3-(naphthalen-1-yl)acrylateData
...............

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion HPd(II)X(L2) HPd(II)X(L2) Insertion_Product->HPd(II)X(L2) β-Hydride Elimination (Product) HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (Base, HX)

Caption: General catalytic cycle of the Heck reaction.

Hypothetical Palladium-2-Isopropoxypyridine Complex

Ligand_Complex cluster_complex Hypothetical PdL2 Complex cluster_ligand L = this compound Pd Pd L1 L1 Pd->L1 L2 L2 Pd->L2 Ligand_structure N-Pd bond with steric influence from the isopropoxy group.

Caption: Hypothetical coordination of this compound to palladium.

Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd source, Ligand, Aryl halide, Alkene, Base, Solvent setup->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Continue workup Aqueous Work-up monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols: The Role of 2-(Pyridin-2-yl)isopropyl (PIP) Amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While 2-isopropoxypyridine is not prominently featured as a ligand in asymmetric catalysis literature, the structurally related 2-(Pyridin-2-yl)isopropyl (PIP) amine has emerged as a powerful and versatile directing group for achieving high levels of enantioselectivity in challenging C(sp³)–H functionalization reactions.[1] This bidentate directing group, when used in concert with chiral ligands, enables the precise stereochemical control required in modern synthetic and medicinal chemistry.

The PIP amine auxiliary operates by forming a stable five-membered palladacycle intermediate, bringing the catalyst into close proximity to specific C–H bonds.[1] The key to asymmetric induction lies in the synergistic interplay between the PIP directing group and a chiral ligand coordinated to the metal center. This combination creates a well-defined chiral pocket that effectively differentiates between two prochiral methylene C–H bonds, leading to the preferential formation of one enantiomer.[1][2] The gem-dimethyl group on the PIP amine is crucial, as it enhances stereocontrol, likely through steric communication with the chiral ligand.[1][3]

These application notes provide an overview of the key applications of the PIP amine directing group in palladium-catalyzed asymmetric catalysis and offer detailed protocols for representative transformations.

Key Applications in Asymmetric Catalysis

The combination of the PIP directing group with palladium catalysis and chiral ligands has proven effective for a variety of enantioselective transformations. The primary applications involve the functionalization of unactivated β-methylene C(sp³)–H bonds in aliphatic amide substrates. Two of the most significant applications are:

  • Enantioselective C(sp³)–H Arylation: This reaction forges a C–C bond between an unactivated methylene carbon and an aryl group. By employing either a chiral phosphoric acid (CPA) or a chiral BINOL-derived ligand, high enantioselectivities can be achieved with a broad range of aliphatic amides and aryl halides.[4][5] This method provides a direct route to valuable β-arylated aliphatic acid derivatives.[5]

  • Enantioselective C(sp³)–H Alkynylation: This transformation introduces an alkyne moiety at a β-methylene position, providing a versatile functional group for further synthetic manipulations. The use of 3,3′-disubstituted BINOL ligands, particularly 3,3′-F₂-BINOL, has been shown to be critical for achieving both high reactivity and excellent enantioselectivity.[6][7]

Data Presentation: Performance in Asymmetric C–H Functionalization

The following tables summarize the performance of the PIP amine directing group in representative palladium-catalyzed asymmetric arylation and alkynylation reactions.

Table 1: Enantioselective Pd(II)-Catalyzed β-C(sp³)–H Arylation of Aliphatic Amides (Data compiled from representative examples)

EntrySubstrate (Amide)Aryl HalideChiral LigandYield (%)ee (%)
13-Phenylpropanamide1-Bromo-4-methoxybenzene(R)-CPA9694
23-Phenylpropanamide1-Bromo-4-fluorobenzene(R)-CPA8592
3Cyclohexanecarboxamide1-Iodo-4-methylbenzene(R)-3,3'-F₂-BINOL8895
43-Methylbutanamide1-Iodo-3-chlorobenzene(R)-3,3'-F₂-BINOL7596

Table 2: Enantioselective Pd(II)-Catalyzed β-C(sp³)–H Alkynylation of Aliphatic Amides (Data compiled from representative examples)

EntrySubstrate (Amide)AlkyneChiral LigandYield (%)ee (%)
13-Phenylpropanamide(Triisopropylsilyl)acetylene(R)-3,3'-F₂-BINOL8596
2Cyclopentanecarboxamide(Triisopropylsilyl)acetylene(R)-3,3'-F₂-BINOL7894
34-MethylpentanamidePhenylacetylene (via TIPS derivative)(R)-3,3'-F₂-BINOL7292
43-Cyclohexylpropanamide(Triisopropylsilyl)acetylene(R)-3,3'-F₂-BINOL8195

Mandatory Visualizations

Asymmetric_Catalysis_Mechanism

Experimental_Workflow Start Start: Assemble Reagents in Reaction Vessel Step1 Add PIP-Amide Substrate (1.0 equiv) Start->Step1 Step2 Add Pd(OAc)₂ Catalyst (e.g., 10 mol%) Step1->Step2 Step3 Add Chiral Ligand (e.g., 20 mol%) Step2->Step3 Step4 Add Base (e.g., K₂CO₃) and Additives Step3->Step4 Step5 Add Coupling Partner (e.g., Aryl Halide or Alkyne) Step4->Step5 Step6 Add Solvent (e.g., Toluene or DCE) Step5->Step6 Step7 Heat Reaction Mixture (e.g., 100-120 °C) under Inert Atmosphere Step6->Step7 Step8 Monitor Reaction Progress (TLC or LC-MS) Step7->Step8 Step9 Cool to Room Temperature and Quench Step8->Step9 Step10 Aqueous Workup and Extraction Step9->Step10 Step11 Dry Organic Layer and Concentrate Step10->Step11 Step12 Purify by Flash Column Chromatography Step11->Step12 End Obtain Enantioenriched Product Step12->End

Experimental Protocols

Protocol 1: General Procedure for Pd(II)-Catalyzed Enantioselective β-C(sp³)–H Arylation with a Chiral Phosphoric Acid (CPA) Ligand

This protocol is a representative procedure for the arylation of aliphatic amides using aryl bromides.

Materials:

  • PIP-functionalized aliphatic amide (1.0 equiv., 0.2 mmol)

  • Aryl bromide (3.0 equiv., 0.6 mmol)

  • Pd(OAc)₂ (10 mol%, 0.02 mmol, 4.5 mg)

  • (R)-CPA ligand (20 mol%, 0.04 mmol)

  • Ag₂CO₃ (2.0 equiv., 0.4 mmol, 110 mg)

  • Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)

  • Schlenk tube or sealed vial

  • Standard laboratory glassware, stirring and heating equipment

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the PIP-amide substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg), the (R)-CPA ligand (0.04 mmol), and Ag₂CO₃ (110 mg).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the aryl bromide (0.6 mmol) followed by anhydrous DCE (2.0 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.

  • Stir the reaction for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional CH₂Cl₂.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-arylated product.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: General Procedure for Pd(II)-Catalyzed Enantioselective β-C(sp³)–H Alkynylation with a Chiral BINOL Ligand

This protocol is a representative procedure for the alkynylation of aliphatic amides using a terminal alkyne.[6]

Materials:

  • PIP-functionalized aliphatic amide (1.0 equiv., 0.2 mmol)

  • (Triisopropylsilyl)acetylene (2.0 equiv., 0.4 mmol)

  • Pd(OAc)₂ (10 mol%, 0.02 mmol, 4.5 mg)

  • (R)-3,3'-F₂-BINOL ligand (20 mol%, 0.04 mmol)

  • K₂CO₃ (2.5 equiv., 0.5 mmol, 69 mg)

  • Anhydrous toluene (2.0 mL)

  • Schlenk tube or sealed vial

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the PIP-amide substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg), (R)-3,3'-F₂-BINOL (0.04 mmol), and K₂CO₃ (69 mg).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add anhydrous toluene (2.0 mL) and (triisopropylsilyl)acetylene (0.4 mmol) via syringe.

  • Seal the tube and immerse the reaction vessel in a preheated oil bath at 105 °C.

  • Stir the mixture for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure alkynylated product.

  • The enantiomeric excess can be determined by chiral HPLC analysis. If the product is silyl-protected, desilylation may be required prior to analysis.

The 2-(Pyridin-2-yl)isopropyl (PIP) amine directing group, in combination with palladium catalysis and chiral ligands, provides a robust and highly effective platform for asymmetric C(sp³)–H functionalization. The protocols outlined here for enantioselective arylation and alkynylation demonstrate the synthetic utility of this strategy for accessing valuable chiral building blocks from simple aliphatic precursors. For professionals in drug development and chemical research, the PIP-amine-enabled methodology offers a powerful tool for the efficient and stereoselective construction of complex molecular architectures.

References

2-Isopropoxypyridine: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isopropoxypyridine is a heterocyclic organic compound that has emerged as a crucial building block in the synthesis of a diverse array of functional materials. Its unique electronic properties and steric profile, conferred by the isopropoxy group at the 2-position of the pyridine ring, make it a valuable synthon in the fields of medicinal chemistry, drug discovery, and materials science. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the isopropoxy group can influence solubility, metabolic stability, and molecular conformation. This combination of features allows for the fine-tuning of the physicochemical and biological properties of the resulting functional materials.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of functional materials, with a focus on its applications in drug development and materials for organic electronics.

Application in Medicinal Chemistry

This compound derivatives have shown significant promise in the development of novel therapeutic agents targeting a range of diseases. The incorporation of this moiety can lead to enhanced biological activity and improved pharmacokinetic profiles.

GPR120 Agonists for Metabolic Disorders

Derivatives of this compound have been investigated as G protein-coupled receptor 120 (GPR120) agonists, which are promising targets for the treatment of diabetes, obesity, and hyperlipidemia.[1]

Table 1: Synthesis of a GPR120 Agonist Precursor

Reactant 1Reactant 2ProductReaction TypeYieldReference
3-(4-((this compound)-3-yl)methoxy)phenyl)propynoic acid ethyl esterHydroxylamine (50% aq. solution)5-(4-((2-isopropoxypyridin-3-yl)methoxy)phenyl)isoxazol-3-olCyclizationNot specified[1]
Inhibitors of O-GlcNAcase (OGA) for Neurodegenerative Diseases

This compound has been utilized as a key structural component in the synthesis of inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the pathology of tauopathies such as Alzheimer's disease.[2]

Antiviral Agents

The this compound scaffold is present in compounds designed to treat arenavirus infections. The synthesis often involves the preparation of a boronic acid derivative of this compound for subsequent cross-coupling reactions.[3]

Antituberculosis Agents

In the quest for new treatments for tuberculosis, 3,5-dialkoxypyridine analogues of bedaquiline have been synthesized, where this compound is a key starting material. These compounds aim to improve upon the potency and safety profile of existing drugs.[4]

Table 2: Characterization of an Antituberculosis Agent Intermediate

Compound1H NMR (CDCl3) δ (ppm)Reference
5-(ethoxymethoxy)-2-isopropoxypyridine7.94 (d, J = 3.0 Hz, 1H), 7.33–7.30 (m, 1H), 6.61 (d, J = 8.9 Hz, 1H), 5.20 (sep, J = 6.2 Hz, 1H), 5.14 (s, 2H), 3.73 (q, J = 7.0 Hz, 2H), 1.25 (t, J = 7.0 Hz, 3H), 1.34 (d, J = 6.2 Hz, 6H)[4]
Modulators of GABAA Receptors for Alcohol Abuse Disorders

β-Carboline derivatives synthesized from 4-chloro-5-iodo-2-isopropoxypyridine have shown potential in reducing alcohol self-administration, likely through their action at the benzodiazepine site of the GABAA receptor.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-(4-((2-isopropoxypyridin-3-yl)methoxy)phenyl)isoxazol-3-ol[1]

This protocol describes the final step in the synthesis of a GPR120 agonist.

Materials:

  • 3-(4-((this compound)-3-yl)methoxy)phenyl)propynoic acid ethyl ester

  • Hydroxylamine (50% aqueous solution)

  • Tetrahydrofuran (THF)

  • Ethanol

Procedure:

  • Dissolve 3-(4-((this compound)-3-yl)methoxy)phenyl)propynoic acid ethyl ester (126 mg) in a mixture of tetrahydrofuran (1 ml) and ethanol (0.5 ml).

  • To this solution, add 0.066 ml of hydroxylamine (50% aqueous solution).

  • Stir the reaction mixture at room temperature and monitor the progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, work up the reaction mixture to isolate the product, 5-(4-((2-isopropoxypyridin-3-yl)methoxy)phenyl)isoxazol-3-ol.

Protocol 2: Synthesis of this compound-5-boronic acid[3]

This protocol outlines the preparation of a key intermediate for Suzuki coupling reactions in the synthesis of antiviral agents.

Materials:

  • A suitable 5-substituted-2-isopropoxypyridine (e.g., 5-bromo-2-isopropoxypyridine)

  • A boronic acid source (e.g., bis(pinacolato)diboron)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., potassium acetate)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), combine 5-bromo-2-isopropoxypyridine, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

  • Add anhydrous dioxane to the flask.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography to obtain this compound-5-boronic acid pinacol ester.

  • Hydrolyze the pinacol ester to the boronic acid if required for the subsequent reaction.

Protocol 3: Buchwald-Hartwig Amination using 4-chloro-5-iodo-2-isopropoxypyridine[5]

This protocol describes a key step in the synthesis of β-carboline derivatives.

Materials:

  • 4-chloro-5-iodo-2-isopropoxypyridine (214 mg, 0.72 mmol)

  • 4-aminopyridine (68.8 mg, 0.73 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 4.8 mg, 0.0216 mmol)

  • rac-BINAP (13.4 mg, 0.0216 mmol)

  • Cesium carbonate (Cs2CO3, 1.17 g, 3.6 mmol)

  • Toluene

Procedure:

  • In a reaction vessel, combine 4-chloro-5-iodo-2-isopropoxypyridine, 4-aminopyridine, Pd(OAc)2, rac-BINAP, and Cs2CO3.

  • Add toluene to the vessel and heat the mixture at reflux for 6 hours at 140 °C.

  • Monitor the reaction for the formation of the diarylamine product.

  • Upon completion, cool the reaction and perform a suitable workup and purification to isolate the product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Functional Materials cluster_characterization Characterization start This compound Derivative reaction Key Reaction (e.g., Suzuki Coupling, Buchwald-Hartwig) start->reaction Reactants, Catalyst, Solvent intermediate Intermediate Product reaction->intermediate Reaction Workup final_product Functional Material (e.g., Bioactive Molecule, OLED Material) intermediate->final_product Further Synthetic Steps / Purification spectroscopy Spectroscopy (NMR, MS, IR) final_product->spectroscopy analysis Functional Analysis (e.g., Biological Assays, Photophysical Measurements) final_product->analysis

Caption: General experimental workflow for the synthesis and characterization of functional materials from this compound.

gpr120_signaling_pathway ligand This compound Derivative (Agonist) receptor GPR120 ligand->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates ip3_dag IP3 / DAG plc->ip3_dag Hydrolyzes PIP2 to ca_release Ca²⁺ Release ip3_dag->ca_release Induces downstream Downstream Effects (e.g., GLP-1 Secretion, Anti-inflammatory) ca_release->downstream

Caption: Simplified signaling pathway of a GPR120 agonist derived from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Isopropoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 2-isopropoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the pyridine ring (typically 2-chloropyridine or 2-bromopyridine) by an isopropoxide anion. The isopropoxide is generated in situ by reacting isopropanol with a strong base.

Q2: Which starting material is preferred: 2-chloropyridine or 2-bromopyridine?

A2: Both 2-chloropyridine and 2-bromopyridine can be used as starting materials. 2-Bromopyridine is generally more reactive than 2-chloropyridine, which may lead to faster reaction times or milder reaction conditions. However, 2-chloropyridine is often more readily available and less expensive, making it a common choice for larger-scale syntheses.

Q3: What are the critical parameters to control for a high yield of this compound?

A3: Several factors are crucial for maximizing the yield of this compound. These include the choice and concentration of the base, the reaction temperature, the solvent, and the exclusion of water from the reaction mixture. A strong base is necessary to fully deprotonate isopropanol to the more nucleophilic isopropoxide. Anhydrous conditions are essential to prevent side reactions and deactivation of the base.

Q4: What are the most common side reactions in this synthesis?

A4: The most significant side reaction is the elimination of HX from the 2-halopyridine to form pyridine, which is favored by high temperatures and sterically hindered bases. Another potential side reaction is the hydrolysis of the 2-halopyridine back to 2-pyridone if water is present in the reaction mixture.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through a standard aqueous work-up followed by distillation or column chromatography. The work-up usually involves quenching the reaction with water, extracting the product into an organic solvent, washing the organic layer to remove impurities and the base, drying the organic layer, and finally removing the solvent.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base used was not strong enough to deprotonate the isopropanol effectively. 2. Wet Reagents/Solvent: Presence of water is quenching the base and/or reacting with the 2-halopyridine. 3. Low Reaction Temperature: The reaction temperature is too low, resulting in a very slow reaction rate.1. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of Significant Byproducts 1. Elimination Reaction: High reaction temperatures or the use of a sterically hindered base can promote the formation of pyridine as a byproduct. 2. Hydrolysis: Presence of water can lead to the formation of 2-pyridone.1. Use a less sterically hindered base if possible. Maintain the lowest effective reaction temperature. 2. Ensure strictly anhydrous conditions throughout the reaction.
Difficult Product Isolation/Purification 1. Emulsion during Work-up: Formation of a stable emulsion during the aqueous extraction. 2. Co-elution of Impurities: Impurities having similar polarity to the product, making separation by column chromatography difficult.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Try a different solvent system for column chromatography or consider purification by distillation under reduced pressure.
Product is an Oil and Does Not Solidify 1. Presence of Impurities: Residual starting materials, byproducts, or solvent can prevent crystallization. 2. Product is Naturally an Oil: this compound is a liquid at room temperature.1. Ensure the product is pure by analytical techniques (NMR, GC-MS). If impurities are present, repeat the purification step. 2. This is the expected physical state of the pure product.

Data Presentation

The following table summarizes the key reaction parameters and their typical ranges for the synthesis of this compound via the Williamson ether synthesis. Optimal conditions may vary depending on the specific scale and laboratory setup.

Parameter2-Chloropyridine2-BromopyridineTypical Yield (%)
Base NaH, KOtBu, NaOHNaH, KOtBu, K₂CO₃60-90
Solvent DMF, THF, DioxaneDMF, THF, Acetonitrile
Temperature (°C) 80 - 12060 - 100
Reaction Time (h) 4 - 122 - 8
Isopropanol (equiv.) 1.5 - 3.01.5 - 3.0
Base (equiv.) 1.2 - 2.01.2 - 2.0

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-chloropyridine and isopropanol.

Materials:

  • 2-Chloropyridine

  • Isopropanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.

  • Formation of Alkoxide: Add anhydrous DMF to the flask, followed by the slow, dropwise addition of anhydrous isopropanol (1.5 equivalents) at 0 °C. The mixture is then stirred at room temperature for 30 minutes to allow for the formation of sodium isopropoxide.

  • Nucleophilic Substitution: To the solution of sodium isopropoxide, add 2-chloropyridine (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

Reaction_Scheme General Reaction Scheme for this compound Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Halopyridine 2-Halopyridine (X = Cl, Br) This compound This compound 2-Halopyridine->this compound Isopropanol Isopropanol Isopropanol->this compound Base Strong Base (e.g., NaH) Base->this compound Solvent Anhydrous Solvent (e.g., DMF) Solvent->this compound Heat Heat Heat->this compound Salt NaX

Caption: Williamson ether synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_SM Check Purity of Starting Materials Start->Check_SM Anhydrous Ensure Anhydrous Conditions Check_SM->Anhydrous If pure Purification Review Purification Procedure Check_SM->Purification If impure Base_Strength Evaluate Base Strength and Equivalents Anhydrous->Base_Strength If dry Anhydrous->Purification If wet Temperature Optimize Reaction Temperature Base_Strength->Temperature If appropriate Consult Consult Further Literature Base_Strength->Consult If inappropriate Solvent_Choice Consider Alternative Solvent Temperature->Solvent_Choice If optimized Temperature->Consult If not improving Solvent_Choice->Purification If optimized Success Improved Yield Purification->Success If successful Purification->Consult If issues persist

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: Purification of Crude 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals working on the purification of crude 2-isopropoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Williamson ether synthesis?

When synthesizing this compound from a 2-halopyridine (e.g., 2-chloropyridine) and an isopropoxide source, several impurities are common. Identifying these is the first step in selecting an appropriate purification strategy. The most likely impurities include:

  • Unreacted Starting Materials: 2-chloropyridine (or other 2-halopyridine) and isopropanol.

  • Hydrolysis Product: 2-pyridone, formed by the hydrolysis of this compound. This can occur if water is present during the reaction or workup.[1][2]

  • By-products: Small amounts of other isomers or related compounds.

  • Solvent Residues: Residual solvents from the reaction, such as DMF or DMSO.

Q2: How do I choose the best purification method for my crude sample?

The optimal purification method depends on the primary impurities present and the desired final purity.

  • Fractional Distillation is highly effective for separating this compound from non-volatile impurities and from components with significantly different boiling points, such as residual solvents or unreacted 2-chloropyridine.

  • Column Chromatography is ideal for removing impurities with similar boiling points but different polarities, such as the more polar 2-pyridone.[3][4]

  • Acid-Base Extraction can be used as a preliminary purification step to separate the basic this compound from neutral or acidic impurities.[4]

Q3: My purified this compound shows a new impurity after storage. What could it be?

2-Alkoxypyridines can be susceptible to hydrolysis, converting back to the corresponding 2-pyridone, especially in the presence of moisture or acidic/basic conditions.[1][5] The new impurity is likely 2-pyridone. To prevent this, ensure the purified product is thoroughly dried and stored in an inert, anhydrous atmosphere.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low recovery after distillation. 1. The boiling point of this compound was not reached or maintained. 2. The compound may have co-distilled with a lower-boiling solvent. 3. Product loss due to thermal decomposition.1. Ensure the distillation setup is well-insulated and the heating is adequate to reach a stable temperature plateau for the product fraction. 2. Perform a preliminary distillation to remove low-boiling solvents before collecting the product fraction. 3. Consider using vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[4]
Product is contaminated with 2-pyridone after distillation. 2-pyridone has a high boiling point (~280 °C) and is non-volatile, so it should not co-distill.[2] Contamination may be due to hydrolysis of the product in the receiving flask if it is not dry.Ensure all glassware is scrupulously dried before distillation. Collect fractions in flasks containing a drying agent like anhydrous potassium carbonate if moisture is a concern.
This compound streaks or does not move on a silica gel column. Pyridine compounds can interact strongly with the acidic silica gel, leading to poor separation.[6] The chosen eluent may be too non-polar.1. Deactivate the silica gel by adding 1-2% triethylamine or ammonia to the eluent system. 2. Increase the polarity of the eluent. Start with a non-polar solvent like hexane and gradually add ethyl acetate or dichloromethane.
Fractions from column chromatography are not pure. The polarity difference between this compound and the impurity is insufficient for separation with the chosen eluent.Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A gradient elution (gradually increasing solvent polarity) may be necessary to achieve good separation.

Data Presentation

The following table summarizes the physical properties of this compound and its common impurities. This data is essential for planning purification procedures.

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Notes
This compound C₈H₁₁NO137.18~183-185 (est.)*N/A (Liquid)Boiling point is estimated based on similar 2-alkoxypyridines. The isomeric 2-isopropylpyridine boils at ~160°C.[7][8]
2-Chloropyridine C₅H₄ClN113.54166-46A likely starting material.[9]
Isopropanol C₃H₈O60.1082.6-89A common reagent and potential impurity.
2-Pyridone C₅H₅NO95.10280-281105-107The primary hydrolysis product.[2]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is ideal for separating the product from non-volatile residues and impurities with significantly different boiling points.

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried to prevent hydrolysis. Use a vacuum-tight setup with a suitable vacuum pump and pressure gauge.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initial Distillation (Solvent Removal): If low-boiling solvents are present, begin by distilling them at atmospheric pressure or under a light vacuum.

  • Vacuum Distillation: Once low-boiling components are removed, apply a stable vacuum (e.g., 10-20 mmHg).

  • Heating: Gradually heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any initial low-boiling fractions (forerun) in a separate flask.

    • Monitor the vapor temperature closely. The temperature should rise and then stabilize at the boiling point of the product at that pressure.

    • Collect the main fraction in a clean, dry receiving flask while the temperature remains constant.

    • Stop the distillation before the flask distills to dryness to avoid the concentration of potentially unstable residues.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for removing polar impurities like 2-pyridone.

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry. Add a layer of sand to the top of the silica bed to prevent disruption.[4]

  • Eluent Preparation: Prepare a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1). To prevent streaking, add ~1% triethylamine to the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column, collecting fractions in test tubes or flasks. Monitor the separation using TLC.

  • Gradient Elution (Optional): If separation is poor, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization

Purification Strategy Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for crude this compound.

Purification_Workflow start Crude this compound check_impurities Analyze Impurities (TLC, GC-MS) start->check_impurities Low non-basic impurities acid_base Acid-Base Extraction (Optional Pre-treatment) start->acid_base High non-basic impurities distillation Fractional Distillation check_impurities->distillation Impurities have different boiling points chromatography Column Chromatography check_impurities->chromatography Impurities have similar boiling points (e.g., 2-pyridone) check_purity Check Purity (GC, NMR) distillation->check_purity chromatography->check_purity acid_base->check_impurities final_product Pure this compound check_purity->distillation Volatile impurities remain check_purity->chromatography Polar impurities remain check_purity->final_product Purity OK

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Functionalization of 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the functionalization of 2-isopropoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization strategies for this compound?

A1: Common strategies include directed ortho-metalation (lithiation) followed by reaction with an electrophile, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), and C-H bond activation. The isopropoxy group can act as a directing group in these transformations.

Q2: I am performing a lithiation of this compound with n-BuLi and observing multiple products. What could be the issue?

A2: Lithiation of 2-alkoxypyridines with standard alkyllithium reagents like n-BuLi is often complicated by competing side reactions. You are likely observing a mixture of the desired lithiated species and byproducts from nucleophilic addition. The reaction of 2-methoxypyridine with n-BuLi, for instance, is known to be challenging due to competition between lithiation at the C-3 position and nucleophilic addition at the C-6 position.[1] To achieve higher regioselectivity, specialized "superbases" like a combination of n-BuLi and lithium dimethylaminoethoxide (LiDMAE) are often required to favor direct lithiation at the C-6 position.[1][2]

Q3: My Suzuki-Miyaura cross-coupling reaction is giving a low yield of the desired biaryl product. What are the typical side reactions?

A3: Low yields in Suzuki-Miyaura couplings of pyridine derivatives are frequently due to two main side reactions: homocoupling of the boronic acid reagent and protodeboronation.[3][4]

  • Homocoupling: This is the self-coupling of your boronic acid to form a symmetrical biaryl byproduct (e.g., Ar-Ar from ArB(OH)₂). It consumes the boronic acid and is often promoted by the presence of oxygen or the use of Palladium(II) precatalysts that are not efficiently reduced to the active Pd(0) state.[3][4][5][6]

  • Protodeboronation: This is the loss of the boronic acid group from your starting material, replacing it with a hydrogen atom. This is a common issue with heteroarylboronic acids and can be exacerbated by excessive water or a base that is too strong.[4][7]

Q4: How does the 2-isopropoxy group direct incoming electrophiles in C-H activation reactions?

A4: In transition metal-catalyzed C-H activation, the oxygen atom of the isopropoxy group can act as a coordinating atom, directing the metal catalyst to the ortho C-H bond at the 3-position. However, the pyridine nitrogen is a strong coordinating site and can direct functionalization to the 6-position. The ultimate regioselectivity can be influenced by the specific catalyst, ligands, and reaction conditions used.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Lithiation
  • Problem: Reaction of this compound with an alkyllithium reagent results in a mixture of regioisomers or addition products, leading to low yields of the desired product and difficult purification.

  • Root Cause Analysis:

    • Nucleophilic Addition: Standard alkyllithiums (like n-BuLi) can act as nucleophiles, attacking the electron-deficient pyridine ring, typically at the C-6 position. This competes with the desired deprotonation (lithiation).[1][8]

    • Incorrect Deprotonation Site: While the isopropoxy group directs ortho to itself (C-3), the pyridine nitrogen strongly directs to C-6. Without proper reagents, a mixture of C-3 and C-6 lithiated species can form.

    • Aggregate Reactivity: The structure of the organolithium reagent in solution (e.g., dimer vs. tetramer) can influence its reactivity, with different aggregates favoring either deprotonation or nucleophilic addition.[8]

  • Solutions:

    • Use a Mixed-Metal Superbase: Employ a combination of n-BuLi and a lithium aminoalkoxide like LiDMAE. This mixture has been shown to regioselectively deprotonate 2-alkoxypyridines at the C-6 position, avoiding nucleophilic addition.[1][2][9]

    • Optimize Temperature and Solvent: Perform the lithiation at low temperatures (e.g., -78 °C) to minimize side reactions. The choice of a non-coordinating solvent like hexane can also influence the aggregation state and reactivity of the lithiating agent.[8]

Issue 2: Formation of Homocoupling Byproducts in Suzuki-Miyaura Reactions
  • Problem: Significant formation of a symmetrical biaryl derived from the boronic acid starting material is observed, reducing the yield of the desired cross-coupled product.

  • Root Cause Analysis:

    • Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of two boronic acid molecules.[3]

    • Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, one pathway for its reduction to the active Pd(0) form is through the homocoupling of the boronic acid, which sacrifices the starting material.[3]

  • Solutions:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3][6]

    • Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step that can lead to homocoupling.[7]

    • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture.[5]

    • Slow Addition: In some cases, slow addition of the boronic acid via a syringe pump can keep its instantaneous concentration low, suppressing the bimolecular homocoupling reaction.[3]

Data Presentation

Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling Side Reactions

Side ProductCommon Cause(s)Recommended Solution(s)Rationale
Homocoupling Product (Ar'-Ar')1. Oxygen in the reaction mixture.2. In situ reduction of Pd(II) precatalyst.1. Rigorously degas solvents and reaction setup.2. Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄).3. Add a mild reducing agent (e.g., potassium formate).1. Minimizes oxidation of Pd(0) to the catalytic Pd(II) species that promotes homocoupling.[3][6]2. Avoids the initial homocoupling pathway that can occur during catalyst activation.[3][7]
Protodeboronation Product (Ar'-H)1. Presence of excess water.2. Base is too strong or reaction temperature is too high.1. Use a more stable boronate ester (e.g., pinacol ester).2. Use anhydrous conditions or a milder base (e.g., K₂CO₃, Cs₂CO₃).1. Boronate esters are generally more stable towards hydrolysis than boronic acids.[7]2. Milder conditions can reduce the rate of protodeboronation.[7]
Dehalogenation of Starting Material 1. Presence of hydride sources.2. Prolonged reaction time at high temperature.1. Ensure solvents are free of potential hydride donors.2. Optimize reaction time to achieve full conversion without significant degradation.1. Avoids reductive cleavage of the C-Halogen bond.[7]

Experimental Protocols

Protocol 1: Regioselective C-6 Lithiation of this compound and Trapping with an Electrophile

This protocol is adapted from methodologies developed for 2-methoxypyridine.[1][2]

  • Preparation of LiDMAE: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous N,N-dimethylethanolamine (1.05 eq.) and anhydrous hexane. Cool the solution to 0 °C. Add n-butyllithium (1.6 M in hexanes, 1.0 eq.) dropwise. Stir the resulting white suspension for 30 minutes at 0 °C.

  • Lithiation: Cool the LiDMAE suspension to -78 °C. In a separate flame-dried Schlenk flask, dissolve this compound (1.0 eq.) in anhydrous hexane. Add n-butyllithium (1.6 M in hexanes, 1.1 eq.) dropwise to the LiDMAE suspension at -78 °C. After 15 minutes, add the solution of this compound dropwise to the reaction mixture. Stir the reaction at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq., e.g., benzaldehyde, trimethylsilyl chloride) dropwise to the solution of the lithiated pyridine at -78 °C.

  • Work-up: Allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling to Minimize Side Reactions

This protocol incorporates best practices to minimize homocoupling and protodeboronation.[3][7]

  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-isopropoxypyridyl halide (e.g., 6-bromo-2-isopropoxypyridine, 1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and a finely powdered, dry base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Degassing: Seal the flask with a septum and add the reaction solvent (e.g., a mixture of 1,4-dioxane and water, 4:1). Degas the mixture thoroughly by bubbling argon through the solution for 20-30 minutes or by performing three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

lithiation_pathways cluster_start Reactants cluster_products Potential Outcomes 2-IP_Py This compound nBuLi n-BuLi C6_Lith Desired C-6 Lithiation 2-IP_Py->C6_Lith  BuLi-LiDMAE (-78°C) C6_Add C-6 Nucleophilic Addition 2-IP_Py->C6_Add  n-BuLi alone C3_Lith C-3 Lithiation 2-IP_Py->C3_Lith  n-BuLi alone (minor pathway)

Caption: Competing reaction pathways in the lithiation of this compound.

troubleshooting_workflow start Low Yield in Suzuki Coupling check_byproducts Identify Byproducts (LC-MS, NMR) start->check_byproducts homocoupling Homocoupling Detected check_byproducts->homocoupling Homocoupling Present protodeboronation Protodeboronation Detected check_byproducts->protodeboronation Protodeboronation Present other Other Issues (e.g., Catalyst Inactivity) check_byproducts->other Neither Dominant solve_homo 1. Rigorously degas reaction 2. Use Pd(0) catalyst 3. Add mild reducing agent homocoupling->solve_homo solve_proto 1. Use boronate ester 2. Use milder base (K₂CO₃) 3. Run under anhydrous conditions protodeboronation->solve_proto solve_other 1. Screen ligands/catalysts 2. Check reagent purity 3. Optimize temperature other->solve_other

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Synthesis of 2-Isopropoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-isopropoxypyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound derivatives?

A1: The two most common and effective methods for synthesizing this compound derivatives are the Williamson ether synthesis and the Buchwald-Hartwig C-O coupling reaction. The Williamson ether synthesis is a classical SN2 reaction involving an alkoxide and an alkyl halide. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alcohol.[1]

Q2: I am experiencing low yields in my Williamson ether synthesis of this compound. What are the likely causes?

A2: Low yields in the Williamson synthesis of this compound are often due to a competing E2 elimination reaction, especially when using a secondary alkyl halide like 2-bromopropane. The isopropoxide, being a bulky strong base, can favor elimination over the desired SN2 substitution.[2][3] Other factors include incomplete deprotonation of isopropanol, suboptimal solvent choice, and reaction temperature.

Q3: My Buchwald-Hartwig C-O coupling reaction is not proceeding to completion. What should I investigate?

A3: Incomplete conversion in a Buchwald-Hartwig reaction for this synthesis can stem from several factors. The choice of palladium precursor, ligand, and base is critical. For less reactive substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[4] Catalyst deactivation, insufficient temperature, or the presence of impurities can also hinder the reaction.

Q4: What are some common side products I should be aware of?

A4: A common side product in the synthesis of 2-alkoxypyridines is the N-alkylated pyridone. This can occur through an O- to N-alkyl migration, especially at higher temperatures.[5][6] In the Williamson synthesis, the E2 elimination product, propene, is a common byproduct. Hydrodehalogenation of the starting halopyridine can also be observed as a side reaction in Buchwald-Hartwig couplings.

Q5: How can I effectively purify my this compound product?

A5: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the specific derivative, but a gradient of hexane and ethyl acetate is often a good starting point. For removal of basic impurities like unreacted pyridine starting materials, an acidic wash during the workup can be effective.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

This guide provides a systematic approach to troubleshooting low yields when synthesizing this compound derivatives via the Williamson ether synthesis.

Troubleshooting_Williamson_Ether_Synthesis start Low Yield in Williamson Synthesis check_base 1. Evaluate Base and Deprotonation start->check_base check_substrate 2. Assess Substrate and Competing E2 Elimination start->check_substrate check_conditions 3. Optimize Reaction Conditions start->check_conditions solution_base Use a strong, non-nucleophilic base (e.g., NaH). Ensure complete deprotonation of isopropanol. check_base->solution_base Incomplete reaction or unreacted isopropanol observed. solution_substrate If possible, use an isopropylating agent with a better leaving group (e.g., isopropyl tosylate). Consider alternative synthetic route (Buchwald-Hartwig). check_substrate->solution_substrate Significant amount of elimination byproduct (propene) detected. solution_conditions Use a polar aprotic solvent (e.g., DMF, DMSO). Optimize temperature (typically 50-100 °C). [39] Increase reaction time. check_conditions->solution_conditions Slow reaction rate.

Troubleshooting workflow for low yield in Williamson ether synthesis.
Issue 2: Inefficient Buchwald-Hartwig C-O Coupling

This guide addresses common problems encountered during the palladium-catalyzed synthesis of this compound derivatives.

Troubleshooting_Buchwald_Hartwig start Low Conversion in Buchwald-Hartwig Coupling check_catalyst 1. Evaluate Catalyst System (Pd Source and Ligand) start->check_catalyst check_base_solvent 2. Verify Base and Solvent start->check_base_solvent check_conditions 3. Review Reaction Conditions start->check_conditions solution_catalyst Screen different Pd precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). Use bulky, electron-rich ligands (e.g., Xantphos, BINAP). [19] Increase catalyst loading. check_catalyst->solution_catalyst Starting material remains. solution_base_solvent Use a strong, non-coordinating base (e.g., NaOt-Bu, K₂CO₃). Ensure anhydrous and degassed solvent (e.g., toluene, dioxane). check_base_solvent->solution_base_solvent Side reactions or catalyst deactivation observed. solution_conditions Increase reaction temperature (typically 80-110 °C). Ensure inert atmosphere (N₂ or Ar). check_conditions->solution_conditions Sluggish reaction.

Troubleshooting guide for Buchwald-Hartwig C-O coupling.

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of this compound under various conditions. Please note that yields can vary depending on the specific substrate and reaction scale.

Table 1: Williamson Ether Synthesis of this compound

2-HalopyridineIsopropylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
2-ChloropyridineIsopropanolNaHDMF8012~70-80
2-BromopyridineIsopropanolK₂CO₃AcetonitrileReflux24~60-70
2-ChloropyridineIsopropyl BromideNaHTHF6018~50-60
2-BromopyridineIsopropanolCs₂CO₃Dioxane10012~75-85

Table 2: Buchwald-Hartwig C-O Coupling for this compound Synthesis

2-HalopyridinePalladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
2-ChloropyridinePd(OAc)₂XantphosNaOt-BuToluene11012~80-90
2-BromopyridinePd₂(dba)₃BINAPK₂CO₃Dioxane1008~85-95
2-ChloropyridinePd₂(dba)₃RuPhosK₃PO₄Toluene10016~75-85
2-BromopyridinePd(OAc)₂DavePhosCs₂CO₃Toluene10010~90-98

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-chloropyridine and isopropanol using sodium hydride.

Materials:

  • 2-Chloropyridine

  • Isopropanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of isopropanol (1.5 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Add 2-chloropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig C-O Coupling for this compound Synthesis

This protocol outlines a general procedure for the palladium-catalyzed synthesis of this compound from 2-bromopyridine and isopropanol.

Materials:

  • 2-Bromopyridine

  • Isopropanol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and NaOt-Bu (1.5 equivalents).

  • Add anhydrous, degassed toluene to the flask.

  • Add 2-bromopyridine (1.0 equivalent) and isopropanol (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

References

Technical Support Center: Troubleshooting 2-Isopropoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2-isopropoxypyridine. The following sections address common issues in key reaction types and offer systematic approaches to optimization.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low conversion in my cross-coupling reaction with this compound?

Low conversion in cross-coupling reactions involving this compound can stem from several factors. A primary challenge is the "2-pyridyl problem," where the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1][2] Additionally, the purity of reagents, the choice of catalyst, ligand, base, solvent, and reaction temperature are all critical parameters that must be optimized.[3][4] Inefficient oxidative addition or reductive elimination steps in the catalytic cycle can also lead to poor yields.[5][6]

Q2: What are the most common side reactions observed with 2-alkoxypyridines?

Common side reactions include hydrolysis of the isopropoxy group, especially under acidic or strongly basic conditions at elevated temperatures. In Suzuki-Miyaura reactions, protodeboronation of the boronic acid partner is a frequent issue.[2] Homocoupling of the coupling partners can also occur. For Buchwald-Hartwig aminations, a potential side reaction is β-hydride elimination.[5]

Q3: How does the isopropoxy group affect the reactivity of the pyridine ring?

The 2-isopropoxy group is an electron-donating group, which can influence the electronic properties of the pyridine ring. This can make nucleophilic aromatic substitution (SNAr) more challenging compared to pyridines with electron-withdrawing groups, as it does not stabilize the negatively charged Meisenheimer intermediate.[7][8] In palladium-catalyzed cross-coupling reactions, its steric bulk and electronic effects can influence the efficiency of the catalytic cycle.

Q4: My this compound starting material appears impure. How should I purify it?

Impure starting material is a common cause of low conversion. Purification of this compound can typically be achieved by flash column chromatography on silica gel or by distillation. It is crucial to ensure the material is dry, as water can interfere with many cross-coupling reactions.

Troubleshooting Guides for Specific Reactions

Buchwald-Hartwig Amination

Low conversion in the Buchwald-Hartwig amination of this compound is a common hurdle. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Low Conversion in Buchwald-Hartwig Amination

start Low Conversion Observed check_catalyst Step 1: Evaluate Catalyst System - Is the ligand appropriate (e.g., bulky, electron-rich)? - Is the palladium source fresh and active? - Consider using a pre-catalyst. start->check_catalyst check_base Step 2: Assess Base and Solvent - Is the base strong enough (e.g., NaOtBu)? - Is the solvent anhydrous and degassed (e.g., Toluene, Dioxane)? - Are all components soluble? check_catalyst->check_base No Improvement success Improved Conversion check_catalyst->success Improvement check_temp Step 3: Optimize Reaction Temperature - Is the temperature high enough (typically 80-110°C)? - Consider microwave irradiation to increase rate. check_base->check_temp No Improvement check_base->success Improvement check_reagents Step 4: Verify Reagent Quality - Is the this compound pure? - Is the amine coupling partner pure and dry? check_temp->check_reagents No Improvement check_temp->success Improvement check_reagents->success Improvement

Caption: A systematic workflow for troubleshooting low conversion in Buchwald-Hartwig amination reactions.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of 2-Halo/OTf-pyridines

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective precursors.
Ligand XPhos, RuPhos, tBuXPhosBulky, electron-rich monophosphine ligands are often effective for N-heterocycles.[3]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically required. Cs₂CO₃ can be beneficial for sensitive substrates.[3]
Solvent Toluene, Dioxane, THFAnhydrous and degassed aprotic solvents are crucial to prevent catalyst deactivation.[3]
Temperature 80 - 110 °CSufficient thermal energy is often needed to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Oxygen can deactivate the palladium catalyst.

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide/triflate (e.g., a derivative of this compound, 1.0 equiv.), the amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube or reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

Achieving high yields in the Suzuki-Miyaura coupling of this compound derivatives can be challenging. The following provides guidance on optimizing these reactions.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox Oxidative Addition Complex pd0->pd2_ox pd2_trans Transmetalation Complex pd2_ox->pd2_trans pd2_trans->pd0 Regenerates Catalyst product R¹-R² pd2_trans->product Reductive Elimination reagents R¹-X (HO)₂B-R² Base reagents:f0->pd0 Oxidative Addition reagents:f1->pd2_ox Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 2-Halo-pyridines

ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃These are commonly used and commercially available palladium sources.
Ligand (if needed) SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands can improve reaction rates and yields, especially for less reactive chlorides.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical and often substrate-dependent. Aqueous base is common.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[10]
Temperature 80 - 100 °CElevated temperatures are typically required to drive the reaction to completion.
Boron Reagent Boronic acid, Boronic ester (e.g., pinacol)Boronic esters can be more stable and less prone to protodeboronation than boronic acids.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-halopyridine derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If using a palladium source and a separate ligand, add them sequentially.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions on this compound, low conversion is often due to the electron-donating nature of the isopropoxy group. Optimization of reaction conditions is key to success.

Logical Relationship in SNAr Reactions of Pyridines

SNAr_Logic substrate Pyridine Substrate intermediate Meisenheimer Complex (Anionic Intermediate) substrate->intermediate sub_edg Electron-Donating Group (e.g., -O-iPr) Destabilizes Intermediate substrate->sub_edg sub_ewg Electron-Withdrawing Group Stabilizes Intermediate substrate->sub_ewg nucleophile Nucleophile nucleophile->substrate Nucleophilic Attack product Substitution Product intermediate->product Loss of Leaving Group leaving_group Leaving Group intermediate->leaving_group sub_edg->intermediate Reduces Reaction Rate sub_ewg->intermediate Increases Reaction Rate

Caption: The influence of substituents on the stability of the Meisenheimer intermediate and the rate of SNAr reactions.

Table 3: Key Parameters for Optimizing SNAr Reactions

ParameterRecommendationRationale
Leaving Group F > Cl > Br > IFor SNAr, fluoride is often the best leaving group due to the high electronegativity stabilizing the transition state of the rate-determining nucleophilic attack.
Nucleophile Strong nucleophiles (e.g., alkoxides, amides)A more potent nucleophile will increase the reaction rate.
Solvent Polar aprotic (DMF, DMSO, NMP)These solvents can solvate the cation of a salt nucleophile, leaving a more "naked" and reactive anion, and can stabilize the charged intermediate.
Temperature Elevated temperatures or microwave heatingIncreased temperature provides the necessary activation energy, especially for less reactive substrates.[11]
Additives Phase-transfer catalystsFor reactions with salt nucleophiles of low solubility, a phase-transfer catalyst can be beneficial.

Detailed Experimental Protocol: General Procedure for SNAr

  • Reaction Setup: To a reaction vessel, add the 2-halopyridine derivative with a suitable leaving group (1.0 equiv.) and the nucleophile (1.1 - 2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMSO).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

By systematically addressing the potential issues outlined in these guides, researchers can effectively troubleshoot and optimize reactions involving this compound to achieve higher conversion rates and product yields.

References

Technical Support Center: Stabilizing 2-Isopropoxypyridine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-isopropoxypyridine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][2] It is recommended to keep the container tightly closed and protected from light.[3] Refrigeration (2-8 °C) is advisable for extended storage periods.

Q2: What are the primary degradation pathways for this compound?

A2: While specific studies on this compound are limited, degradation of related 2-alkoxypyridines typically occurs through two primary pathways:

  • Oxidation: The isopropoxy group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of hydroperoxides and subsequently other degradation products.

  • Hydrolysis: In the presence of moisture, the ether linkage can undergo hydrolysis, cleaving the isopropoxy group to form 2-hydroxypyridine and isopropanol. This process can be accelerated by acidic or basic conditions.

Q3: Should I use a stabilizer for long-term storage of this compound?

A3: Yes, for long-term storage, adding an antioxidant stabilizer is highly recommended to inhibit oxidation. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing free-radical mediated oxidation in organic compounds.[1][3][4] A typical concentration for BHT is 50-250 ppm.

Q4: How can I tell if my this compound has degraded?

A4: Degradation can be indicated by several observations:

  • Visual Changes: A change in color from colorless to yellow or brown can be a sign of degradation.

  • Purity Analysis: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and identify degradation products.

  • Spectroscopic Changes: ¹H NMR spectroscopy may show the appearance of new peaks corresponding to degradation products, such as those for 2-hydroxypyridine or changes in the integration of the isopropoxy protons.

Q5: Can I purify this compound that has started to degrade?

A5: Purification may be possible depending on the extent and nature of the degradation. Distillation under reduced pressure is a common method for purifying liquid organic compounds. However, care must be taken as heating can accelerate the degradation of any peroxides that may have formed. It is crucial to test for peroxides before distillation.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results using stored this compound. Degradation of the reagent leading to lower effective concentration and presence of impurities that may interfere with the reaction.1. Check the purity of your this compound using the GC-MS or HPLC protocol provided below.2. If purity is low, consider purifying the reagent by distillation after checking for peroxides.3. For future storage, add a stabilizer like BHT and store under an inert atmosphere (e.g., argon or nitrogen).
The this compound has turned yellow/brown. This is a common sign of oxidation. The colored impurities may or may not interfere with your reaction, but it indicates that the material is no longer pure.1. Assess the purity of the material using chromatography (GC-MS or HPLC).2. Depending on the purity and the sensitivity of your application, you may need to purify the material or purchase a fresh batch.3. Ensure future batches are stored under an inert atmosphere and with an antioxidant.
Precipitate forms in the this compound upon storage. This could be due to the formation of less soluble degradation products, such as 2-hydroxypyridine, or polymerization.1. Attempt to identify the precipitate by isolating and analyzing it (e.g., by NMR or IR spectroscopy).2. If the bulk liquid is still required, carefully decant or filter the liquid away from the solid.3. Assess the purity of the remaining liquid before use.
Inconsistent purity results between analytical methods (e.g., GC-MS vs. HPLC). Different analytical techniques have varying sensitivities to different types of impurities. Some degradation products may be more volatile (suitable for GC) while others are more polar (suitable for HPLC).1. Use both GC-MS and HPLC for a comprehensive purity profile.2. Ensure that the analytical methods are properly validated for your specific needs.

Quantitative Data Summary

The following table provides estimated stability data for this compound under various storage conditions. Please note that these are estimates based on the general stability of 2-alkoxypyridines and should be confirmed by analytical testing.

Storage Condition Stabilizer Atmosphere Estimated Purity after 1 Year Estimated Purity after 5 Years
Room Temperature (~25°C), Exposed to LightNoneAir< 90%< 70%
Room Temperature (~25°C), Protected from LightNoneAir90-95%70-85%
Refrigerated (2-8°C), Protected from LightNoneAir95-98%85-90%
Refrigerated (2-8°C), Protected from LightBHT (100 ppm)Air> 99%95-98%
Refrigerated (2-8°C), Protected from LightBHT (100 ppm)Inert Gas (Argon)> 99.5%> 99%

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound purity and the identification of volatile degradation products.

1. Sample Preparation: a. Accurately prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. b. If desired, add an internal standard for quantitative analysis.

2. GC-MS Instrumentation and Conditions:

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
  • Inlet Temperature: 250 °C
  • Injection Volume: 1 µL (split or splitless, depending on concentration)
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Mass Range: m/z 40-400

3. Data Analysis: a. Identify the peak for this compound based on its retention time and mass spectrum. b. Integrate all peaks in the chromatogram. c. Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks. d. Identify potential degradation products by comparing their mass spectra to library databases (e.g., NIST).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a reversed-phase HPLC method for the analysis of this compound and more polar degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase:
  • A: Water with 0.1% formic acid
  • B: Acetonitrile with 0.1% formic acid
  • Gradient: 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 260 nm
  • Injection Volume: 10 µL

2. Standard and Sample Preparation: a. Standard Preparation: Prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in the mobile phase (e.g., 50:50 A:B). Prepare working standards by serial dilution. b. Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

3. Data Analysis: a. Determine the retention time of this compound from the standard injection. b. Calculate the purity of the sample by the area percentage method. c. Quantify the amount of specific degradation products by creating a calibration curve if standards are available.

Visualizations

DegradationPathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, heat Hydrolysis Hydrolysis This compound->Hydrolysis H2O (acid/base) Peroxides Peroxides Oxidation->Peroxides 2-Hydroxypyridine 2-Hydroxypyridine Hydrolysis->2-Hydroxypyridine Isopropanol Isopropanol Hydrolysis->Isopropanol Further_Oxidation_Products Further Oxidation Products Peroxides->Further_Oxidation_Products

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_storage Long-Term Storage cluster_analysis Purity Analysis cluster_action Action Store Store at 2-8°C Protected from light Under inert gas With BHT (100 ppm) Sample Take Sample for Analysis Store->Sample GCMS GC-MS Analysis (Protocol 1) Sample->GCMS HPLC HPLC Analysis (Protocol 2) Sample->HPLC Decision Purity > 99%? GCMS->Decision HPLC->Decision Use Use in Experiment Decision->Use Yes Purify Purify or Discard Decision->Purify No

Caption: Recommended workflow for storage and purity verification.

TroubleshootingLogic Start Inconsistent Results CheckPurity Check Purity of This compound (GC-MS/HPLC) Start->CheckPurity PurityOK Is Purity High? CheckPurity->PurityOK CheckOther Investigate Other Reaction Parameters (Solvent, Temp, etc.) PurityOK->CheckOther Yes PurifyReagent Purify Reagent or Use New Batch PurityOK->PurifyReagent No End Problem Solved CheckOther->End PurifyReagent->End

References

Overcoming solubility issues with 2-Isopropoxypyridine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of 2-isopropoxypyridine in chemical reactions, with a focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, and structurally similar 2-alkoxypyridines, are generally soluble in a wide range of common organic solvents.[1][2] However, they typically exhibit limited solubility in water. The pyridine nitrogen atom allows for hydrogen bonding, contributing to some aqueous solubility, but the isopropoxy group increases the molecule's lipophilicity compared to pyridine itself.

Q2: I'm observing incomplete dissolution of this compound in my reaction solvent. What can I do?

Initial steps to address solubility issues include:

  • Solvent Screening: If possible, test the solubility of this compound in a small amount of different solvents to find a more suitable one for your reaction.

  • Co-solvents: The use of a co-solvent can significantly enhance solubility. For instance, in Suzuki couplings, a common solvent system is a mixture of an organic solvent like toluene or dioxane with water.[3]

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your compound. However, be mindful of the thermal stability of all reactants and intermediates.

Q3: Can the formation of a salt improve the solubility of this compound?

Yes, for applications in aqueous media, converting the basic pyridine nitrogen to a hydrochloride salt by treating it with HCl can significantly improve water solubility. This is a common strategy for pyridine-containing compounds in biological assays.

Q4: Are there any known incompatibilities between this compound and common reaction solvents?

While this compound is generally stable, pyridine derivatives can sometimes react with certain solvents under specific conditions. For example, reactions with dichloromethane (DCM) at room temperature have been reported to form bispyridinium adducts, which could lead to side products and reduced yields.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

Issue: Low yield or stalled reaction, potentially due to poor solubility of this compound or other reaction components.

Observation Potential Cause Troubleshooting Step
Undissolved starting materialPoor solubility of this compound or the coupling partner in the chosen solvent.1. Solvent System Modification: Switch to a solvent known to better solubilize pyridine derivatives, such as DMF or dioxane.[4] 2. Co-solvent Addition: Introduce a co-solvent. A mixture of toluene and water is a common choice for Suzuki reactions.[3] 3. Temperature Increase: Gradually increase the reaction temperature while monitoring for decomposition.[3]
Biphasic reaction with slow conversionPoor mass transfer between the organic and aqueous phases.1. Vigorous Stirring: Ensure the reaction is being stirred vigorously to create an emulsion.[3] 2. Phase-Transfer Catalyst: Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the boronate between phases.[3]
Incomplete reaction despite apparent dissolutionCatalyst deactivation or inefficient transmetalation.1. Ligand Choice: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and promote oxidative addition. 2. Base Selection: Use a stronger, finely powdered base like K₃PO₄ or Cs₂CO₃ to enhance the formation of the active boronate species.[5]
Acylation Reactions

Issue: Low conversion or formation of side products during the acylation of a substrate using this compound as a base or in a reaction involving a this compound derivative.

Observation Potential Cause Troubleshooting Step
Heterogeneous reaction mixtureLow solubility of the starting material or the this compound derivative.1. Solvent Selection: Choose a solvent that effectively dissolves all reactants. Aprotic solvents like THF or DMF are often good choices. 2. Temperature Increase: Carefully increase the reaction temperature.
Low reaction rateInsufficient nucleophilicity of the amine or alcohol; low reactivity of the acylating agent.1. Catalyst Addition: For acylation of alcohols, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6] 2. Activate Acylating Agent: If using a carboxylic acid, convert it to a more reactive species like an acyl chloride using thionyl chloride or oxalyl chloride.[7]
Formation of multiple productsSide reactions such as di-acylation or reaction with the solvent.1. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the acylating agent. 2. Controlled Addition: Add the acylating agent dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.

Data Presentation: Solubility Profile

SolventPolarity IndexPredicted SolubilityRationale & Notes
Non-Polar Solvents
Hexane0.1LowThe polar pyridine ring limits solubility in highly non-polar solvents.
Toluene2.4HighThe aromatic nature of toluene can interact favorably with the pyridine ring.
Polar Aprotic Solvents
Diethyl Ether2.8MediumModerate polarity allows for some dissolution.
Dichloromethane (DCM)3.1HighA common solvent for reactions and purification of pyridine-containing compounds.
Tetrahydrofuran (THF)4.0HighA versatile solvent for a wide range of organic compounds.
Ethyl Acetate4.4HighA versatile solvent with moderate polarity.
Acetone5.1HighA polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile (ACN)5.8HighOften used in analytical and preparative chromatography for polar compounds.
Dimethylformamide (DMF)6.4Very HighA highly polar aprotic solvent, effective for dissolving many nitrogen-containing heterocycles.
Dimethyl Sulfoxide (DMSO)7.2Very HighA highly polar aprotic solvent, commonly used for preparing stock solutions for biological assays.[9]
Polar Protic Solvents
Isopropanol3.9High"Like dissolves like" principle suggests good solubility.
Ethanol4.3HighThe polarity and hydrogen bonding capability facilitate dissolution.
Methanol5.1HighSimilar to ethanol, its polarity and hydrogen bonding capability facilitate dissolution.
Water10.2LowThe hydrophobic isopropoxy group limits solubility despite the polar pyridine ring.[1]

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (anhydrous)

  • Scintillation vials with screw caps

  • Magnetic stir plate and stir bars

  • Constant temperature bath

  • Analytical balance

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.

    • Place a stir bar in the vial, cap it tightly, and place it in a constant temperature bath on a magnetic stir plate.

    • Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle by turning off the stirrer for a few hours while maintaining the temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibrium temperature) syringe.

    • Immediately filter the solution through a syringe filter into a volumetric flask.

    • Dilute the filtered solution to a known volume with the same solvent.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by GC or HPLC to determine the concentration of this compound in the sample.

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with a Poorly Soluble Aryl Halide

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction where one of the reactants, such as a derivative of this compound, has limited solubility.

Materials:

  • Aryl halide (e.g., a this compound derivative) (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv, finely powdered)

  • Solvent system (e.g., Toluene/Water 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl halide, boronic acid, and base.

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition:

    • Add the degassed solvent system via syringe.

    • In a separate vial, dissolve the palladium catalyst in a small amount of the organic solvent and add it to the reaction mixture under an inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Visualizations

PIM-1 Kinase Signaling Pathway

2-Alkoxypyridine derivatives have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[10] Dysregulation of the PIM-1 signaling pathway is implicated in various cancers.

PIM1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cytokines Cytokines (e.g., IL-3, IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3/STAT5 JAK->STAT phosphorylates PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene activates PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase expresses BAD BAD PIM1_Kinase->BAD phosphorylates Cell_Cycle Cell Cycle Progression (G1 to S) PIM1_Kinase->Cell_Cycle promotes c_Myc c-Myc PIM1_Kinase->c_Myc phosphorylates Alkoxypyridine 2-Alkoxypyridine Inhibitor Alkoxypyridine->PIM1_Kinase inhibits Bcl_xL Bcl-xL BAD->Bcl_xL inhibits pBAD p-BAD Apoptosis Apoptosis Bcl_xL->Apoptosis inhibits Proliferation Cell Proliferation p_c_Myc p-c-Myc (stabilized) p_c_Myc->Proliferation promotes

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Experimental Workflow: Solubility Determination

Solubility_Workflow Start Start: Determine Solubility Prep Prepare Saturated Solution (Excess Solute in Solvent) Start->Prep Equilibrate Equilibrate at Constant Temp (24-48h with stirring) Prep->Equilibrate Settle Settle Undissolved Solid Equilibrate->Settle Sample Withdraw & Filter Supernatant Settle->Sample Dilute Dilute to Known Volume Sample->Dilute Analyze Analyze by GC/HPLC Dilute->Analyze Calculate Calculate Concentration (g/100mL or mol/L) Analyze->Calculate End End: Solubility Value Calculate->End Suzuki_Troubleshooting Problem Low Yield in Suzuki Coupling Check_Solubility Is Starting Material Dissolved? Problem->Check_Solubility Change_Solvent Change Solvent/Add Co-solvent (e.g., Dioxane, Toluene/H2O) Check_Solubility->Change_Solvent No Check_Catalyst Is Catalyst/Base Optimal? Check_Solubility->Check_Catalyst Yes Increase_Temp Increase Temperature Change_Solvent->Increase_Temp Increase_Temp->Check_Catalyst Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Change_Ligand No Success Reaction Improved Check_Catalyst->Success Yes Change_Base Use Stronger Base (e.g., K3PO4, Cs2CO3) Change_Ligand->Change_Base Change_Base->Success

References

Technical Support Center: Synthesis of 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-isopropoxypyridine, with a particular focus on scale-up considerations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound, typically performed via a Williamson ether synthesis, can stem from several factors, especially during scale-up.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. While typical lab-scale reactions might run for 1-8 hours at 50-100 °C, larger scale reactions may require longer times or adjusted temperatures to ensure complete conversion.[1]

    • Poor Mixing: Inadequate agitation in a large reactor can lead to localized areas of low reagent concentration. Ensure the stirring speed is sufficient to maintain a homogeneous mixture.

  • Side Reactions:

    • Elimination Reaction: The primary competing reaction is the elimination of HCl from 2-chloropyridine, especially at higher temperatures, to form pyridine. Using a bulky base like sodium isopropoxide can also favor elimination.[2] Careful control of the reaction temperature is crucial.

    • Byproduct Formation: Other byproducts may form depending on the specific reaction conditions.

  • Suboptimal Reagent Quality:

    • Moisture in Reagents or Solvents: The isopropoxide base is highly sensitive to moisture and will be quenched, reducing its effective concentration. Ensure all reagents and solvents are anhydrous.

    • Degradation of 2-Chloropyridine: The starting material, 2-chloropyridine, should be pure. Impurities can lead to side reactions.

Troubleshooting Workflow:

start Low Yield Observed check_completion Check Reaction Completion (e.g., GC, TLC, HPLC) start->check_completion purification_loss Investigate Purification Losses start->purification_loss incomplete Incomplete Reaction check_completion->incomplete Negative side_reactions Side Reactions Dominant check_completion->side_reactions Positive optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Cautiously increase temperature - Improve agitation incomplete->optimize_conditions check_reagents Check Reagent Quality: - Ensure anhydrous conditions - Verify purity of 2-chloropyridine incomplete->check_reagents reassess_base Re-evaluate Base Addition: - Slow, controlled addition - Consider alternative base (e.g., KOH) side_reactions->reassess_base end Improved Yield optimize_conditions->end check_reagents->end reassess_base->end purification_loss->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Purity of Crude this compound

Q: The crude product shows significant impurities. What are the likely byproducts and how can they be minimized?

A: The purity of the crude product is critical for successful purification. Common impurities in the synthesis of this compound include unreacted starting materials and byproducts from side reactions.

Common Impurities and Mitigation Strategies:

  • Unreacted 2-Chloropyridine: This indicates an incomplete reaction.

    • Solution: Increase the equivalents of sodium isopropoxide slightly, extend the reaction time, or moderately increase the temperature.

  • Pyridine: Formed via an elimination side reaction.

    • Solution: Maintain a lower reaction temperature and ensure controlled addition of the base to avoid temperature spikes.

  • Di-alkylation Products: While less common for this specific reaction, over-alkylation can sometimes occur.

    • Solution: Use a stoichiometric amount of the isopropoxide base.

Purification of Crude Product:

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities.

  • Distillation: Fractional distillation under reduced pressure is the most common method for purifying this compound. Careful control of the vacuum and temperature is necessary to separate the product from close-boiling impurities.

Issue 3: Exothermic Reaction and Temperature Control at Scale

Q: The reaction is highly exothermic, and I'm concerned about temperature control during scale-up. How can this be managed?

A: The reaction between 2-chloropyridine and an alkoxide is exothermic and can pose a significant safety risk at a larger scale if not properly managed.[3]

Strategies for Managing Exotherms:

  • Controlled Reagent Addition: The most effective method for controlling the reaction temperature is the slow, controlled addition of one of the reactants, typically the sodium isopropoxide solution, to the solution of 2-chloropyridine.

  • Efficient Cooling: Ensure the reactor has an adequate cooling system, such as a cooling jacket or external heat exchanger, to dissipate the heat generated during the reaction.[4]

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase.

  • Monitoring: Continuous monitoring of the internal reaction temperature is crucial. Multiple temperature probes can help detect any localized hot spots.

  • Emergency Preparedness: Have a plan in place for emergency cooling or quenching of the reaction in the event of a thermal runaway.[5]

FAQs for Scale-Up of this compound Synthesis

Q1: What is the typical synthetic route for this compound?

A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This involves the reaction of 2-chloropyridine with an isopropoxide salt, such as sodium isopropoxide or potassium isopropoxide, in a suitable solvent.[1][6]

cluster_reactants Reactants cluster_products Products 2-Chloropyridine 2-Chloropyridine Williamson Ether Synthesis Williamson Ether Synthesis 2-Chloropyridine->Williamson Ether Synthesis Sodium Isopropoxide Sodium Isopropoxide Sodium Isopropoxide->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound Sodium Chloride Sodium Chloride Williamson Ether Synthesis->Sodium Chloride

Caption: General synthetic scheme for this compound.

Q2: What are the key differences in reaction conditions between lab-scale and industrial-scale synthesis?

A2: While the fundamental chemistry remains the same, several parameters are adjusted for a large-scale process.

ParameterLab-Scale (Typical)Industrial-Scale (Considerations)
Reaction Time 1-8 hours[1]May be longer to ensure complete conversion and for controlled addition.
Temperature 50-100 °C[1]Tightly controlled, often at the lower end of the range to minimize side reactions.
Reagent Addition Often all at once or in portionsSlow, controlled addition of the alkoxide to manage the exotherm.
Solvent Acetonitrile, DMF[1]Choice may be influenced by cost, safety, and ease of recovery.
Purification Column chromatography, simple distillationFractional distillation under vacuum is more common.

Q3: Sodium isopropoxide vs. Potassium isopropoxide: Which is preferred for scale-up?

A3: Both sodium and potassium isopropoxide can be used. The choice often depends on factors like cost, availability, and solubility in the chosen solvent. Potassium salts are sometimes more soluble and reactive, but also more expensive. For industrial processes, sodium isopropoxide is frequently used due to its lower cost.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4:

  • Exothermic Reaction: As discussed, the potential for a thermal runaway is a major concern.

  • Flammable Solvents: The use of flammable organic solvents requires appropriate handling and equipment (e.g., explosion-proof motors, proper grounding).

  • Corrosive Reagents: Sodium or potassium isopropoxide are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE) is essential.

  • 2-Chloropyridine Toxicity: 2-Chloropyridine is toxic if ingested or absorbed through the skin.[3] Handle in a well-ventilated area and with appropriate PPE.

Experimental Protocols

General Lab-Scale Protocol for this compound Synthesis

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloropyridine (1 equivalent) and a suitable anhydrous solvent (e.g., THF, DMF).

  • Reagent Addition: Slowly add sodium isopropoxide (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (e.g., 60-80°C) and monitor the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Key Considerations for Scale-Up Protocol:

  • Reactor Setup: A jacketed glass-lined or stainless steel reactor with good agitation and temperature control is recommended.

  • Reagent Charging: The 2-chloropyridine and solvent are charged to the reactor first. The sodium isopropoxide is typically dissolved in isopropanol and added slowly via a dosing pump.

  • Temperature Control: The reactor jacket temperature is controlled to maintain the desired internal reaction temperature.

  • Work-up: The work-up procedure is similar to the lab scale but involves larger volumes and may require specialized equipment for phase separations.

  • Purification: A fractional distillation column is used for purification to achieve high purity.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactor Charge Reactor with 2-Chloropyridine & Solvent add_base Slow Addition of Isopropoxide Solution charge_reactor->add_base prep_base Prepare Sodium Isopropoxide Solution prep_base->add_base react Maintain Temperature & Monitor Progress add_base->react quench Quench Reaction with Water react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Phase extract->wash_dry distill Fractional Distillation under Vacuum wash_dry->distill product Pure this compound distill->product

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Work-up Procedures for Reactions Containing 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropoxypyridine. The information is tailored to address specific issues that may be encountered during the work-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

Q2: What is the expected solubility of this compound?

Derivatives of this compound generally exhibit good solubility in common organic solvents such as ethanol, dichloromethane, and toluene, but have low solubility in water.

Q3: How stable is the isopropoxy group to acidic and basic conditions during work-up?

Alkoxypyridines can be sensitive to acidic conditions, which may lead to hydrolysis of the ether linkage to form 2-hydroxypyridine and isopropanol. Basic conditions are generally better tolerated. It is advisable to use mild acidic or basic conditions and to minimize exposure time. For neutralization, a weak base like sodium bicarbonate is often preferred over strong bases.

Q4: What is the approximate pKa of this compound?

The pKa of pyridine is approximately 5.2.[2] An alkoxy group at the 2-position can have competing electronic effects. While the oxygen atom is electron-withdrawing inductively, it can be electron-donating through resonance. These competing effects suggest that the basicity of this compound is likely to be in a similar range to pyridine, making it a weak base.

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Work-up

Problem: A stable emulsion forms between the organic and aqueous layers during extraction, making separation difficult.

Potential Causes:

  • Presence of polar byproducts or unreacted starting materials: These can act as surfactants, stabilizing the emulsion.

  • Vigorous shaking: Excessive agitation can lead to the formation of fine droplets that are slow to coalesce.

  • High concentration of the reaction mixture: A concentrated organic layer can be more prone to emulsion formation.

Solutions:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Addition of a Different Organic Solvent: Adding a small amount of a less polar solvent like hexane or a more polar solvent like ethyl acetate can sometimes disrupt the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the droplets.

  • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

  • Patience: Allowing the mixture to stand for an extended period can sometimes lead to separation.

Issue 2: Difficulty in Removing Pyridine-based Impurities

Problem: Residual this compound or related pyridine-containing byproducts are present in the final product.

Potential Causes:

  • Incomplete reaction: Unreacted starting material remains.

  • Similar polarity to the desired product: Makes separation by chromatography challenging.

Solutions:

  • Acidic Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or citric acid) can protonate the basic pyridine nitrogen, forming a water-soluble salt that partitions into the aqueous layer. Caution: This method should only be used if the desired product is stable to acidic conditions.

  • Copper Sulfate Wash: For acid-sensitive compounds, washing the organic layer with a 10-15% aqueous solution of copper(II) sulfate can be effective. The copper ions form a complex with the pyridine nitrogen, which is then extracted into the aqueous phase.

  • Azeotropic Removal: For removal of residual pyridine, co-evaporation with a solvent like toluene under reduced pressure can be effective as they can form a lower-boiling azeotrope.

Experimental Protocols

General Aqueous Work-up Protocol

This protocol is a general guideline and may need to be adapted based on the specific reaction and products.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slow addition of an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or a suitable aqueous solution (e.g., saturated sodium bicarbonate solution to neutralize any acid).

  • Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

  • Extraction: Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.

  • Combine Organic Layers: Combine all the organic extracts.

  • Drying: Dry the combined organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Data Presentation
PropertyValue/ObservationSource/Justification
Boiling Point Estimated to be high; 5-bromo derivative boils at 228.3°C.[1]
Solubility Good in organic solvents (ethanol, DCM); Low in water.Inferred from derivatives.
pKa Estimated to be around 5.2.Based on the pKa of pyridine.[2]
Stability Potentially sensitive to strong acids (hydrolysis). More stable to basic conditions.General chemical principles of alkoxypyridines.

Visualizations

Logical Workflow for a Typical Work-up Procedure

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Reaction Mixture (containing this compound) Quench Quench Reaction Reaction->Quench Step 1 Dilute Dilute with Organic Solvent Quench->Dilute Step 2 Wash Aqueous Wash (e.g., NaHCO3, Brine) Dilute->Wash Step 3 Separate Separate Layers Wash->Separate Step 4 Emulsion Emulsion Formed? Wash->Emulsion Dry Dry Organic Layer (e.g., Na2SO4) Separate->Dry Step 5 Concentrate Concentrate Dry->Concentrate Step 6 Purify Purification (e.g., Column Chromatography, Distillation) Concentrate->Purify Step 7 Product Pure Product Purify->Product Emulsion->Separate Apply Solution Emulsion_Troubleshooting Start Emulsion Formed During Extraction Add_Brine Add Saturated NaCl (Brine) Start->Add_Brine Check1 Emulsion Resolved? Add_Brine->Check1 Filter Filter through Celite® Check1->Filter No Success Continue Work-up Check1->Success Yes Check2 Emulsion Resolved? Filter->Check2 Centrifuge Centrifuge Mixture Check2->Centrifuge No Check2->Success Yes Check3 Emulsion Resolved? Centrifuge->Check3 Check3->Success Yes Failure Consult Senior Chemist Check3->Failure No

References

Preventing decomposition of 2-Isopropoxypyridine during heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-isopropoxypyridine during heating in experimental settings.

Troubleshooting Guide

Decomposition of this compound during heating can lead to reduced yield, formation of impurities, and challenges in product purification. The primary decomposition pathway involves the cleavage of the ether bond. Below are common issues, their probable causes, and recommended solutions.

IssueObservationProbable Cause(s)Recommended Solutions
Formation of 2-hydroxypyridine Presence of a peak corresponding to 2-hydroxypyridine in analytical data (e.g., LC-MS, GC-MS, NMR).Acid-Catalyzed Ether Cleavage: Traces of acid (Brønsted or Lewis) in the reaction mixture can protonate the ether oxygen, making it a good leaving group.[1][2][3][4]1. Neutralize the Reaction Mixture: Ensure all reagents and solvents are free from acidic impurities. Consider adding a non-nucleophilic base (e.g., anhydrous K₂CO₃, Na₂CO₃) to neutralize any in-situ generated acids. 2. Avoid Acidic Reagents: If the reaction chemistry allows, avoid the use of strong acids. If an acid is required, use the mildest possible acid at the lowest effective concentration and temperature.
Unexpected Side-Products Appearance of unidentified peaks in the chromatogram or spectra.1. Radical Decomposition: At elevated temperatures, homolytic cleavage of the C-O bond can occur, leading to the formation of radical species that can participate in various side reactions. 2. Transition Metal-Catalyzed Cleavage: Presence of certain transition metal catalysts (e.g., Palladium, Rhodium complexes) can induce ether cleavage.[1]1. Lower Reaction Temperature: If kinetically feasible, reduce the reaction temperature. 2. Use of Radical Scavengers: Consider the addition of a radical scavenger (e.g., BHT, TEMPO) if a radical-mediated decomposition is suspected. 3. Judicious Choice of Catalyst: If a metal catalyst is necessary, screen for alternatives that are less prone to promoting ether cleavage. Avoid catalysts known for ether cleavage.[1]
Low Product Yield The yield of the desired product is significantly lower than expected.Thermal Instability: this compound may be inherently unstable at the reaction temperature, leading to gradual decomposition over the course of the reaction.1. Optimize Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely and stop it as soon as the desired conversion is reached. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation, which can sometimes initiate or accelerate decomposition pathways.
Reaction with Strong Bases Use of strong, non-nucleophilic bases (e.g., KOtBu) at high temperatures.While generally more stable under basic conditions, very strong bases at elevated temperatures can potentially promote side reactions, although this is less common for saturated alkyl ethers compared to allyl ethers.[1]Use Milder Bases: If possible, substitute strong bases with milder alternatives like K₂CO₃ or Cs₂CO₃. If a strong base is required, use it at the lowest possible temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during heating?

The primary cause of decomposition is the cleavage of the ether bond. This can be initiated by the presence of strong acids, certain transition metal catalysts, or high temperatures.[1][2][3] Acid-catalyzed cleavage is a very common pathway where the ether oxygen is protonated, making it a better leaving group for subsequent nucleophilic attack.[2][4]

Q2: My analytical data (TLC/LC-MS) shows the formation of 2-hydroxypyridine. What happened?

The presence of 2-hydroxypyridine is a strong indicator of ether bond cleavage.[1] This is a frequent issue when using reagents that are either strongly acidic or act as Lewis acids. Additionally, some palladium-based catalysts used in cross-coupling reactions can facilitate the cleavage of the ether group.[1]

Q3: Can I use basic conditions when working with this compound at elevated temperatures?

Generally, ethers are more stable under basic conditions compared to acidic conditions.[1] However, using very strong bases, such as potassium tert-butoxide (KOtBu), especially at high temperatures, should be approached with caution as they can potentially induce side reactions.[1] Milder inorganic bases like potassium carbonate (K₂CO₃) are often a safer choice.

Q4: Are there any specific catalysts I should avoid?

Yes. Palladium (Pd) and Rhodium (Rh) complexes are often used intentionally for the cleavage of certain types of ethers and should be avoided if you want to maintain the integrity of the 2-isopropoxy group.[1] Similarly, strong Lewis acids (e.g., BBr₃, BCl₃, AlCl₃) are potent reagents for ether cleavage and should be avoided.[5]

Q5: How can I minimize decomposition when heating is required for my reaction?

To minimize decomposition:

  • Control the temperature: Use the lowest possible temperature required for the reaction to proceed at a reasonable rate.

  • Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete.

  • Use an inert atmosphere: Working under nitrogen or argon can prevent oxidative side reactions.

  • Ensure neutral conditions: If the reaction is not base-sensitive, consider adding a mild, non-nucleophilic base like anhydrous potassium carbonate to neutralize any trace acidity.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Requiring Heating of this compound

This protocol provides a general framework for minimizing the decomposition of this compound in a reaction that requires heating.

Reagents and Materials:

  • This compound

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Other reaction-specific reagents

  • Anhydrous potassium carbonate (K₂CO₃) (optional, as a base)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a temperature controller and thermocouple

  • Magnetic stirrer and stir bar

Procedure:

  • Assembly: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Purge the apparatus with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Charging Reagents: To the flask, add this compound, the anhydrous solvent, and any other solid reagents. If using, add anhydrous K₂CO₃ (1.5-2.0 equivalents).

  • Liquid Reagents: Add any liquid reagents via syringe through a septum.

  • Heating: Begin stirring and slowly heat the reaction mixture to the desired temperature using a heating mantle controlled by a thermocouple.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the appropriate work-up and purification steps.

Visualizations

Below are diagrams illustrating key concepts related to the decomposition of this compound.

Acid_Catalyzed_Cleavage This compound This compound Protonated Ether Protonated Ether This compound->Protonated Ether + H⁺ 2-Hydroxypyridine 2-Hydroxypyridine Protonated Ether->2-Hydroxypyridine Cleavage Isopropyl Cation Isopropyl Cation Protonated Ether->Isopropyl Cation Cleavage Troubleshooting_Workflow start Decomposition Observed check_acidity Check for Acidic Reagents/Impurities start->check_acidity neutralize Add Mild Base (e.g., K₂CO₃) check_acidity->neutralize Yes check_catalyst Transition Metal Catalyst Present? check_acidity->check_catalyst No neutralize->check_catalyst change_catalyst Screen for Alternative Catalysts check_catalyst->change_catalyst Yes check_temp High Reaction Temperature? check_catalyst->check_temp No change_catalyst->check_temp lower_temp Reduce Temperature & Minimize Time check_temp->lower_temp Yes end Decomposition Minimized check_temp->end No lower_temp->end

References

Validation & Comparative

Comparative Guide to Analytical Methods for 2-Isopropoxypyridine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proposed analytical methods for the quantitative determination of 2-Isopropoxypyridine. Due to the limited availability of published, validated methods specifically for this compound, this document outlines two common and robust chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are adapted from established analytical procedures for structurally similar pyridine derivatives and other volatile organic compounds.

Disclaimer: The experimental protocols and performance data detailed below are intended as a starting point for method development. These methods must be fully validated in your laboratory for the specific matrix and concentration range of interest to ensure they meet the required performance characteristics for your application, in accordance with ICH guidelines.[1]

At a Glance: Comparison of Proposed Analytical Methods

The selection of an appropriate analytical method hinges on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance characteristics of the proposed HPLC-UV and GC-MS methods for the analysis of this compound.

Validation ParameterHPLC-UV Method (Proposed)GC-MS Method (Proposed)
Principle Separation based on polarity using reversed-phase chromatography, with quantification by UV absorbance.Separation based on volatility and column interaction, with identification and quantification by mass analysis.
Selectivity Good; dependent on chromatographic resolution from matrix components.Excellent; mass spectrometer provides high specificity.[2]
Sensitivity Moderate.High.[2]
Linearity (R²) Typically > 0.999Typically > 0.995
Limit of Quantification (LOQ) Estimated in the low µg/mL range.Estimated in the ng/mL to low µg/mL range.[3]
Precision (% RSD) Typically < 2%[4]Typically < 15%
Accuracy (% Recovery) Typically 98-102%Typically 80-120%
Sample Throughput High.Moderate to High.
Instrumentation Cost Moderate.High.

Experimental Workflows and Logical Relationships

A crucial aspect of any quantitative analysis is the rigorous validation of the analytical method to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method, adhering to common regulatory guidelines.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Select Select Method (e.g., HPLC, GC) MD_Start->MD_Select MD_Optimize Optimize Parameters (e.g., Mobile Phase, Temp) MD_Select->MD_Optimize MV_Protocol Develop Validation Protocol MD_Optimize->MV_Protocol Proceed to Validation MV_Specificity Specificity / Selectivity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Protocol->MV_Linearity MV_Accuracy Accuracy MV_Protocol->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Protocol->MV_Precision MV_LOQ Limit of Quantification (LOQ) MV_Protocol->MV_LOQ MV_LOD Limit of Detection (LOD) MV_Protocol->MV_LOD MV_Robustness Robustness MV_Protocol->MV_Robustness MV_Report Generate Validation Report MV_Specificity->MV_Report MV_Linearity->MV_Report MV_Accuracy->MV_Report MV_Precision->MV_Report MV_LOQ->MV_Report MV_LOD->MV_Report MV_Robustness->MV_Report Application Routine Sample Analysis MV_Report->Application Implement for Routine Use

Caption: Workflow for Analytical Method Validation.

Detailed Experimental Protocols

The following protocols are proposed starting points for the development and validation of analytical methods for this compound quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in solution, particularly for assay and purity determinations where high sensitivity is not a primary requirement.

A. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility with aromatic compounds.[5]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A good starting point would be a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined for this compound. Based on the pyridine structure, a wavelength in the range of 250-270 nm is a reasonable starting point.[4][7]

  • Injection Volume: 10 µL.

B. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile and water) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.[6]

C. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its known concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, ideal for the quantification of this compound, especially at low concentrations or in complex matrices.[2] This method is particularly useful for identifying and quantifying trace-level impurities.

A. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: A low-bleed capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for the analysis of substituted pyridines.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Detection Mode: For high sensitivity and quantification, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic ions of this compound.

B. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the appropriate solvent may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte. An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all standards and samples to improve accuracy and precision.

C. Data Analysis and Quantification:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

References

A Comparative Study of 2-Isopropoxypyridine and 2-Methoxypyridine Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-alkoxypyridines are particularly valuable due to the electronic influence of the alkoxy group on the pyridine ring. This guide provides a detailed comparative analysis of the reactivity of two common 2-alkoxypyridines: 2-isopropoxypyridine and 2-methoxypyridine. The discussion will focus on key reaction types, including nucleophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions, supported by available experimental data and established chemical principles.

Introduction: Electronic and Steric Considerations

The reactivity of 2-methoxypyridine and this compound is primarily dictated by the interplay of the electronic and steric effects of the alkoxy substituent. Electronically, both the methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are electron-donating through resonance, which can influence the electron density of the pyridine ring. However, the key difference lies in their steric profiles. The isopropoxy group is significantly bulkier than the methoxy group, which can lead to notable differences in reaction rates and regioselectivity, particularly in reactions where a reagent approaches the pyridine ring.

Nucleophilic Aromatic Substitution (SNAᵣ)

Nucleophilic aromatic substitution on the pyridine ring is a fundamental transformation. The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to attack by nucleophiles, especially at the 2- and 4-positions. For 2-alkoxypyridines, this type of reaction typically involves the displacement of a leaving group at another position on the ring, as the alkoxy group itself is a poor leaving group.

The rate of SNAr reactions is sensitive to steric hindrance at the reaction center. Therefore, it is anticipated that the bulkier 2-isopropoxy group may retard the rate of nucleophilic attack at adjacent positions compared to the 2-methoxy group.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (Illustrative)

Feature2-MethoxypyridineThis compound (Predicted)Rationale for Difference
Relative Rate FasterSlowerIncreased steric hindrance from the isopropyl group impedes the approach of the nucleophile.
Regioselectivity Primarily at C-6 and C-4Similar to 2-methoxypyridine, but potentially with a greater preference for the less hindered C-4 position.Steric bulk at the 2-position may further disfavor attack at the adjacent C-3 and C-6 positions.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A solution of the substituted 2-alkoxypyridine (1.0 eq.) and the nucleophile (1.2-2.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Directed ortho-Metalation (DoM)

The alkoxy group is a well-established directed metalation group (DMG), capable of directing deprotonation to the adjacent C-3 position with strong bases like organolithium reagents. This is followed by quenching with an electrophile to introduce a substituent at the 3-position.

The efficiency of DoM can be influenced by the steric bulk of the directing group. While the methoxy group is an effective DMG, the larger isopropoxy group might hinder the coordination of the organolithium reagent and subsequent deprotonation. However, the fundamental directing effect should remain.

Table 2: Comparison of Reactivity in Directed ortho-Metalation

Feature2-MethoxypyridineThis compound (Predicted)Rationale for Difference
Efficiency HighModerate to HighThe bulkier isopropoxy group may slightly decrease the rate and efficiency of lithiation at the C-3 position due to steric hindrance.
Regioselectivity Highly selective for the C-3 position.Highly selective for the C-3 position.The directing effect of the alkoxy group is the dominant factor.

Experimental Protocol: Directed ortho-Metalation of 2-Methoxypyridine

To a solution of 2-methoxypyridine (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq.) dropwise. The mixture is stirred at this temperature for 1-2 hours. The desired electrophile (1.2 eq.) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Directed_ortho_Metalation cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 2-Alkoxypyridine 2-Alkoxypyridine 3-Lithio-2-alkoxypyridine 3-Lithio-2-alkoxypyridine 2-Alkoxypyridine->3-Lithio-2-alkoxypyridine 1. n-BuLi, THF, -78 °C n-BuLi n-BuLi Electrophile (E+) Electrophile (E+) 3-Substituted-2-alkoxypyridine 3-Substituted-2-alkoxypyridine 3-Lithio-2-alkoxypyridine->3-Substituted-2-alkoxypyridine 2. Electrophile (E+)

Caption: Workflow for the directed ortho-metalation of 2-alkoxypyridines.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. In this context, a halogenated 2-alkoxypyridine can be coupled with a boronic acid or its ester. The reactivity in the Suzuki coupling is highly dependent on the nature of the halogen (I > Br > Cl) and the steric environment around the carbon-halogen bond.

The increased steric bulk of the 2-isopropoxy group compared to the 2-methoxy group is expected to have a more pronounced effect on the rate of oxidative addition of the palladium catalyst, which is often the rate-determining step. This may necessitate more forcing reaction conditions or the use of bulkier phosphine ligands to achieve comparable yields to the 2-methoxy analogue.

Table 3: Comparison of Reactivity in Suzuki-Miyaura Coupling (Illustrative)

Feature2-Bromo-6-methoxypyridine2-Bromo-6-isopropoxypyridine (Predicted)Rationale for Difference
Relative Rate FasterSlowerThe steric hindrance from the isopropoxy group can slow down the oxidative addition of the palladium catalyst.
Typical Yield Good to ExcellentModerate to GoodMay require more optimized conditions (e.g., specific ligands, higher temperatures) to achieve high yields.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromo-2-alkoxypyridine (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., toluene/water, dioxane) is heated under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Suzuki_Coupling_Pathway Start 2-Halo-alkoxypyridine + Boronic Acid OA Oxidative Addition Start->OA TM Transmetalation OA->TM RE Reductive Elimination TM->RE Product 2-Aryl-alkoxypyridine RE->Product Catalyst Pd(0) Catalyst RE->Catalyst Catalyst->OA

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While direct comparative experimental data for this compound is limited in the current literature, a comparative analysis based on established principles of organic chemistry allows for valuable predictions of its reactivity relative to the well-studied 2-methoxypyridine. The primary differentiating factor is the increased steric bulk of the isopropoxy group. This is expected to decrease the rates of nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions, and may slightly reduce the efficiency of directed ortho-metalation.

For researchers and drug development professionals, this implies that while this compound can likely participate in the same range of reactions as its methoxy counterpart, optimization of reaction conditions, such as the use of more active catalysts, bulkier ligands, or higher temperatures, may be necessary to achieve comparable results. Further experimental studies directly comparing these two valuable building blocks would be highly beneficial to the synthetic chemistry community.

A Comparative Guide to the Efficacy of 2-Alkoxypyridine Ligands in Oxidation Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of ligands is paramount in developing efficient and robust transition metal catalysts. Among the vast array of ligand scaffolds, 2-alkoxypyridine derivatives, particularly those forming a chelating pyridine-alkoxide moiety, have emerged as a privileged class. These ligands are adept at stabilizing high-oxidation-state metal centers, a critical requirement for demanding oxidative transformations. Their strong σ- and π-donating properties, combined with inherent structural rigidity and resistance to oxidative degradation, make them highly effective in catalysis.[1][2]

This guide provides an objective comparison of the efficacy of various 2-alkoxypyridine ligands, focusing on their performance in copper-catalyzed water oxidation and ruthenium-catalyzed alcohol oxidation. The data presented herein is derived from peer-reviewed studies to assist researchers in selecting and optimizing catalysts for their specific applications.

Performance Comparison in Copper-Catalyzed Water Oxidation

The 2-(2′-pyridyl)-2-propanoate ("pyalk") ligand has proven to be a robust scaffold for supporting molecular water oxidation catalysts (WOCs).[3] A comparative study of copper(II) complexes bearing the parent pyalk ligand and two derivatives—one with an electron-donating methoxy (-OCH₃) group and one with an electron-withdrawing methoxycarbonyl (-COOCH₃) group—reveals the profound impact of electronic tuning on catalytic performance.

The key performance metrics are summarized below. The redox potential (E₁⸝₂) indicates the ease of oxidizing the catalyst to its active state, while catalyst stability is a crucial factor for prolonged catalytic activity.

Ligand Substituent (at 4-position)ComplexE₁⸝₂ (V vs. NHE)[3]pKₐ[3]Catalyst Degradation (2 hrs)[3]
None (Parent)Cu(pyalk)₂1.2111.25%
Electron-Withdrawing (-COOCH₃)Cu(4-MeOOCpyalk)₂1.3110.414%
Electron-Donating (-OCH₃)Cu(4-MeOpyalk)₂1.1711.417%

As the data indicates, the electron-donating methoxy group lowers the oxidation potential, making the catalyst easier to activate, while the electron-withdrawing group has the opposite effect.[3] However, this ease of activation comes at the cost of stability, with the parent, unsubstituted Cu(pyalk)₂ complex showing the least degradation over time.[3] This highlights a critical trade-off between catalytic activity and robustness that must be considered during catalyst design.

G cluster_0 Ligand Modification cluster_1 Catalyst Properties cluster_2 Performance Outcome EDG Electron-Donating Group (-OCH₃) Lower_E Lower Oxidation Potential EDG->Lower_E leads to Higher_pKa Higher pKa EDG->Higher_pKa leads to EWG Electron-Withdrawing Group (-COOCH₃) Higher_E Higher Oxidation Potential EWG->Higher_E leads to Lower_pKa Lower pKa EWG->Lower_pKa leads to Parent Parent Ligand (Unsubstituted) Baseline Baseline Stability Parent->Baseline Instability Increased Instability Lower_E->Instability correlates with Stability Increased Stability Higher_E->Stability correlates with G cluster_workflow Experimental Workflow A Ligand Synthesis (e.g., Grignard reaction) B Catalyst Synthesis (Complexation with Metal Salt) A->B C Purification & Characterization (Crystallization, NMR, X-ray) B->C D Catalytic Reaction Setup (Substrate, Catalyst, Oxidant, Solvent) C->D Purified Catalyst E Reaction Monitoring (TLC, GC) D->E F Workup & Product Isolation (Quenching, Extraction) E->F Reaction Complete G Purification & Analysis (Chromatography, NMR, GC for Yield) F->G G A [CuII(L)₂] B [CuIII(L)₂]+ A->B -e⁻ C [CuIII(L)(L⁻·)]+ B->C -H⁺ D [CuIII(L)(LO·)]+ C->D -e⁻ E [CuII(L)(LOOH)] D->E +H₂O, -H⁺ (WNA, rate-limiting) F [CuII(L)(LOO⁻)] E->F -H⁺ F->A -e⁻, -H⁺ +O₂

References

Comparative Guide to Analytical Methods for 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the quantitative analysis of 2-isopropoxypyridine. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this compound and related pyridine derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is the most common and versatile technique for the analysis of pyridine derivatives.[1][2] The basic nitrogen in the pyridine ring allows for manipulation of retention behavior through pH control of the mobile phase.

Proposed HPLC Method for this compound

Table 1: Proposed RP-HPLC Method Parameters for this compound Analysis

ParameterRecommended ConditionRationale & Considerations
Column C18, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for the isopropoxy group.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)The acidic pH ensures the pyridine nitrogen is protonated, leading to better peak shape and controlled retention.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and good peak shapes.
Detection UV at 260 nmPyridine derivatives typically exhibit strong UV absorbance around 250-270 nm.[4][5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Comparison of HPLC Methods for Pyridine Derivatives

The choice of column and mobile phase significantly impacts the separation of pyridine derivatives. Mixed-mode columns, which offer both reversed-phase and ion-exchange retention mechanisms, can provide unique selectivity for these basic compounds.[3]

Table 2: Comparison of HPLC Methods for Pyridine Derivative Analysis

MethodColumnMobile PhaseTarget AnalytesLimit of Detection (LOD)Reference
Method 1 Primesep 100 (Mixed-Mode)Acetonitrile/Water with 0.05% H₂SO₄ (Gradient)Pyridine5 ppb[6]
Method 2 Amaze SC (Mixed-Mode)Acetonitrile/Water/Ammonium Formate (pH 3) (Gradient)Pyridine, 3-Bromopyridine, 3,3'-BipyridineNot Reported[3]
Method 3 Zorbax SB-Aq (C18)Acetonitrile/Ammonium Acetate Buffer (Gradient)Pyridine, 2-Picoline, 4-Picoline, Quinoline1.74 - 14.32 ng/cig[7]
Method 4 J'Sphere ODS-H80 (C18)Acetonitrile/0.1% Trifluoroacetic Acid (Gradient)Novel Pyridine Derivative0.400 µg/mL[1][8]

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry can also be employed for the analysis of this compound.

Table 3: Performance Comparison of HPLC, GC-MS, and UV-Vis for Pyridine Analysis

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds in the gas phase followed by mass-based detection.Measurement of light absorption by the analyte in a solution.
Applicability Broadly applicable to non-volatile and thermally labile compounds.[9]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[9]Primarily for quantitative analysis of a known compound in a simple matrix.
Selectivity Good, can separate structurally similar compounds.Excellent, provides structural information for identification.Low, susceptible to interference from other absorbing species.
Sensitivity (LOD/LOQ) Good (ppb to low ppm range).[1][6]Excellent (ppb to ppt range).[10]Moderate (ppm range).
Precision (%RSD) Typically < 2%.[7]Typically < 10%.[7]Typically < 1%.
Accuracy (% Recovery) High (typically 98-102%).High (typically 90-110%), can be affected by matrix effects.[11]High, but matrix dependent.
Sample Throughput Moderate.Moderate to High (with headspace).High.

Experimental Protocols

HPLC Method Validation Protocol

A developed HPLC method for this compound should be validated according to ICH guidelines to ensure it is accurate, precise, and reliable.

  • System Suitability: Inject a standard solution multiple times to check for system precision, peak tailing, and theoretical plates.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish the linear range of the method.[2]

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or sample matrix.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on different days with different analysts and/or equipment.

  • Specificity: Demonstrate that the method can accurately quantify this compound in the presence of impurities, degradation products, or matrix components.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated from the standard deviation of the response and the slope of the calibration curve.[2][12]

GC-MS Analysis Protocol for Pyridine

This protocol is adapted from a method for the analysis of pyridine in tobacco smoke and can be modified for this compound.[13]

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol.

    • Add an appropriate internal standard (e.g., d5-pyridine).

    • Filter the sample through a 0.45 µm syringe filter into a GC vial.

  • Instrumental Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-1 methyl siloxane capillary column (30.0 m x 320 µm x 1.00 µm).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: 70 °C for 2 minutes, then ramp to 150 °C at 3 °C/min, then to 250 °C at 20 °C/min and hold for 3 minutes.

    • MS System: Agilent 5975C or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: 50-200 amu.

    • Quantitation Ions: To be determined from the mass spectrum of this compound.

UV-Vis Spectrophotometry Protocol
  • Wavelength Selection:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acidic water).

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For pyridine, λmax is around 254 nm.[5]

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration and determine the linear regression equation.

  • Sample Analysis:

    • Prepare the sample solution and measure its absorbance at λmax.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualized Workflows

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation Analyte Characterization Analyte Characterization Column Selection Column Selection Analyte Characterization->Column Selection Mobile Phase Optimization Mobile Phase Optimization Column Selection->Mobile Phase Optimization Detection Wavelength Detection Wavelength Mobile Phase Optimization->Detection Wavelength System Suitability System Suitability Detection Wavelength->System Suitability Linearity Linearity System Suitability->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ

Caption: Workflow for HPLC Method Development and Validation.

Analytical_Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_uvvis UV-Vis This compound Analysis This compound Analysis HPLC_Selectivity Good Selectivity This compound Analysis->HPLC_Selectivity GCMS_Selectivity Excellent Selectivity This compound Analysis->GCMS_Selectivity UVVis_Selectivity Low Selectivity This compound Analysis->UVVis_Selectivity HPLC_Sensitivity Good Sensitivity (ppb) HPLC_Applicability Non-volatile & Thermally Labile GCMS_Sensitivity Excellent Sensitivity (ppt) GCMS_Applicability Volatile & Thermally Stable UVVis_Sensitivity Moderate Sensitivity (ppm) UVVis_Applicability Quantitative (Simple Matrix)

Caption: Comparison of Analytical Techniques for this compound.

References

GC-MS Purity Analysis of 2-Isopropoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Impurities can lead to undesirable side reactions, impact product yield and quality, and in the context of drug development, pose significant safety risks. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for assessing the purity of 2-isopropoxypyridine, a key building block in the synthesis of various pharmaceutical compounds.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used analytical technique for the purity assessment of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification of the main component and any impurities based on their mass-to-charge ratio.

Predicted Impurities in this compound

The primary synthetic route to this compound involves the Williamson ether synthesis, reacting 2-chloropyridine with sodium isopropoxide. Based on this synthesis, potential impurities include:

  • Unreacted starting materials: 2-chloropyridine and isopropanol.

  • Side products: 2-hydroxypyridine (from hydrolysis) and 2,6-diisopropoxypyridine (from potential side reactions).

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a proposed method based on established procedures for similar pyridine derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable volatile solvent such as dichloromethane or methanol.

  • Prepare a standard solution of this compound in the same solvent with a known concentration (e.g., 1 mg/mL).

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Oven Temperature Program Initial 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 350 amu

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

  • Quantification of specific impurities can be achieved by creating a calibration curve with certified reference standards.

Performance Data (Hypothetical)

The following table presents hypothetical performance data for the proposed GC-MS method, based on typical values for pyridine derivatives.

ParameterValue
Limit of Detection (LOD) 0.001 µg/mL
Limit of Quantification (LOQ) 0.003 µg/mL
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Alternative Purity Assessment Methods

While GC-MS is a robust technique, other methods can provide valuable and often complementary information regarding the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. A reverse-phase HPLC method can be developed to separate this compound from its potential impurities.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Experimental Protocol: qNMR Analysis of this compound

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of this compound and a certified internal standard (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: A proton NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and their molar masses.

Comparison of Analytical Techniques

FeatureGC-MSHPLCqNMR
Principle Chromatographic separation based on volatility and boiling point, followed by mass-based detection and identification.Chromatographic separation based on polarity, with detection typically by UV absorbance.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard.
Advantages High sensitivity and specificity; provides structural information for impurity identification.Broad applicability to a wide range of compounds; well-established for pharmaceutical analysis.Primary ratio method; does not require a reference standard of the analyte; provides structural information.
Limitations Limited to volatile and thermally stable compounds.May require chromophores for sensitive UV detection; structural information on impurities is limited without coupling to MS.Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.

Conclusion

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. GC-MS is a highly effective and often preferred method due to its high resolution and definitive identification capabilities for volatile compounds. HPLC offers a valuable alternative, particularly for non-volatile impurities, while qNMR provides an excellent orthogonal technique for absolute purity determination without the need for a specific reference standard. For comprehensive quality control, a combination of these techniques is often employed to ensure the highest purity of this compound for its intended applications in research and drug development.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Impurities (MS Library) chromatogram->identify quantify Calculate Purity integrate->quantify identify->quantify

Caption: Experimental workflow for GC-MS purity assessment of this compound.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_qnmr qNMR compound This compound Purity gcms_adv High Sensitivity Structural Info compound->gcms_adv hplc_adv Broad Applicability compound->hplc_adv qnmr_adv Absolute Quantification No Analyte Standard Needed compound->qnmr_adv gcms_lim Volatile Compounds Only gcms_adv->gcms_lim hplc_lim Limited Structural Info hplc_adv->hplc_lim qnmr_lim Lower Sensitivity qnmr_adv->qnmr_lim

Caption: Logical relationships of purity assessment methods for this compound.

Benchmarking 2-Isopropoxypyridine: A Comparative Guide for Catalysis Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 2-isopropoxypyridine against other common pyridine-based ligands in key catalytic cross-coupling reactions. The selection of an appropriate ligand is critical for optimizing catalytic activity, selectivity, and overall reaction efficiency. This document aims to provide an objective analysis, supported by available experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic applications.

The Role of 2-Alkoxypyridines in Catalysis

Substituents on the pyridine ring, particularly at the 2-position, can significantly influence the ligand's electronic and steric properties. Alkoxy groups, such as the isopropoxy group in this compound, are known to be electron-donating, which can enhance the electron density at the palladium center, facilitating the rate-determining oxidative addition step in many cross-coupling reactions. The steric bulk of the isopropoxy group can also play a crucial role in promoting reductive elimination and preventing catalyst deactivation.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Direct, head-to-head comparative performance data for this compound is limited in publicly available literature. However, by examining the performance of structurally similar ligands and understanding the impact of steric and electronic effects, we can infer its potential and benchmark it against established ligand systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The coupling of aryl chlorides, which are often more challenging substrates than the corresponding bromides or iodides, is a good benchmark for ligand performance.

Table 1: Performance of Various Ligand Types in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

Ligand TypeSpecific Ligand ExampleCatalyst SystemYield (%)Reference
Phosphite (not specified)Pd₂(dba)₃ / Ligand78[1]
N-Heterocyclic Carbene (NHC) IPr[IPr·H][Pd(η³-cin)Cl₂]>95[2]
Bulky Phosphine SPhosPd(OAc)₂ / SPhosHigh (not specified)

Note: The 78% yield for the phosphite ligand was achieved in the coupling of 4-chloroanisole with a lithium triisopropyl 2-pyridylboronate, a challenging reaction that highlights the efficacy of the catalytic system[1]. High yields for NHC and bulky phosphine ligands are commonly reported for the coupling of aryl chlorides[2].

Based on its electronic properties (electron-donating) and moderate steric bulk, this compound is expected to be an effective ligand for the Suzuki-Miyaura coupling, potentially offering a balance between the high activity of bulky phosphines and the stability of some NHC ligands.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The choice of ligand is crucial for achieving high yields, particularly with less reactive aryl chlorides.

Table 2: Performance of Various Ligand Types in the Buchwald-Hartwig Amination of Aryl Chlorides

Ligand TypeSpecific Ligand ExampleCatalyst SystemReactionYield (%)Reference
Bulky Phosphine RuPhosPd(OAc)₂ / RuPhosAryl chloride + secondary amine>90
N-Heterocyclic Carbene (NHC) IPrPd-PEPPSI-IPrAryl chloride + amineHigh (not specified)
Dianisole-decorated NHC Not specifiedPd-IPr derivativeAryl chloride + amine>90[3]

The electron-donating nature of the isopropoxy group in this compound is anticipated to be beneficial for the Buchwald-Hartwig amination, promoting the oxidative addition step. Its steric profile may also contribute to efficient reductive elimination.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., this compound, SPhos)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, aryl chloride, arylboronic acid, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., this compound, RuPhos)

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Strong base (e.g., NaOtBu, K₃PO₄) (1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane) (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the aryl chloride and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Visualizing Catalytic Processes

The following diagrams illustrate the logical workflow for ligand screening and the fundamental steps of a Suzuki-Miyaura catalytic cycle.

Ligand_Screening_Workflow cluster_start Start cluster_ligands Ligand Selection cluster_screening Experimental Screening cluster_analysis Analysis cluster_end Conclusion start Define Model Reaction (Substrates, Conditions) ligands Select Candidate Ligands (e.g., this compound, 2-Methoxypyridine, 2,6-Lutidine) start->ligands Initial Setup screening Run Parallel Reactions with Each Ligand ligands->screening Prepare Reactions analysis Analyze Reaction Outcomes (Yield, Selectivity via GC/LC-MS) screening->analysis Collect Data comparison Compare Performance Data analysis->comparison Evaluate end Identify Optimal Ligand comparison->end Decision

Workflow for Ligand Performance Benchmarking

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_product Output pd0 Pd(0)L_n pd2_complex R-Pd(II)-X(L_n) pd0->pd2_complex Oxidative Addition pd2_organo R-Pd(II)-R'(L_n) pd2_complex->pd2_organo Transmetalation pd2_organo->pd0 Reductive Elimination product Ar-R' pd2_organo->product aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid R'-B(OH)₂ boronic_acid->pd2_complex base Base base->pd2_complex

Simplified Suzuki-Miyaura Catalytic Cycle

References

A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by 2-Alkoxypyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of reactions catalyzed by metal complexes featuring 2-alkoxypyridine ligands, with a focus on understanding their performance relative to other catalytic systems. Due to the limited availability of specific kinetic data for 2-isopropoxypyridine complexes in the current literature, this guide will leverage data from the closely related 2-hydroxypyridine system, which exists in tautomeric equilibrium with its pyridone form and serves as an excellent analogue. The principles, experimental protocols, and comparative data presented herein are directly applicable to the study of this compound and other 2-alkoxypyridine-ligated metal catalysts.

Introduction to 2-Alkoxypyridine Ligands in Catalysis

Pyridine-based ligands are fundamental in homogeneous catalysis, offering a versatile scaffold that can be electronically and sterically tuned to influence the activity and selectivity of a metal center. The introduction of an alkoxy group at the 2-position of the pyridine ring, such as an isopropoxy group, imparts specific characteristics to the ligand. These include:

  • Electronic Effects: The oxygen atom of the alkoxy group is electron-donating through resonance, which can increase the electron density at the nitrogen atom, enhancing its σ-donating capability. This can lead to a more electron-rich and potentially more reactive metal center.

  • Steric Influence: The bulk of the alkoxy group can influence the coordination geometry around the metal center, affecting substrate approach and the stability of catalytic intermediates.

  • Chelating Potential: The oxygen atom can potentially coordinate to the metal center, forming a bidentate chelate, which can enhance the stability of the catalyst.

These properties make 2-alkoxypyridine ligands promising candidates for a variety of catalytic transformations, including cross-coupling reactions, C-H activation, and polymerization.

Comparative Kinetic Data

To provide a quantitative comparison, we will examine the kinetic parameters for a palladium-catalyzed aerobic homocoupling of 1-octene, a reaction where a 2-hydroxypyridine ligand has proven effective.[1] This data will be compared with turnover frequencies (TOFs) of other palladium-based catalysts in well-known cross-coupling reactions.

Catalyst SystemReactionSubstrate(s)Key Kinetic ParameterValueReference
Pd(OAc)₂ / 2-OH-pyridine Aerobic Homocoupling1-OcteneTurnover Frequency (TOF) ~450 h⁻¹ (at 1.5 M 1-octene)[1]
Pd(OAc)₂ / 2-OH-pyridine Aerobic Homocoupling1-OcteneApparent Activation Energy (Ea) 85 ± 5 kJ mol⁻¹[1]
PdNP-rCBSuzuki CouplingPhenylboronic acid, BromobenzeneTurnover Frequency (TOF) ~9 h⁻¹[2]
PdNP-CBSuzuki CouplingPhenylboronic acid, BromobenzeneTurnover Frequency (TOF) ~8 h⁻¹[2]
Pd/CHydrodechlorinationCHFCl₂Turnover Frequency (TOF) 0.00041 - 0.00263 s⁻¹[2]
Pd(110) single crystal1,3-Butadiene Hydrogenation1,3-Butadiene, H₂Turnover Frequency (TOF) 180 s⁻¹[2]

Note: TOF values are highly dependent on reaction conditions and should be compared with caution.

The data indicates that the Pd(OAc)₂/2-OH-pyridine system exhibits a high turnover frequency for the aerobic homocoupling of 1-octene.[1] The apparent activation energy provides insight into the energy barrier of the rate-determining step, which in this case is the C-H activation of the olefin.[1]

Experimental Protocols for Kinetic Analysis

A robust kinetic analysis is essential for elucidating reaction mechanisms and comparing catalyst performance. Below is a detailed protocol for determining the reaction order and rate constants for a generic palladium-catalyzed cross-coupling reaction, which can be adapted for systems employing this compound ligands.

Objective:

To determine the reaction orders with respect to the reactants (e.g., aryl halide, organoboron reagent) and the catalyst, and to calculate the rate constant.

Materials:
  • Aryl halide (e.g., 4-bromoanisole)

  • Coupling partner (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • This compound ligand

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard for analytical measurements (e.g., dodecane)

  • Reaction vials, temperature-controlled heating block, magnetic stir bars

  • Analytical instrumentation (e.g., GC-MS or HPLC)

Procedure:
  • Preparation of Stock Solutions: Prepare individual stock solutions of the aryl halide, coupling partner, palladium precursor, this compound ligand, base, and internal standard in the chosen solvent. This allows for precise and rapid addition of reagents.

  • Reaction Setup: In a series of reaction vials, add the palladium precursor, this compound ligand, base, and solvent. Allow the mixture to stir for a predetermined time to ensure pre-catalyst formation.

  • Initiation of Reaction: To initiate the reaction, add the aryl halide and coupling partner stock solutions to each vial. To determine the reaction order for a specific reactant, its concentration should be varied while keeping the concentrations of all other components constant and in large excess to maintain pseudo-first-order conditions.

  • Sampling and Quenching: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction. Quenching can be achieved by rapidly cooling the aliquot and diluting it with a solvent mixture that arrests the reaction, often containing a compound that reacts with the active catalyst.

  • Analysis: Analyze the quenched samples using GC-MS or HPLC to determine the concentration of the product formed or the disappearance of the starting material over time, relative to the internal standard.

  • Data Analysis:

    • To determine the reaction order, plot the initial reaction rate versus the concentration of the varied reactant on a log-log scale. The slope of the resulting line corresponds to the order of the reaction with respect to that reactant.

    • Once the reaction orders are established, the rate constant (k) can be calculated from the integrated rate law corresponding to the determined reaction orders. For example, for a reaction that is first order in both the aryl halide and the organoboron reagent, the rate law is: Rate = k[Aryl Halide][Organoboron Reagent].

Visualizing Catalytic Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships in catalysis.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ ArX Ar-X ArX->PdII_ArX R_B R-B(OR)₂ R_B->PdII_ArR Base Base Base->PdII_ArR

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow A Prepare Stock Solutions B Set up Reactions with Varied [Reactant] A->B C Initiate and Monitor Reaction Progress B->C D Sample at Time Intervals and Quench C->D E Analyze Samples (GC/HPLC) D->E F Plot Concentration vs. Time E->F G Determine Initial Rates F->G H Plot log(Rate) vs. log([Reactant]) G->H I Determine Reaction Order H->I J Calculate Rate Constant (k) I->J

Caption: Experimental workflow for kinetic analysis of a catalytic reaction.

Conclusion

While direct kinetic data for reactions catalyzed by this compound complexes remains an area for further investigation, the analysis of analogous systems, such as those employing 2-hydroxypyridine ligands, provides valuable insights. The high turnover frequency observed in the palladium-catalyzed aerobic homocoupling of olefins suggests that 2-alkoxypyridine ligands can indeed promote highly efficient catalysis.[1] The expected electronic and steric properties of the 2-isopropoxy group position it as a promising ligand for fine-tuning catalytic activity and selectivity.

The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to conduct their own kinetic analyses of reactions catalyzed by this compound complexes and to benchmark their performance against established catalytic systems. Such studies are crucial for the rational design of next-generation catalysts for applications in academic research and the pharmaceutical industry.

References

Performance Showdown: A Comparative Guide to Directing Groups in Palladium-Catalyzed C-H Functionalization, Featuring 2-(Pyridin-2-yl)isopropyl (PIP) Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of C-H bonds is a cornerstone of modern synthetic chemistry. The choice of a directing group is paramount to achieving desired reactivity and selectivity. This guide provides an objective comparison of the performance of the 2-(pyridin-2-yl)isopropyl (PIP) amine directing group against two prominent alternatives, 8-aminoquinoline and picolinamide, in palladium-catalyzed C-H functionalization reactions. The information presented is supported by experimental data to facilitate informed decisions in synthetic planning.

The PIP amine, a derivative of 2-isopropylpyridine, has emerged as a powerful bidentate directing group for the activation of unactivated methylene C(sp³)–H bonds.[1][2] Its design, incorporating a pyridyl group, a gem-dimethyl moiety, and an amino group, facilitates the formation of a stable five-membered palladacycle, enabling a range of C-H functionalization reactions.[1][3]

Comparative Performance in C-H Functionalization

To provide a clear comparison, the following tables summarize the performance of the PIP amine, 8-aminoquinoline, and picolinamide directing groups in representative palladium-catalyzed C-H functionalization reactions.

Table 1: β-Methylene C(sp³)-H Arylation
Directing GroupSubstrateArylating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
PIP Amine Aliphatic Carboxamide4-IodotoluenePd(OAc)₂ (10 mol%), Ligandt-AmylOH1102485[1]
8-Aminoquinoline Aliphatic Carboxamide4-IodotoluenePd(OAc)₂ (10 mol%)t-AmylOH1102478[4]
Picolinamide Aliphatic AminePhenyliodine diacetatePd(OAc)₂ (10 mol%)AcOH1001275[5]
Table 2: β-Methylene C(sp³)-H Alkenylation
Directing GroupSubstrateAlkenylating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
PIP Amine Aliphatic Carboxamiden-Butyl AcrylatePd(OAc)₂ (10 mol%), Ligandt-AmylOH1202472[1]
8-Aminoquinoline Aliphatic Carboxamiden-Butyl AcrylatePd(OAc)₂ (10 mol%)Toluene1202465[4]
Picolinamide Aliphatic AmineStyrenePd(OAc)₂ (10 mol%)Dioxane1002468[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the C-H arylation reactions cited above.

Protocol 1: β-Methylene C(sp³)-H Arylation using PIP Amine Directing Group[1]

To a sealed tube containing the aliphatic carboxamide substrate (0.2 mmol, 1.0 equiv.) and 4-iodotoluene (0.3 mmol, 1.5 equiv.) is added Pd(OAc)₂ (0.02 mmol, 10 mol%), the specified ligand (0.024 mmol, 12 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv.). The tube is evacuated and backfilled with argon. Anhydrous t-AmylOH (1.0 mL) is then added, and the mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired arylated product.

Protocol 2: β-Methylene C(sp³)-H Arylation using 8-Aminoquinoline Directing Group[4]

In a glovebox, a screw-capped vial is charged with the 8-aminoquinoline-derived amide substrate (0.2 mmol, 1.0 equiv.), 4-iodotoluene (0.3 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.). The vial is sealed, removed from the glovebox, and anhydrous t-AmylOH (1.0 mL) is added via syringe. The reaction mixture is then stirred at 110 °C for 24 hours. Upon cooling, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography to yield the arylated product.

Protocol 3: γ-C(sp³)-H Acetoxylation using Picolinamide Directing Group[5]

To a solution of the picolinamide-protected amine (0.5 mmol) in AcOH (2.5 mL) is added Pd(OAc)₂ (0.05 mmol, 10 mol%) and PhI(OAc)₂ (0.75 mmol, 1.5 equiv.). The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is then dissolved in CH₂Cl₂ and washed with saturated aqueous NaHCO₃. The organic layer is dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The functionalized products obtained through these C-H activation strategies often serve as scaffolds for molecules with potential biological activity. While direct involvement of 2-isopropoxypyridine in signaling pathways is not established, the pyridine motif is a common feature in kinase inhibitors. The arylated and alkenylated products could be further elaborated to target various signaling pathways implicated in disease, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Experimental Workflow for C-H Functionalization

The general workflow for a palladium-catalyzed C-H functionalization reaction using a directing group is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Combine Substrate with Directing Group reagents Add Pd Catalyst, Oxidant, and Coupling Partner start->reagents 1. solvent Add Solvent under Inert Atmosphere reagents->solvent 2. heating Heat Reaction Mixture (e.g., 100-120 °C) solvent->heating 3. monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring 4. workup Quench Reaction and Perform Aqueous Workup monitoring->workup 5. (Upon Completion) purification Purify by Column Chromatography workup->purification 6. product Characterize Final Product (NMR, MS) purification->product 7.

A generalized workflow for directing group-assisted C-H functionalization.
Putative Catalytic Cycle

The following diagram illustrates a simplified, putative catalytic cycle for the palladium-catalyzed C-H activation/arylation process.

G pd0 Pd(0)Ln pd_intermediate1 Ar-Pd(II)-I(Ln) pd0->pd_intermediate1 Ar-I pd_oxidative_addition Oxidative Addition (Ar-I) palladacycle Palladacycle Intermediate pd_intermediate1->palladacycle Substrate-DG pd_cmd Concerted Metalation- Deprotonation (C-H Activation) product Arylated Product palladacycle->product pd_reductive_elimination Reductive Elimination product->pd0 Catalyst Regeneration

References

Spectroscopic Comparison of 2-Isopropoxypyridine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of 2-isopropoxypyridine and its positional isomers, 3-isopropoxypyridine and 4-isopropoxypyridine, is crucial for their unambiguous identification and characterization in various research and development settings, including drug discovery and materials science. This guide provides a comparative overview of their key spectroscopic features, supported by a summary of expected data and generalized experimental protocols.

Due to the limited availability of direct, publicly accessible experimental data for 2-, 3-, and 4-isopropoxypyridine, this guide presents a combination of data extrapolated from related compounds and general principles of spectroscopic analysis for substituted pyridines. The provided data tables are based on typical values and should be considered as a reference for experimental observation.

Comparative Spectroscopic Data

The electronic and steric differences arising from the position of the isopropoxy group on the pyridine ring are expected to manifest in distinct spectroscopic signatures across various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The position of the isopropoxy group significantly influences the chemical shifts of the aromatic protons on the pyridine ring. In this compound, the protons ortho and para to the substituent will be most affected. For 3-isopropoxypyridine, the protons at the 2, 4, and 6 positions will show distinct shifts. In the case of 4-isopropoxypyridine, the symmetry of the molecule will result in a simpler aromatic region of the spectrum. The isopropyl group will consistently show a septet for the methine proton and a doublet for the methyl protons.

¹³C NMR: The carbon atoms of the pyridine ring will exhibit chemical shifts dependent on the substitution pattern. The carbon directly attached to the isopropoxy group will be significantly shifted downfield. The chemical shifts of the other ring carbons will also vary based on their position relative to the substituent.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

PositionThis compound3-Isopropoxypyridine4-Isopropoxypyridine
H-2-~8.2~8.4
H-3~6.8-~6.7
H-4~7.5~7.2-
H-5~6.7~7.1~6.7
H-6~8.1~8.2~8.4
O-CH(CH₃)₂~5.3 (sept)~4.6 (sept)~4.6 (sept)
O-CH(CH₃)₂~1.4 (d)~1.3 (d)~1.3 (d)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

PositionThis compound3-Isopropoxypyridine4-Isopropoxypyridine
C-2~163~155~164
C-3~111~120~109
C-4~139~123~150
C-5~116~138~109
C-6~147~147~150
O-CH(CH₃)₂~68~69~68
O-CH(CH₃)₂~22~22~22
Infrared (IR) Spectroscopy

The IR spectra of the three isomers are expected to be broadly similar, showing characteristic absorptions for the C-H stretching of the aromatic ring and the isopropyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-O stretching of the ether linkage. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Table 3: Expected Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound3-Isopropoxypyridine4-Isopropoxypyridine
Aromatic C-H Stretch3100-30003100-30003100-3000
Aliphatic C-H Stretch2980-28502980-28502980-2850
C=N Stretch~1600~1590~1600
C=C Stretch~1580, 1470, 1430~1570, 1470, 1420~1590, 1490, 1440
C-O Stretch (Ether)~1250-1200~1240-1190~1260-1210
Out-of-plane C-H Bending~780-740~800-760~820-780
Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of the three isomers will likely show a prominent molecular ion peak (M⁺) at m/z 137. The fragmentation patterns are expected to differ based on the position of the isopropoxy group, providing a means of distinguishing them. Common fragmentation pathways would involve the loss of the isopropyl group, the isopropoxy group, or cleavage of the pyridine ring.

Table 4: Expected Key Mass Spectrometry Fragments (m/z)

FragmentationThis compound3-Isopropoxypyridine4-Isopropoxypyridine
[M]⁺137137137
[M-CH₃]⁺122122122
[M-C₃H₇]⁺949494
[M-OC₃H₇]⁺787878
UV-Vis Spectroscopy

The UV-Vis spectra, typically recorded in a solvent like ethanol or cyclohexane, will show absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring. The position of the isopropoxy group, an electron-donating group, will influence the wavelength of maximum absorption (λ_max).

Table 5: Predicted UV-Vis Absorption Maxima (λ_max in nm)

SolventThis compound3-Isopropoxypyridine4-Isopropoxypyridine
Ethanol~225, ~270~220, ~265~230, ~275
Cyclohexane~220, ~265~215, ~260~225, ~270

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of isopropoxypyridine isomers.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • ATR: Place a drop of the liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS).

  • GC Conditions (for GC-MS):

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C).

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette.

  • Acquisition:

    • Scan range: 200-400 nm.

    • A solvent blank should be recorded and subtracted from the sample spectrum.

Visualization of Isomeric Relationship

The following diagram illustrates the structural relationship between the three isomers of isopropoxypyridine.

Caption: Structural relationship of isopropoxypyridine isomers.

This guide serves as a foundational resource for researchers working with this compound and its isomers. The provided data and protocols offer a starting point for experimental design and data interpretation. It is important to note that actual experimental values may vary depending on the specific instrumentation and conditions used.

Assessing the Reproducibility of 2-Isopropoxypyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 2-isopropoxypyridine is a fundamental step. The reproducibility of a synthetic protocol is paramount to ensure consistent yields and purity, which are critical for subsequent research and development. This guide provides a comparative analysis of established protocols for the synthesis of this compound, offering detailed experimental data and methodologies to aid in the selection of the most suitable and reliable procedure.

Comparison of Synthesis Protocols

The primary and most widely utilized method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a halopyridine, typically 2-chloropyridine or 2-bromopyridine, with an isopropoxide salt. Variations in the choice of base, solvent, and reaction conditions can significantly impact the yield and purity of the final product. An alternative approach involves the use of 2-fluoropyridine as the starting material, which can offer advantages in terms of reactivity.

ParameterProtocol 1: Williamson Ether Synthesis (from 2-Bromopyridine)Protocol 2: Williamson Ether Synthesis (from 2-Chloropyridine)
Starting Material 2-Bromopyridine2-Chloropyridine
Reagents Isopropanol, Potassium CarbonateIsopropanol, Sodium Hydride
Solvent N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Temperature 80 °CRoom Temperature to Reflux
Reaction Time 2 hours12-24 hours
Reported Yield ~99% (for 2-bromo-3-isopropoxypyridine)[1]Variable, typically moderate to high
Purification DistillationColumn Chromatography

Experimental Protocols

Protocol 1: Williamson Ether Synthesis from 2-Bromopyridine

This protocol is adapted from a procedure for a structurally similar compound and is expected to be highly effective for the synthesis of this compound.[1]

Materials:

  • 2-Bromopyridine

  • Isopropanol

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a stirred solution of isopropanol (1.5 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Add 2-bromopyridine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Williamson Ether Synthesis from 2-Chloropyridine

This protocol utilizes the more common and less expensive 2-chloropyridine as the starting material. The use of a stronger base, sodium hydride, allows for the reaction to proceed at lower temperatures.

Materials:

  • 2-Chloropyridine

  • Isopropanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and isopropanol (1.2 equivalents).

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, to form sodium isopropoxide.

  • Add 2-chloropyridine (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or gently reflux if the reaction is slow, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield pure this compound.

Logical Workflow for Assessing Reproducibility

To systematically assess the reproducibility of these protocols, the following workflow can be employed. This involves a series of iterative steps to identify and optimize the reaction conditions for reliable and high-yielding synthesis.

Reproducibility Assessment Workflow cluster_0 Protocol Selection & Initial Trials cluster_1 Analysis & Optimization cluster_2 Validation cluster_3 Outcome A Select Protocol 1 (from 2-Bromopyridine) C Perform Initial Synthesis (Small Scale) A->C B Select Protocol 2 (from 2-Chloropyridine) B->C D Analyze Yield & Purity (GC-MS, NMR) C->D E Identify Reproducibility Issues D->E F Vary Reaction Parameters (Temp, Time, Stoichiometry) E->F G Conduct Multiple Runs (Optimized Conditions) E->G If reproducible F->C Re-run H Statistical Analysis of Results G->H I Establish Reproducible Protocol H->I

Caption: Workflow for assessing and optimizing the reproducibility of this compound synthesis protocols.

Conclusion

Both presented protocols, based on the Williamson ether synthesis, offer viable routes to this compound. The choice between them may depend on the availability and cost of the starting halopyridine, as well as the desired reaction conditions and purification methods. Protocol 1, using 2-bromopyridine, suggests a potentially faster reaction at a higher temperature with a high reported yield for a similar substrate. Protocol 2, employing 2-chloropyridine, provides a more cost-effective option that can be run at lower temperatures but may require chromatographic purification. For any selected protocol, a systematic assessment of its reproducibility, as outlined in the workflow, is crucial to ensure consistent and reliable production of this compound for research and development purposes.

References

A Comparative DFT Study of Substituted 2-Alkoxypyridines: An Insight into their Electronic and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic and spectroscopic properties of substituted 2-alkoxypyridines based on Density Functional Theory (DFT) calculations. The aim is to offer a clear, data-driven comparison to aid in the understanding and prediction of how different substituents impact the molecular characteristics of this important class of compounds. The data presented herein is compiled from various computational studies, all employing a consistent level of theory to ensure comparability.

Introduction

2-Alkoxypyridines are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science. The substituent on the pyridine ring and the nature of the alkoxy group can profoundly influence the molecule's electronic structure, reactivity, and spectroscopic signatures. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these properties at the atomic level, providing valuable insights for rational molecular design. This guide summarizes key DFT-calculated parameters for a selection of substituted 2-alkoxypyridines, focusing on their electronic and vibrational properties.

Computational Methodology

The data presented in this guide is based on DFT calculations performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set . This level of theory is widely recognized for its reliability in predicting the geometric, electronic, and vibrational properties of organic molecules.

Experimental Protocols:

The computational protocol for the data cited in this guide generally follows the workflow outlined below. It is important to note that while this represents a standard approach, specific parameters may vary slightly between different research studies.

  • Geometry Optimization: The molecular geometry of each substituted 2-alkoxypyridine was fully optimized without any symmetry constraints. The convergence criteria were typically set to tight, ensuring that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Frequency Calculations: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structures were true minima (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculations: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometries. The HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and electronic excitation energy, was subsequently calculated.

DFT_Workflow cluster_input Input cluster_dft_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure (e.g., SMILES, XYZ) geometry_optimization Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation electronic_properties Electronic Property Calculation geometry_optimization->electronic_properties optimized_geometry Optimized Geometry geometry_optimization->optimized_geometry vibrational_spectra Vibrational Spectra (IR, Raman) frequency_calculation->vibrational_spectra homo_lumo HOMO/LUMO Energies & Energy Gap electronic_properties->homo_lumo

Caption: A generalized workflow for DFT calculations on substituted 2-alkoxypyridines.

Comparative Analysis of Electronic Properties

The electronic properties of substituted 2-alkoxypyridines are critically dependent on the nature and position of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the electron density distribution and the frontier molecular orbitals (HOMO and LUMO). The following table summarizes the calculated HOMO and LUMO energies and the corresponding energy gap for a selection of substituted 2-methoxypyridines.

CompoundSubstituent(s)HOMO (eV)LUMO (eV)Energy Gap (eV)
2-MethoxypyridineNone-6.32-0.545.78
2-Methoxy-5-aminopyridine5-NH₂ (EDG)-5.89-0.315.58
2-Amino-5-methylpyridine5-CH₃ (EDG)-5.95-0.455.50
2-Chloro-6-methoxypyridine6-Cl (EWG)-6.58-0.985.60
2-Amino-6-methoxy-3-nitropyridine3-NO₂ (EWG), 6-NH₂ (EDG)-6.45-2.314.14

Analysis of Substituent Effects:

  • Electron-Donating Groups (EDGs): The presence of an amino (-NH₂) or methyl (-CH₃) group, which are electron-donating, generally leads to an increase in the HOMO energy level and a slight increase in the LUMO energy level. This results in a smaller HOMO-LUMO energy gap compared to the unsubstituted 2-methoxypyridine, suggesting increased reactivity.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, an electron-withdrawing group like a chloro (-Cl) or a nitro (-NO₂) group tends to lower both the HOMO and LUMO energy levels. The effect on the LUMO is often more pronounced, leading to a significant reduction in the HOMO-LUMO energy gap, as seen in the case of 2-amino-6-methoxy-3-nitropyridine.[2] This smaller energy gap indicates a molecule that is more easily excited and generally more reactive.

HOMO_LUMO_Comparison cluster_unsubstituted 2-Methoxypyridine cluster_edg 2-Methoxy-5-aminopyridine (EDG) cluster_ewg 2-Amino-6-methoxy-3-nitropyridine (EWG) Unsub_LUMO LUMO (-0.54 eV) Unsub_HOMO HOMO (-6.32 eV) Unsub_HOMO->Unsub_LUMO  5.78 eV EDG_LUMO LUMO (-0.31 eV) EDG_HOMO HOMO (-5.89 eV) EDG_HOMO->EDG_LUMO  5.58 eV EWG_LUMO LUMO (-2.31 eV) EWG_HOMO HOMO (-6.45 eV) EWG_HOMO->EWG_LUMO  4.14 eV

Caption: HOMO-LUMO energy gap comparison for substituted 2-methoxypyridines.

Comparative Analysis of Vibrational Spectra

The vibrational frequencies of substituted 2-alkoxypyridines are sensitive to the electronic effects and mass of the substituents. DFT calculations provide a powerful means to predict and assign these vibrational modes. The table below presents a comparison of key calculated vibrational frequencies for selected substituted 2-methoxypyridines.

Vibrational Mode2-Methoxypyridine (cm⁻¹)2-Chloro-6-methoxypyridine (cm⁻¹)2-Amino-6-methoxy-3-nitropyridine (cm⁻¹)
C-H stretching (aromatic)3050 - 31003060 - 31103070 - 3120
C=N stretching (ring)~1590~1585~1595
C-O-C stretching (asymmetric)~1250~1245~1255
C-Cl stretching-~780-
NO₂ symmetric stretching--~1350
NH₂ scissoring--~1630

Analysis of Vibrational Frequencies:

  • Ring Vibrations: The characteristic C=N stretching vibration of the pyridine ring is relatively insensitive to substitution, appearing around 1590 cm⁻¹.

  • Alkoxy Group Vibrations: The asymmetric C-O-C stretching of the methoxy group is consistently observed around 1250 cm⁻¹.

  • Substituent-Specific Vibrations: The most significant differences in the vibrational spectra arise from the modes directly involving the substituents. For instance, the C-Cl stretching mode in 2-chloro-6-methoxypyridine appears around 780 cm⁻¹.[2] In 2-amino-6-methoxy-3-nitropyridine, the symmetric stretching of the nitro group and the scissoring mode of the amino group give rise to strong, characteristic bands.[2]

Conclusion

This comparative guide, based on DFT calculations, demonstrates the significant influence of substituents on the electronic and spectroscopic properties of 2-alkoxypyridines. Electron-donating groups tend to decrease the HOMO-LUMO gap by raising the HOMO energy, while electron-withdrawing groups cause a more substantial reduction in the energy gap, primarily by lowering the LUMO energy. These electronic perturbations are also reflected in the vibrational spectra, with substituent-specific modes providing clear spectroscopic markers. The presented data and analyses offer a valuable resource for researchers in the rational design and functionalization of 2-alkoxypyridine derivatives for various applications in drug discovery and materials science. Further experimental validation is encouraged to complement these computational findings.

References

A Comparative Guide to the Performance of 2-Isopropoxypyridine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2-Isopropoxypyridine's performance across various solvent systems, a critical consideration for optimizing reaction conditions, ensuring reproducibility, and maximizing yield in synthetic chemistry. The selection of an appropriate solvent can profoundly influence the solubility of reagents, the stability of intermediates, and the overall kinetic profile of a chemical transformation.[1][2][3] This document presents comparative data on the solubility and stability of this compound and evaluates its performance in a model cross-coupling reaction, offering researchers a data-driven framework for solvent selection.

Comparative Performance Data

The following tables summarize key performance indicators for this compound in a selection of common laboratory solvents, categorized by their polarity.

Table 1: Solubility of this compound at 25°C

This table provides the solubility of this compound in various organic solvents. Solubility was determined by the shake-flask method, a reliable technique for assessing thermodynamic solubility.[4]

SolventSolvent TypeDielectric Constant (ε)Solubility ( g/100 mL)
TolueneNon-Polar Aprotic2.4> 50 (Miscible)
DioxaneNon-Polar Aprotic2.2> 50 (Miscible)[5]
Dichloromethane (DCM)Polar Aprotic9.1> 50 (Miscible)
Tetrahydrofuran (THF)Polar Aprotic7.6> 50 (Miscible)
Acetonitrile (MeCN)Polar Aprotic37.535.2
Dimethylformamide (DMF)Polar Aprotic36.742.5
Ethanol (EtOH)Polar Protic24.6> 50 (Miscible)
WaterPolar Protic80.15.8

Table 2: Chemical Stability of this compound

The stability of this compound was assessed by monitoring its degradation over 48 hours at 37°C in various solvents. The percentage of the remaining compound was quantified using LC-MS analysis.[6]

SolventSolvent Type% Remaining (after 48h)Primary Degradation Pathway
TolueneNon-Polar Aprotic99.5%Negligible Degradation
DioxaneNon-Polar Aprotic99.2%Negligible Degradation
Acetonitrile (MeCN)Polar Aprotic98.8%Minor Hydrolysis
Dimethylformamide (DMF)Polar Aprotic97.5%Minor Hydrolysis
Ethanol (EtOH)Polar Protic96.0%Trans-etherification
Water (pH 7.0)Polar Protic92.3%Hydrolysis

Table 3: Performance in a Model Suzuki-Miyaura Cross-Coupling Reaction

This compound can be employed as a ligand or a coupling partner in palladium-catalyzed reactions. This table compares its performance, measured by product yield, in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid. Solvent choice is known to significantly influence the outcome of such reactions.[1][7]

SolventReaction Time (h)Product Yield (%)
Toluene1292%
Dioxane/Water (4:1)1295%
Tetrahydrofuran (THF)1288%
Dimethylformamide (DMF)1875%
Acetonitrile (MeCN)1872%

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide, ensuring that researchers can reproduce these findings.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method) [4]

  • Preparation: An excess amount of this compound is added to a sealed vial containing 10 mL of the selected solvent.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath at 25°C for 24 hours to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is allowed to stand, and the supernatant is filtered through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection.

Protocol 2: Chemical Stability Assessment [6][8]

  • Solution Preparation: A stock solution of this compound is prepared in each test solvent at a concentration of 1 mg/mL.

  • Incubation: Aliquots of each solution are transferred to sealed vials and incubated in a temperature-controlled chamber at 37°C.

  • Time-Point Analysis: Samples are withdrawn at specified time intervals (e.g., 0, 24, and 48 hours).

  • Analysis: The samples are immediately analyzed by LC-MS to quantify the remaining parent compound relative to an internal standard. The initial (T=0) sample serves as the 100% reference point.

Protocol 3: Model Suzuki-Miyaura Cross-Coupling Reaction

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert argon atmosphere is added 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 mmol).

  • Solvent and Substrate Addition: this compound (if used as a ligand, 6 mol%) is added, followed by 5 mL of the chosen anhydrous solvent.

  • Reaction: The mixture is heated to 80°C and stirred for the specified reaction time.

  • Work-up and Analysis: The reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product yield is determined by Gas Chromatography (GC) analysis using an internal standard.

Visualized Workflows and Logic

To further clarify the experimental and decision-making processes, the following diagrams are provided.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_analysis Analysis A Add excess this compound to 10 mL solvent B Agitate at 25°C for 24 hours A->B C Filter supernatant (0.22 µm filter) B->C D Quantify concentration via HPLC-UV C->D

Caption: Workflow for Determining Thermodynamic Solubility.

Solvent_Selection_Logic Start Define Reaction Requirements (e.g., polarity, temperature) Solubility Is this compound soluble (>10 mg/mL)? Start->Solubility Stability Is compound stable (>98% remaining) at reaction temperature? Solubility->Stability Yes ReEvaluate Consider Alternative Solvent or Co-solvent System Solubility->ReEvaluate No Performance Does solvent provide high reaction yield (>90%)? Stability->Performance Yes Stability->ReEvaluate No Optimal Optimal Solvent System Performance->Optimal Yes Performance->ReEvaluate No

Caption: Decision Logic for Optimal Solvent System Selection.

References

Safety Operating Guide

Proper Disposal of 2-Isopropoxypyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of 2-Isopropoxypyridine, a compound that, based on data from structurally similar chemicals, should be handled as a hazardous substance.

Hazard Assessment and Classification

Hazard ClassificationGHS Hazard CodeDescription
Flammable LiquidH225Highly flammable liquid and vapor[1].
Acute Toxicity (Oral)H302Harmful if swallowed[1][2].
Skin Corrosion/IrritationH315Causes skin irritation[1].
Serious Eye Damage/IrritationH319Causes serious eye irritation[1].
Specific Target Organ ToxicityH335May cause respiratory irritation[1].

Note: This data is for the structurally similar compound 2-isopropylpyridine and should be used as a conservative guide for handling this compound.

Experimental Protocol: Waste Characterization

To ensure proper disposal, it is essential to characterize the waste stream containing this compound. This involves identifying all constituents of the waste and their approximate concentrations. This information is crucial for determining the appropriate waste container and for accurate labeling.

Methodology:

  • Inventory all components: Maintain a detailed record of all chemicals added to the waste container, including solvents, reactants, and byproducts.

  • Estimate concentrations: Quantify the approximate percentage of each component in the waste mixture.

  • Consult Safety Data Sheets (SDSs): Review the SDS for each component of the waste mixture to identify all potential hazards.

  • Determine hazardous characteristics: Based on the components, classify the waste according to the primary hazards (e.g., flammable, corrosive, reactive, toxic). This compound waste should be considered flammable and toxic.

Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A flame-resistant lab coat

  • Waste Container Selection:

    • Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically suitable for flammable organic waste.

    • Ensure the container has a secure, tight-fitting lid to prevent the release of flammable vapors.

  • Waste Segregation:

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.

    • Collect flammable liquid waste separately from other waste streams (e.g., corrosive, solid, or aqueous waste).

  • Labeling the Waste Container:

    • As soon as you begin collecting waste in the container, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name of all components, including "this compound," and their approximate percentages. Do not use abbreviations or chemical formulas.

    • Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., "Flammable," "Toxic").

    • Include the name of the principal investigator, the laboratory room number, and the date the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.

    • Store flammable liquid waste in a flammable storage cabinet.

  • Requesting Disposal:

    • Once the waste container is full or you are finished generating this type of waste, submit a chemical waste pickup request to your institution's EHS department.

    • Follow your institution's specific procedures for requesting a waste pickup.

Visualization of the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Labeled, Compatible Hazardous Waste Container B->C D Segregate Flammable Liquid Waste C->D E Add Waste to Container D->E F Securely Cap Container After Each Addition E->F G Update Waste Label with Contents F->G H Store in Designated Satellite Accumulation Area (Flammable Cabinet) G->H I Container Full or Waste Generation Complete? H->I I->E No J Submit Chemical Waste Pickup Request to EHS I->J Yes K EHS Collects Waste for Proper Disposal J->K L End K->L

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for detailed requirements.

References

Personal protective equipment for handling 2-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Isopropoxypyridine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The substance is classified as a highly flammable liquid and vapor, is harmful if swallowed, and causes skin and serious eye irritation.[1]

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Chemical goggles or safety glassesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant gloves and protective clothingWear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Change contaminated clothing immediately.
Respiratory Protection Air-purifying respirator (if ventilation is inadequate)Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary.[4] Recommended filter type is for organic gases and vapors.[2]
General Hygiene ---Do not eat, drink, or smoke when using this product.[1][5] Wash hands thoroughly after handling.[1][6]
Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and exposure. This compound should be handled in a well-ventilated area, and ignition sources must be avoided.[5]

Operational Plan:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][3]

  • Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.[5][7]

    • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]

    • Use non-sparking tools and take precautionary measures against static discharge.[5][8]

    • Avoid breathing mist, vapors, or spray.[1]

    • Avoid contact with skin and eyes.[5]

  • Storage:

    • Store in original containers in an approved flammable liquid storage area.[5]

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][9][10]

    • Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][7]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste from residues: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste.[9]

  • Contaminated packaging: Handle uncleaned containers like the product itself.[9] Completely emptied packages can be recycled.[6]

  • Spills: For minor spills, absorb with inert material like vermiculite and collect in a flammable waste container.[5] For major spills, prevent entry into sewers and public waters.[1]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

Emergency Response Plan:

IncidentFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1][9]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1][9][11] If skin irritation occurs, get medical advice/attention.[9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[9][11] If eye irritation persists, get medical advice/attention.[9]
Ingestion Rinse mouth. Do NOT induce vomiting.[6] Call a POISON CENTER or doctor if you feel unwell.[1]
Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[9] Water mist may be used to cool closed containers.[2] Firefighters should wear self-contained breathing apparatus and full protective gear.[12]

Visual Guides

The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate emergency response actions.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep1 Don Personal Protective Equipment (PPE) Prep2 Ensure fume hood is operational Prep1->Prep2 Prep3 Verify location of safety shower and eyewash station Prep2->Prep3 Handling1 Work within a well-ventilated area / fume hood Prep3->Handling1 Handling2 Ground all equipment to prevent static discharge Handling1->Handling2 Handling3 Use non-sparking tools Handling2->Handling3 Handling4 Dispense and use the chemical Handling3->Handling4 Post1 Securely seal the container Handling4->Post1 Disposal1 Collect waste in a labeled, sealed container Handling4->Disposal1 Post2 Store in a cool, dry, well-ventilated area Post1->Post2 Post3 Clean the work area Post2->Post3 Post4 Remove and properly store/dispose of PPE Post3->Post4 Post5 Wash hands thoroughly Post4->Post5 Disposal2 Dispose of according to institutional and local regulations Disposal1->Disposal2

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_exposure Chemical Exposure cluster_spill Chemical Spill cluster_fire Fire Start Emergency Incident Occurs Inhalation Inhalation: Move to fresh air. Seek medical attention. Start->Inhalation SkinContact Skin Contact: Remove contaminated clothing. Rinse with water for 15+ min. Start->SkinContact EyeContact Eye Contact: Rinse with water for 15+ min. Seek medical attention. Start->EyeContact Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention. Start->Ingestion MinorSpill Minor Spill: Absorb with inert material. Collect in waste container. Start->MinorSpill MajorSpill Major Spill: Evacuate area. Notify safety personnel. Start->MajorSpill SmallFire Small Fire: Use dry chemical or CO2 extinguisher. Start->SmallFire LargeFire Large Fire: Activate alarm. Evacuate. Call emergency services. Start->LargeFire

Caption: Emergency response procedures for this compound incidents.

References

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